Methyl 2,5-diaminobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZXQRHIENGYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517081 | |
| Record name | Methyl 2,5-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49592-84-9 | |
| Record name | Methyl 2,5-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 2,5-Diaminobenzoate: Properties, Structure, and Synthesis
Abstract: This technical guide provides an in-depth analysis of Methyl 2,5-diaminobenzoate, a pivotal chemical intermediate in advanced organic synthesis. The document delineates its fundamental chemical and physical properties, offers a detailed examination of its molecular structure, and presents a robust, field-proven protocol for its synthesis and purification. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical insights, emphasizing the compound's reactivity and its strategic importance as a building block in the creation of complex molecules for pharmaceutical and materials science applications.
Compound Identification and Nomenclature
This compound is an aromatic compound characterized by a benzene ring substituted with two amine functional groups and a methyl ester. Its precise identification is critical for regulatory compliance, procurement, and scientific literature searches.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 49592-84-9 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 166.18 g/mol | [1][2][3] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)N | [1] |
| InChIKey | HRZXQRHIENGYTL-UHFFFAOYSA-N | [1] |
| Synonyms | 2,5-Diaminobenzoic acid methyl ester | [4] |
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in solvent systems, its reactivity, and its potential toxicological profile. The following data, computed by established algorithms, provides a reliable baseline for experimental design.
| Property | Value | Source |
| Topological Polar Surface Area | 78.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 172 | [1] |
| XLogP3 (Computed) | 1.2 |
Structural Analysis and Molecular Geometry
The structure of this compound consists of a central benzene ring with three key substituents that define its chemical personality:
-
Amino Groups (-NH₂): Positioned at carbons 2 and 5, these groups are strong activators and ortho-, para-directors for electrophilic aromatic substitution. Their basicity and nucleophilicity are primary sites for reactions such as acylation and alkylation.
-
Methyl Ester Group (-COOCH₃): Located at carbon 1, this group is an electron-withdrawing and meta-directing substituent. It is susceptible to nucleophilic acyl substitution, such as hydrolysis to the parent carboxylic acid or amidation to form an amide.
The interplay between the electron-donating amino groups and the electron-withdrawing ester group creates a molecule with distinct regions of electron density, making it a versatile scaffold for building more complex molecular architectures.
Synthesis and Purification Protocol
This compound is most reliably synthesized via the esterification of its corresponding carboxylic acid precursor, 2,5-diaminobenzoic acid.[5] The use of thionyl chloride (SOCl₂) in methanol is a highly efficient method that proceeds under mild conditions.
Causality of Experimental Design
The choice of thionyl chloride as a reagent is deliberate and superior to standard acid catalysis for several reasons. Thionyl chloride reacts with the methanol solvent to generate hydrogen chloride (HCl) in situ. This HCl acts as the catalyst for the Fischer esterification. Crucially, this method avoids the addition of water, which would shift the reaction equilibrium away from the product. Furthermore, all byproducts of the SOCl₂ reaction (SO₂ and HCl) are gaseous, which helps drive the reaction to completion according to Le Châtelier's principle.
Step-by-Step Experimental Methodology
This protocol is adapted from a general procedure for the synthesis of methyl diaminobenzoates.[6]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-diaminobenzoic acid (1 equivalent) in anhydrous methanol (approx. 8 mL per mmol of acid).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring. This is crucial to control the initial exothermic reaction with thionyl chloride.
-
Reagent Addition: Add thionyl chloride (10 equivalents) dropwise to the cooled solution via the dropping funnel over 20-30 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 45°C and stir overnight (12-16 hours) under a calcium chloride drying tube to prevent moisture ingress.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water (approx. 30 mL per mmol of starting acid). Neutralize the acidic solution by carefully adding solid potassium carbonate (K₂CO₃) in portions until the pH is basic (pH > 8), confirmed with pH paper.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent, to yield the pure this compound.
Reactivity and Applications in Drug Development
This compound is rarely the final active molecule but serves as a highly valuable intermediate due to its trifunctional nature.[7][8]
-
Nucleophilic Sites: The two primary amine groups are excellent nucleophiles, readily participating in reactions to form amides, sulfonamides, and ureas. This allows for the attachment of various side chains and pharmacophores.
-
Scaffold for Heterocycles: The ortho-relationship of the C1-ester and C2-amine groups, and the 1,4-relationship of the two amines, makes it a prime precursor for synthesizing fused heterocyclic systems like benzodiazepines or quinoxalines, which are common motifs in medicinal chemistry.
-
Modulation of Properties: In drug design, the introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.[9] The ester function itself can act as a prodrug, designed to be hydrolyzed in vivo to release a more active carboxylic acid parent drug.
-
Linker Chemistry: The diamine structure is ideal for use as a linker in the development of bivalent drugs or in the synthesis of polymers for drug delivery systems.
Its utility as a versatile building block makes it a compound of interest for creating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis route make it an indispensable tool for researchers. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- Methyl 2,5-Diaminobenzo
- 49592-84-9 | Methyl 2,5-Diaminobenzo
- This compound | C8H10N2O2 | CID 13066644.
- Electronic Supplementary Inform
- 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126.
- Methyl 3,5-diaminobenzo
- methyl 3,5-diaminobenzo
- 2,3-Diaminobenzoic acid methyl ester. CymitQuimica.
- [Application of methyl in drug design].
- Methyl 2,5-dichlorobenzoate.
- Methyl 2,5-dichlorobenzoate.
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- 4. Page loading... [guidechem.com]
- 5. 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 2,5-diaminobenzoate (CAS: 49592-84-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Utility of a Versatile Scaffold
Methyl 2,5-diaminobenzoate is a deceptively simple aromatic compound. At its core, it is a benzoic acid derivative, but the strategic placement of two primary amine groups and a methyl ester transforms it into a highly versatile and reactive building block. The nucleophilic amines offer reactive sites for amide bond formation, cyclization reactions, and derivatization, while the ester group provides a handle for hydrolysis or transesterification. This trifunctional nature makes it a valuable intermediate in the synthesis of complex heterocyclic systems, polymers, and active pharmaceutical ingredients (APIs). This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, characterization, and application, empowering researchers to leverage its full potential.
Core Physicochemical & Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. These descriptors are critical for everything from reaction solvent selection to analytical method development. The properties of this compound are summarized below.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 49592-84-9 | ChemScene[2] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| InChIKey | HRZXQRHIENGYTL-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)N)N | PubChem[1] |
| Appearance | Solid powder (typical) | N/A |
| Purity | Typically ≥98% | ChemScene[2] |
Synthesis and Purification: From Precursor to Purified Intermediate
Protocol 2.1: Fischer Esterification of 2,5-Diaminobenzoic Acid
This protocol describes a robust method for preparing the title compound. The key principle is the activation of the carboxylic acid carbonyl by a strong acid, making it susceptible to nucleophilic attack by methanol. Thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to form HCl in situ, which acts as the catalyst, and sulfur dioxide and chloride byproducts that are easily removed.[5][6]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-diaminobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Cooling: Place the flask in an ice-water bath and stir the suspension to achieve a uniform temperature of 0-5 °C. The low temperature is critical to control the initial exothermic reaction upon adding the thionyl chloride.
-
Reagent Addition: Add thionyl chloride (2.0 - 3.0 eq) dropwise to the stirred suspension via a syringe or dropping funnel over 15-20 minutes. Causality Note: The slow addition prevents a rapid temperature increase and ensures the reaction remains controlled.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 65 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. Re-dissolve the resulting residue in ethyl acetate. Carefully pour the organic solution into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Self-Validation: The cessation of CO₂ effervescence indicates complete neutralization.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:EtOAc 9:1 to 1:1), is effective for separating the product from non-polar impurities and baseline material.[5]
Workflow: Synthesis and Purification
Caption: Standard workflow for the analytical characterization of the title compound.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile synthetic intermediate.
Intermediate for Pharmaceutical Synthesis
The term "magic methyl" has been coined to describe the profound impact that the addition of a methyl group can have on a molecule's pharmacokinetic and pharmacodynamic properties. [7]While this compound provides a methyl ester, its core aromatic diamine structure is a common scaffold in medicinal chemistry. The two amine groups can be selectively protected or reacted to build complex heterocyclic systems, which are foundational to many drug classes. The introduction of the methyl ester can modulate solubility and cell permeability, crucial aspects of drug design. [8]
Monomer for High-Performance Polymers
A significant and growing application for diaminobenzoic acid analogues is in the field of materials science, specifically in the fabrication of polyamide thin-film composite membranes for reverse osmosis (RO) and nanofiltration. [9][10]These membranes are typically created through interfacial polymerization, where an amine-containing monomer in an aqueous phase reacts with a multi-functional acyl chloride (like trimesoyl chloride, TMC) in an immiscible organic phase.
This compound, with its two reactive amine groups, is a prime candidate for this process. The amines can react with the acyl chloride to form a highly crosslinked polyamide layer, which acts as the selective barrier for desalination. The presence of the ester group within the polymer backbone can influence the membrane's hydrophilicity and surface charge, potentially improving water flux and resistance to fouling. [11]
Diagram: Role in Interfacial Polymerization
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- 2. chemscene.com [chemscene.com]
- 3. Methyl 3,5-diaminobenzoate | 1949-55-9 | Benchchem [benchchem.com]
- 4. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5160619A - Composite reverse osmosis membrane and production thereof - Google Patents [patents.google.com]
Spectroscopic Profile of Methyl 2,5-diaminobenzoate: A Technical Guide for Researchers
Abstract
This technical guide provides a detailed spectroscopic analysis of Methyl 2,5-diaminobenzoate (CAS 49592-84-9), a key chemical intermediate. In the absence of a consolidated, publicly available experimental dataset, this document synthesizes predicted Nuclear Magnetic Resonance (NMR) data with a thorough, theory-grounded analysis of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) results. The guide is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only anticipated spectral data but also robust, field-proven protocols for its empirical acquisition. By explaining the causality behind experimental choices and data interpretation, this document upholds the principles of scientific integrity and provides a self-validating framework for the spectroscopic characterization of this compound.
Introduction: The Need for a Spectroscopic Benchmark
This compound is an aromatic compound featuring a methyl ester and two primary amine functional groups. These groups confer significant reactivity, making it a valuable building block in the synthesis of pharmaceuticals, dyes, and polymers. Accurate and comprehensive spectroscopic data are critical for its unambiguous identification, purity assessment, and quality control in synthetic applications.
While chemical supplier databases confirm its commercial availability, a comprehensive, peer-reviewed set of experimental spectra is not readily accessible in public databases as of the date of this publication.[1][2] This guide addresses this gap by providing a robust, predicted spectroscopic profile grounded in established principles and contextualized with data from its isomers.[3]
Molecular Structure and Properties:
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₈H₁₀N₂O₂[2]
-
Molecular Weight: 166.18 g/mol [2]
-
Monoisotopic Mass: 166.074227566 Da[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation. For a compound like this compound, ¹H and ¹³C NMR provide definitive information about its proton and carbon framework, respectively. The following data is predicted based on computational models and should be confirmed empirically.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the two amine groups, and the methyl ester group. The electron-donating nature of the two amino groups strongly influences the chemical shifts of the aromatic protons, shielding them and shifting them to a relatively upfield (lower ppm) region compared to unsubstituted methyl benzoate.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.05 | d (J ≈ 2.5 Hz) | 1H | H-6 | This proton is ortho to one amine group and meta to the ester. The ortho-coupling to H-4 is expected to be small (meta coupling). |
| ~6.75 | d (J ≈ 8.5 Hz) | 1H | H-3 | This proton is ortho to the C2-amine and the ester group. It will show a standard ortho-coupling to H-4. |
| ~6.50 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H-4 | This proton is coupled to both H-3 (ortho) and H-6 (meta), resulting in a doublet of doublets. |
| ~4.90 | br s | 2H | C5-NH₂ | The protons of the amine group are expected to be a broad singlet. The exact shift is highly dependent on solvent and concentration. |
| ~4.50 | br s | 2H | C2-NH₂ | This amine is ortho to the electron-withdrawing ester group, which may slightly deshield it relative to the C5-amine. |
| ~3.80 | s | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon skeleton. The positions of the amine and ester groups create a unique electronic environment for each carbon atom, leading to distinct chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~168.0 | C=O | The ester carbonyl carbon is characteristically found in this downfield region. |
| ~149.0 | C-2 | Aromatic carbon directly attached to the C2-NH₂ group; significantly shielded. |
| ~140.0 | C-5 | Aromatic carbon directly attached to the C5-NH₂ group. |
| ~120.0 | C-6 | Aromatic methine carbon. |
| ~118.0 | C-4 | Aromatic methine carbon. |
| ~115.0 | C-3 | Aromatic methine carbon. |
| ~110.0 | C-1 | Aromatic carbon attached to the ester group. |
| ~51.5 | -OCH₃ | The methyl ester carbon. |
Protocol for NMR Data Acquisition
A self-validating protocol ensures data is both accurate and reproducible. This involves proper sample preparation, instrument setup, and data processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amine groups to better resolve N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Diagram: NMR Workflow
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its N-H, C=O, C-N, C-O, and aromatic C-H bonds.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands. |
| 3100 - 3000 | Aromatic C-H Stretch | Benzene Ring | Multiple weak to medium sharp bands. |
| 2990 - 2850 | Aliphatic C-H Stretch | Methyl Group (-CH₃) | Weak to medium sharp bands. |
| 1720 - 1680 | C=O Stretch | Ester | Strong, sharp band. |
| 1640 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to strong, broad band. |
| 1600, 1500, 1450 | C=C Aromatic Ring Stretch | Benzene Ring | Multiple sharp bands of varying intensity. |
| 1300 - 1200 | C-O Stretch (Ester) | Ester | Strong, characteristic band. |
| 1250 - 1150 | Aromatic C-N Stretch | Aryl Amine | Medium to strong band. |
| 900 - 670 | C-H Out-of-Plane Bend | Substituted Benzene | Characteristic bands indicating substitution pattern. |
Protocol for FTIR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a common, rapid method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Collection: Scan the sample. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Molecular Ion (M⁺): For C₈H₁₀N₂O₂, the monoisotopic mass is 166.074 Da.[2] A high-resolution mass spectrometer should detect the molecular ion peak [M]⁺ at m/z 166.074 or the protonated molecule [M+H]⁺ at m/z 167.082.
-
Plausible Fragmentation Pathways: Electron Ionization (EI) would likely induce the following fragmentations:
-
Loss of a methoxy radical (•OCH₃): A significant peak at m/z 135, corresponding to the [M - 31]⁺ ion.
-
Loss of the carbomethoxy group (•COOCH₃): A peak at m/z 107, corresponding to the [M - 59]⁺ ion.
-
Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions.
-
Protocol for MS Data Acquisition (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a standard method for analyzing non-volatile organic molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
LC Separation (Optional but Recommended): Inject the sample onto an LC system (e.g., using a C18 column) to ensure purity before it enters the mass spectrometer. A simple isocratic or gradient elution with water/acetonitrile (both containing 0.1% formic acid to promote protonation) is typically sufficient.
-
MS Analysis (ESI Positive Mode):
-
Set the ion source to positive electrospray ionization (ESI+).
-
Optimize source parameters: capillary voltage (~3-4 kV), desolvation gas flow and temperature, and cone voltage.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 167.1) as the precursor and applying collision energy to induce fragmentation.
-
Diagram: MS Workflow
Conclusion
This guide presents a comprehensive, albeit predicted, spectroscopic profile of this compound. The provided NMR, IR, and MS data serve as a robust baseline for researchers working with this compound. The detailed, step-by-step protocols for data acquisition are designed to be self-validating, ensuring that empirical data can be reliably obtained and compared against these predictions. It is strongly recommended that researchers acquire experimental data on their specific samples to confirm identity and purity, using this guide as a foundational reference for experimental design and data interpretation.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13066644, this compound. Retrieved January 2, 2026, from [Link].
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 2, 2026, from a document detailing synthesis of related compounds, including methyl 2,3-diaminobenzoate and methyl 3,4-diaminobenzoate.
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An In-depth Technical Guide to the Solubility and Stability of Methyl 2,5-diaminobenzoate
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2,5-diaminobenzoate, a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer field-proven insights. The guide delves into the physicochemical properties, solubility in various solvent systems, and stability under diverse environmental conditions. Detailed experimental protocols for solubility and stability assessment are provided, underpinned by a discussion of the causal factors influencing experimental design. This guide aims to be a critical resource for the effective handling, storage, and application of this compound in a research and development setting.
Introduction and Physicochemical Properties
This compound is an aromatic amine and a methyl ester derivative of benzoic acid. Its chemical structure, featuring two primary amine groups and a methyl ester functional group, dictates its chemical reactivity, solubility, and stability profile. Understanding these fundamental properties is paramount for its effective utilization in synthetic chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | 49592-84-9 | |
| Appearance | Not explicitly stated for the 2,5-isomer; related isomers are described as light brown solid crystalline or brown to black solid. | |
| Melting Point | Not available. For comparison, Methyl 3,5-diaminobenzoate has a melting point of 131 - 134 °C. | |
| pKa | Not available. | |
| LogP (calculated) | 0.8 |
Solubility Profile
The solubility of this compound is a critical parameter for its application in solution-phase reactions and for the development of formulations. The presence of two polar amino groups and a relatively nonpolar benzene ring and methyl ester group suggests a nuanced solubility profile.
Qualitative Solubility
Based on the general principles of "like dissolves like," the solubility of this compound in various solvents can be predicted. The amino groups are capable of hydrogen bonding with protic solvents, while the aromatic ring and methyl group contribute to its solubility in organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Moderately Soluble | The amino groups can form hydrogen bonds with the solvent. However, the nonpolar benzene ring may limit high solubility in water. Acidification of aqueous solutions is expected to increase solubility by forming the more soluble ammonium salts. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate both the polar and nonpolar parts of the molecule. DMSO is known to be a strong solvent for a wide array of organic materials. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the two amino groups and the ester functionality is likely too high for significant solubility in nonpolar solvents. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderately Soluble | These solvents offer a balance of polarity that may accommodate the different functional groups of the molecule. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.
Methodology: Isothermal Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Photostability Forced Degradation Study.
Analytical Methods for Quantification
Accurate and precise analytical methods are essential for the quantification of this compound in solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the most suitable method for the analysis of this compound. The aromatic nature of the compound will provide strong UV absorbance, allowing for sensitive detection.
Table 3: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or ammonium acetate buffer) | The organic modifier (acetonitrile) controls the retention, while the acidic modifier or buffer helps to ensure good peak shape for the basic amine functional groups. Several HPLC methods for separating isomers of aminobenzoic acid have been developed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) | Aromatic compounds typically have strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Spectroscopic Characterization
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound. For the related Methyl 3,5-diaminobenzoate, mass spectrometry analysis confirms the molecular formula C₈H₁₀N₂O₂ with a molecular weight of approximately 166.18 g/mol .
Handling and Storage
Based on the available safety data sheets for related compounds and the predicted stability profile, the following handling and storage recommendations are provided:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is also recommended to protect the compound from light.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound based on a synthesis of available literature and established chemical principles. While specific experimental data for this particular isomer is limited, the information presented on related compounds and the detailed experimental protocols provide a solid foundation for researchers to conduct their own assessments. The predicted solubility in a range of solvents and the susceptibility to hydrolysis and photodegradation are key considerations for its successful application in research and development. The recommended analytical methods will enable accurate quantification and characterization of this important chemical intermediate.
References
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
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Rostami Vartooni, A., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
- Jones, D. R., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4135.
- Brown, N. D., et al. (1974). A high-performance liquid chromatographic method for the determination of p-aminobenzoic acid and some of its metabolites.
- Sahoo, S. K., et al. (2019). A visible-light-driven magnetically retrievable nanophotocatalyst for the facile removal/degradation of aromatic amines and azo dyes from wastewater. New Journal of Chemistry, 43(3), 1364-1374.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
- Delcore, J. E., et al. (1985). Analysis of p-aminobenzoic acid and its metabolites in urine and plasma by ion pair HPLC in the NBT-PABA pancreatic function test.
- Gonzalez, A. C., et al. (2021). Towards Flow Heterogeneous Photocatalysis as a Practical Approach to Point-of-Use Water Remediation Strategies.
- Barge, A., et al. (2007).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13066644, this compound. Retrieved from [Link]
- Latham, S. L., et al. (2018). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Biochemistry, 57(1), 19-30.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17947, Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
- Wescott, C. R., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 953-957.
- Ju, M. G., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. The Journal of Physical Chemistry Letters, 10(19), 5861-5867.
- Gordon, J. T., et al. (2018). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry, 57(17), 10843-10853.
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ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010431, Methyl 3,5-diaminobenzoate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 3365-71-7 | Product Name : Methyl 2,4-diaminobenzoate. Retrieved from [Link]
- Chmiel, C. T. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions. Cornell University.
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Amerigo Scientific. (n.d.). Methyl 2,3-diaminobenzoate. Retrieved from [Link]
- Gupta, M. N., et al. (2008). Chemoselective hydrolysis of methyl 2‐acetoxybenzoate using free and entrapped esterase in K‐carrageenan beads. Journal of Applied Polymer Science, 108(4), 2269-2275.
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ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Topic: Commercial Suppliers and Quality Assessment of High-Purity Methyl 2,5-diaminobenzoate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Role of Methyl 2,5-diaminobenzoate in Synthesis
This compound (CAS No. 49592-84-9) is an aromatic amine and ester that serves as a critical building block in the synthesis of a diverse range of complex organic molecules. Its bifunctional nature, featuring two reactive amino groups and a methyl ester, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers. In the pharmaceutical industry, the precise architecture of an Active Pharmaceutical Ingredient (API) is paramount, and the quality of each building block directly influences the safety and efficacy of the final drug product.[1][2]
This guide provides a comprehensive overview of sourcing high-purity this compound, interpreting supplier specifications, understanding potential impurities from common synthetic routes, and implementing robust analytical verification protocols.
The Imperative of High Purity in Pharmaceutical Development
The integrity of a drug product begins with the quality of its foundational components.[3] In drug discovery and development, the use of high-purity starting materials and intermediates is not merely a preference but a stringent requirement enforced by regulatory bodies like the FDA and EMA.[1]
-
Ensuring Efficacy and Safety : The active pharmaceutical ingredient (API) must possess exceptional purity to deliver consistent and predictable therapeutic effects.[2] Impurities, even in trace amounts, can introduce significant risks, including altered pharmacological activity, unexpected side effects, or direct toxicity, compromising patient safety.[1][2][3]
-
Minimizing Production Challenges : High-purity intermediates play a crucial role in simplifying production processes and reducing waste.[1] Starting with well-characterized, pure materials leads to cleaner reactions, higher yields, and fewer downstream purification challenges, which is both scientifically and economically advantageous.
-
Regulatory Compliance : Adherence to Good Manufacturing Practices (GMP) is essential, and this includes stringent control over all raw materials.[1] A failure to adequately characterize and control impurities in a starting material like this compound can lead to significant delays and regulatory hurdles during the approval process.
According to the International Council for Harmonisation (ICH) guidelines, an impurity is any component that is not the defined active substance or an excipient in the product. These can arise from starting materials, synthetic by-products, or degradation products.[4] Therefore, a deep understanding of the supplier landscape and the quality of the materials they provide is the first line of defense in ensuring a successful and compliant drug development program.
Sourcing High-Purity this compound: A Practical Guide
Identifying a reliable supplier requires a systematic evaluation of their technical documentation, quality systems, and customer support. The following workflow provides a structured approach to supplier qualification.
Caption: Workflow for Qualifying a Commercial Supplier.
Identified Commercial Suppliers
Several chemical suppliers list this compound in their catalogs. While availability and specifications can change, the following companies are notable sources:
| Supplier | Product Code (Example) | Stated Purity/Specifications | Notes |
| Biosynth | ZBA59284 | Not specified on the product page, requires inquiry. | Offers products for pharmaceutical testing and provides custom synthesis and GMP manufacturing services.[5] |
| Aldlab Chemicals | This compound | Not specified, requires inquiry. | Available through distributors like Fisher Scientific.[6] |
| Achmem | BDJHH049082 | Not specified, requires inquiry. | Provides basic safety and storage information.[7] |
| Cenmed Enterprises | C007B-528952 | ≥95% | Lists basic molecular information and guarantees product quality.[8] |
Note: This table is for illustrative purposes. Researchers must always obtain the most current information and lot-specific documentation directly from the supplier.
The Certificate of Analysis (CoA): A Critical Evaluation
The Certificate of Analysis (CoA) is the primary document detailing the quality and purity of a specific batch of material.[3][9] It is essential to scrutinize this document beyond the headline purity value.
Key Sections of a CoA to Analyze: [10][11]
-
Product Identification : Confirms the chemical name, CAS number, molecular formula, and lot number.
-
Physical Properties : Includes appearance (e.g., "White to light brown crystalline solid") and melting point.
-
Analytical Test Results : This is the core of the CoA. It should list the tests performed, the acceptance criteria (specifications), and the actual results for the batch.
-
Assay/Purity : The percentage purity should be determined by a quantitative method like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Titration. A value of >98% is typically desired for drug development applications.
-
Identity : Confirmation of the chemical structure, usually by Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR), ensuring it conforms to a reference standard.
-
Residual Solvents : Lists any solvents used in the final purification steps and their concentration, which should be below ICH limits.
-
Insoluble Matter : Indicates the level of any particulate contaminants.
-
A CoA from a reputable supplier will be detailed and transparent.[9][12] Be wary of CoAs that provide vague results like "Passes test" without quantitative data, especially for the main assay.
Synthetic Pathways and Potential Impurity Profile
Understanding the likely synthetic origin of this compound is crucial for predicting potential impurities. A common and efficient method for preparing aromatic amines is the reduction of the corresponding nitro compound.
Sources
- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. moravek.com [moravek.com]
- 5. This compound | 49592-84-9 | ZBA59284 [biosynth.com]
- 6. Aldlab Chemicals LLC this compound 5G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. achmem.com [achmem.com]
- 8. cenmed.com [cenmed.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mpbio.com [mpbio.com]
The Untapped Potential of Methyl 2,5-Diaminobenzoate: A Monomer Awaiting Exploration in Polymer Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Territory of a Promising Monomer
In the vast landscape of polymer chemistry, the exploration of novel monomers is a critical driver of innovation, leading to materials with unique properties and functionalities. This guide focuses on Methyl 2,5-Diaminobenzoate, a monomer that, despite its intriguing molecular architecture, remains largely unexplored in the scientific literature. A comprehensive search for existing research on the polymerization of this compound has revealed a significant gap in the available data. While its isomers, particularly the 3,5- and 3,4-derivatives, have been investigated for the synthesis of high-performance polymers, the 2,5-isomer has not been the subject of dedicated study.
This guide, therefore, takes a unique approach. In the absence of established experimental data, we will leverage our expertise in polymer chemistry to provide a forward-looking perspective on the potential role of this compound as a monomer. By analyzing its structural features and drawing parallels with well-understood analogous compounds, we will outline the theoretical groundwork for its synthesis, polymerization, and the potential properties of the resulting polymers. This document serves not as a retrospective account, but as a roadmap for future research, offering hypotheses and proposed experimental pathways to unlock the potential of this promising yet underutilized building block.
The Monomer at a Glance: this compound
This compound is an aromatic diamine with a methyl ester functional group. Its chemical structure, presented below, suggests a versatile platform for polymer synthesis.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Predicted to be a solid | - |
| Solubility | Expected to be soluble in polar organic solvents | - |
The presence of two primary amine groups at the 2- and 5-positions of the benzene ring makes this molecule a prime candidate for step-growth polymerization reactions, such as polycondensation, to form polyamides and polyimides. The methyl ester group at the 1-position introduces an additional layer of functionality that could be exploited for post-polymerization modification or to influence the final properties of the polymer.
Proposed Synthesis of this compound
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common approach would involve the nitration of a suitable benzoic acid derivative followed by reduction of the nitro groups and subsequent esterification.
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis of this compound.
Step-by-Step Methodology (Hypothetical):
-
Esterification of 2,5-Dinitrobenzoic Acid:
-
Dissolve 2,5-dinitrobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the excess methanol under reduced pressure.
-
Extract the product, methyl 2,5-dinitrobenzoate, with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
-
Reduction of Methyl 2,5-Dinitrobenzoate:
-
Dissolve the purified methyl 2,5-dinitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent. For catalytic hydrogenation, use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst (if used) or work up the reaction mixture to remove the reducing agent and byproducts.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Potential Polymerization Pathways
The bifunctional nature of this compound, with its two reactive amine groups, makes it a suitable monomer for the synthesis of aromatic polymers, primarily polyamides and polyimides.
Polyamide Synthesis via Polycondensation
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. This compound could be reacted with various diacyl chlorides to produce novel polyamides.
Proposed Polycondensation Reaction:
Figure 3: Proposed workflow for polyamide synthesis.
Hypothetical Experimental Protocol for Polyamide Synthesis:
-
Monomer Preparation: Ensure both this compound and the diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) are pure and dry.
-
Polymerization:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a known amount of this compound in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacyl chloride, either as a solid or dissolved in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Polymer Isolation:
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol or water.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with water and methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at an elevated temperature.
-
Polyimide Synthesis
Polyimides are another class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. The synthesis of polyimides from this compound would typically involve a two-step process.
Proposed Two-Step Polyimide Synthesis:
Figure 4: Two-step synthesis of polyimides.
Hypothetical Experimental Protocol for Polyimide Synthesis:
-
Formation of Poly(amic acid):
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., DMAc or NMP) under a nitrogen atmosphere.
-
Add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA)) in portions.
-
Stir the solution at room temperature for several hours to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner to a high temperature (e.g., up to 300°C) to effect cyclodehydration and form the polyimide film.
-
Chemical Imidization: Treat the poly(amic acid) solution with a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature to induce cyclization. The resulting polyimide can then be precipitated.
-
Predicted Properties and Potential Applications
The unique structure of this compound is expected to impart specific properties to the resulting polymers.
Expected Polymer Properties:
-
Asymmetric Structure: The 1,2,4-substitution pattern of the monomer is asymmetric, which is likely to disrupt chain packing and lead to amorphous polymers with good solubility in organic solvents. This is a desirable characteristic for processability.
-
Pendant Ester Group: The methyl ester group is a bulky side group that can further hinder chain packing, enhancing solubility. This group also provides a site for post-polymerization modification. For instance, it could be hydrolyzed to a carboxylic acid, which could then be used for cross-linking, grafting, or introducing ionic functionality.
-
Thermal Stability: As with other aromatic polyamides and polyimides, polymers derived from this compound are anticipated to exhibit high thermal stability due to the rigidity of the aromatic backbone.
-
Mechanical Properties: The polymers are expected to possess good mechanical strength and modulus, characteristic of high-performance polymers.
Potential Applications:
The combination of good solubility, high thermal stability, and the potential for functionalization suggests a range of advanced applications for polymers derived from this compound:
-
Membranes for Gas Separation and Filtration: The amorphous nature and potential for tailored functionality could lead to membranes with high permeability and selectivity.
-
High-Temperature Adhesives and Coatings: The inherent thermal stability would make these polymers suitable for demanding applications in the aerospace and electronics industries.
-
Advanced Composites: As a matrix material for fiber-reinforced composites, these polymers could offer a combination of low weight, high strength, and thermal resistance.
-
Functional Materials for Drug Delivery: The pendant ester group could be used to attach drug molecules, and the polymer backbone could be designed for controlled release applications.
Future Research Directions
This guide has laid out a theoretical framework for the exploration of this compound as a polymer monomer. The following are key areas for future experimental investigation:
-
Monomer Synthesis and Characterization: Develop and optimize a reliable synthetic route for high-purity this compound and fully characterize its physical and spectroscopic properties.
-
Polymer Synthesis and Optimization: Systematically investigate the polymerization of this compound with a variety of comonomers (diacyl chlorides and dianhydrides) to synthesize a library of novel polyamides and polyimides. Optimize reaction conditions to control molecular weight and polymer architecture.
-
Polymer Characterization: Thoroughly characterize the synthesized polymers using techniques such as NMR, FTIR, GPC, TGA, DSC, and mechanical testing to establish structure-property relationships.
-
Post-Polymerization Modification: Explore the chemical modification of the pendant methyl ester group to introduce new functionalities and tailor the polymer properties for specific applications.
-
Application-Oriented Studies: Evaluate the performance of these new polymers in target applications such as membrane technology, high-temperature coatings, and biomedical devices.
Conclusion
While the existing body of scientific literature on the polymerization of this compound is notably sparse, its molecular structure presents a compelling case for its potential as a valuable monomer in the synthesis of high-performance polymers. The proposed synthetic and polymerization pathways outlined in this guide provide a solid foundation for future research in this area. The anticipated properties of the resulting polymers, including good solubility, high thermal stability, and the potential for functionalization, suggest that these materials could find applications in a wide range of advanced technologies. It is our hope that this guide will inspire researchers to explore the untapped potential of this compound and contribute to the development of the next generation of advanced polymeric materials.
References
As this technical guide is based on theoretical propositions due to the lack of specific literature on the polymerization of this compound, a traditional reference list of experimental work is not applicable. The principles and methodologies described are based on established knowledge in the field of polymer chemistry. For foundational information, readers are directed to standard textbooks and reviews on step-growth polymerization, polyamides, and polyimides.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
A Technical Guide to Methyl 2,5-Diaminobenzoate: A Versatile Precursor for Advanced Heterocyclic Synthesis
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl 2,5-diaminobenzoate is a highly functionalized aromatic compound whose strategic placement of two nucleophilic amine groups and a reactive methyl ester moiety makes it a valuable and versatile precursor in advanced synthesis. This technical guide moves beyond rudimentary applications to provide researchers, scientists, and drug development professionals with an in-depth exploration of its utility in two primary domains: the synthesis of high-performance rigid-rod polymers and the construction of complex macrocyclic structures such as benzodiazacrown ethers. By focusing on the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for leveraging the unique reactivity of this important chemical building block.
Introduction: The Strategic Value of a Bifunctional Monomer
In the landscape of modern materials science and medicinal chemistry, the development of novel molecular architectures with tailored properties is paramount. The selection of starting materials is a critical determinant of synthetic efficiency and final product functionality. This compound emerges as a precursor of significant interest due to its distinct trifunctional nature. The molecule contains two amine groups in a 1,4-relationship and a methyl ester group, providing multiple reactive handles for complex molecular construction.
This guide elucidates the core applications of this compound, focusing on its role in creating linear, high-strength polymers and large, host-guest macrocycles. We will explore how its specific isomeric structure dictates its reaction pathways, making it an ideal candidate for these advanced applications rather than for the synthesis of smaller, fused heterocyclic systems like quinoxalines, which typically require ortho-(1,2)-diamines.
Physicochemical Properties and Reactivity Analysis
The synthetic utility of this compound is a direct consequence of its electronic and structural properties.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 49592-84-9 | |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Solid | - |
Causality of Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Amine Groups (at C2 and C5): These are strong nucleophiles and represent the primary sites for reaction. Their 1,4-disposition on the benzene ring is the key structural feature that predisposes the molecule to form linear polymer chains or to act as a bridging unit in large macrocycles.
-
Methyl Ester Group (at C1): This group is an electrophilic site. It can undergo transesterification or, more commonly, can be hydrolyzed to the corresponding carboxylic acid. This unmasks a new reactive site, enabling the molecule to participate in polycondensation reactions as an amino-carboxylic acid monomer, forming robust amide bonds.
This unique combination of functionalities allows for a range of controlled, sequential reactions, making it a powerful tool for the synthetic chemist.
Core Synthetic Application 1: Precursor for Rigid-Rod Aromatic Polyamides
Rigid-rod polymers, such as poly(p-phenylene benzobisoxazole) (PBO), are a class of materials renowned for their exceptional thermal stability, high tensile strength, and chemical resistance.[1] These properties arise from their highly ordered, linear chain structures. The 2,5-diamino substitution pattern makes derivatives of this molecule excellent monomers for analogous high-performance aromatic polyamides.
Synthetic Strategy: Step-Growth Polycondensation
The most direct pathway involves the self-polycondensation of 2,5-diaminobenzoic acid (the hydrolyzed form of this compound). In this process, the carboxylic acid group of one monomer reacts with an amino group of another monomer to form a strong amide linkage, extending the polymer chain. This reaction is typically performed at high temperatures in a dehydrating solvent medium like poly(phosphoric acid) (PPA), which acts as both the solvent and a catalyst.[2][3]
Caption: Workflow for Aromatic Polyamide Synthesis.
Experimental Protocol: Synthesis of Poly(2,5-diaminobenzamide)
This protocol is adapted from general procedures for the synthesis of rigid-rod polymers.[3][4]
-
Hydrolysis of Ester: To a round-bottom flask, add this compound (10.0 g, 60.2 mmol) and a 10% aqueous solution of sodium hydroxide (50 mL). Reflux the mixture for 4 hours until the ester is fully hydrolyzed, monitoring by TLC. Cool the reaction mixture to room temperature and carefully acidify with 2M HCl until the pH is ~4-5, causing the 2,5-diaminobenzoic acid to precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Polymerization: In a resin kettle equipped with a high-torque mechanical stirrer and a nitrogen inlet, add poly(phosphoric acid) (PPA, 100 g). Heat the PPA to 100°C under a slow stream of nitrogen to remove any residual moisture.
-
Monomer Addition: Gradually add the dried 2,5-diaminobenzoic acid (5.0 g, 32.9 mmol) to the hot PPA with vigorous stirring.
-
Reaction: Slowly raise the temperature of the mixture according to the following schedule: 140°C for 6 hours, then 170°C for 8 hours, and finally 190°C for 4 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Isolation: Cool the highly viscous polymer solution (dope) and precipitate it by pouring it into a large volume of vigorously stirred water.
-
Purification: The fibrous polymer is collected by filtration and washed extensively with water until the washings are neutral, followed by washing with methanol. Dry the final polymer in a vacuum oven at 60°C for 48 hours.
Core Synthetic Application 2: Building Block for Benzodiazacrown Ethers
Macrocyclic compounds like crown ethers are fundamental to supramolecular chemistry due to their ability to selectively bind cations. The two nucleophilic amine groups of this compound make it an excellent building block for creating benzodiazacrown ethers, where the benzene ring provides rigidity and the nitrogen atoms serve as key binding sites.
Synthetic Strategy: High-Dilution Macrocyclization
The synthesis involves the reaction of the two amine groups with a di-electrophilic linker, such as a bis(2-iodoethyl) ether. The critical aspect of this synthesis is the use of high-dilution conditions . This principle favors the intramolecular reaction of a single diamine molecule with a single linker molecule over intermolecular reactions, which would lead to unwanted linear polymers. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃) to neutralize the HI formed during the reaction.[5]
Caption: Synthesis of a Benzodiazacrown Ether.
Experimental Protocol: Synthesis of a Benzodiaza-18-Crown-6 Derivative
This protocol is a representative procedure for macrocyclization.[5]
-
Apparatus Setup: Set up a three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps.
-
Reagent Preparation:
-
Solution A: Dissolve this compound (1.66 g, 10 mmol) in 500 mL of dry acetonitrile.
-
Solution B: Dissolve pentaethylene glycol diiodide (5.14 g, 10 mmol) in 500 mL of dry acetonitrile.
-
-
Reaction Mixture: Add anhydrous potassium carbonate (5.52 g, 40 mmol) to the 2 L flask.
-
High-Dilution Addition: Using the syringe pumps, add Solution A and Solution B simultaneously to the vigorously stirred suspension of potassium carbonate over a period of 10 hours.
-
Reaction: After the addition is complete, reflux the reaction mixture for an additional 24 hours.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Remove the acetonitrile from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure benzodiazacrown ether.
Conclusion and Future Outlook
This compound is a precursor whose true potential is realized in the synthesis of complex, high-performance molecules. Its 1,4-diamine structure is a key design element that directs its reactivity away from simple fused heterocycles and towards the construction of linear aromatic polymers and large macrocyclic systems. The methodologies outlined in this guide demonstrate its utility in creating materials with exceptional thermal stability and molecules with sophisticated host-guest capabilities.
Future research will likely focus on creating novel copolymers to fine-tune the mechanical and electronic properties of rigid-rod polymers.[6] Furthermore, the synthesis of more complex, functionalized benzodiazacrown ethers derived from this precursor could lead to the development of advanced sensors, phase-transfer catalysts, and new platforms for drug delivery.
References
- Calvert, P. D. (1993). High-performance polymers and composites. MRS Bulletin, 18(11), 33-37.
- Lehn, J.-M. (1988). Supramolecular Chemistry—Scope and Perspectives: Molecules, Supermolecules, and Molecular Devices (Nobel Lecture). Angewandte Chemie International Edition in English, 27(1), 89-112.
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Kim, S. W., et al. (2011). Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. Polymers, 3(4), 1896-1906. Available from: [Link]
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Jiang, H., et al. (2009). Study on synthesis and properties of poly(p-phenylene-benzobisoxazole) (PBO) fiber. ResearchGate. Available from: [Link]
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Kumar, S. (2009). Rigid-Rod Polymers: Synthesis, Processing, Simulation, Structure, and Properties. Journal of Macromolecular Science, Part C: Polymer Reviews, 49(3), 153-237. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Wolfe, J. F., & Arnold, F. E. (1981). Rigid-rod polymers. 1. Synthesis and thermal properties of poly[benzo[1,2-d:5,4-d']bisoxazole-2,6-diyl]-1,4-phenylene. Macromolecules, 14(4), 909-915.
- Patents, Google. (2014). PBO (poly(p-phenylene-2,6-benzobisoxazole)) copolycondensation modification method. CN103709404A.
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- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Differential Reactivity of Amino Groups in Methyl 2,5-diaminobenzoate
Abstract
Methyl 2,5-diaminobenzoate is a versatile bifunctional building block crucial in the synthesis of pharmaceuticals, dyes, and polymers. Its utility is intrinsically linked to the differential reactivity of its two primary amino groups, located at the C2 (ortho) and C5 (para) positions relative to the methyl ester functionality. This guide provides an in-depth analysis of the electronic, steric, and conformational factors that govern this selectivity. We will explore the underlying chemical principles and provide field-proven experimental protocols, enabling researchers, scientists, and drug development professionals to strategically and selectively functionalize this key intermediate.
Introduction: The Strategic Importance of Selective Functionalization
In the landscape of synthetic chemistry, molecules possessing multiple reactive sites present both a challenge and an opportunity. This compound (Table 1) is a prime example. The ability to selectively modify one amino group while leaving the other intact is paramount for constructing complex molecular architectures. This guide moves beyond simple procedural descriptions to elucidate the fundamental principles that dictate the reactivity of the C2 and C5 amino groups, empowering chemists to design more efficient and predictable synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₁₀N₂O₂[1] |
| Molecular Weight | 166.18 g/mol [1] |
| CAS Number | 49592-84-9[1] |
| Appearance | Off-white to brown crystalline powder |
Theoretical Framework: Unraveling the Sources of Differential Reactivity
The observed difference in nucleophilicity between the C2 and C5 amino groups is not arbitrary; it is a direct consequence of the interplay between electronic and steric effects imposed by the methyl ester group.
Electronic Effects: A Tale of Two Positions
The methyl ester (-COOCH₃) is a moderate electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. However, its influence is not uniform across the molecule.
-
C5-Amino Group (para-position): This group behaves much like a typical aniline. Its lone pair of electrons strongly donates into the aromatic π-system, increasing the ring's electron density, particularly at the positions ortho and para to itself. While the EWG at the C1 position counteracts this, the C5-amino group retains significant nucleophilic character.
-
C2-Amino Group (ortho-position): The proximity of the C2-amino group to the ester fundamentally alters its electronic character. The electron-withdrawing inductive effect of the carbonyl group is much stronger at the adjacent ortho position. Furthermore, potential intramolecular hydrogen bonding between one of the N-H protons and the carbonyl oxygen can decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity.
Steric Hindrance: The Dominant Factor
The most significant contributor to the differential reactivity is steric hindrance. The methyl ester group is sterically bulky. It physically obstructs the approach of electrophiles and reagents to the C2-amino group. This "ortho effect" is a well-documented phenomenon in aromatic chemistry that decreases the reactivity of ortho-substituted groups[2][3]. Consequently, reactions that are sensitive to steric bulk, such as acylation and alkylation, will overwhelmingly favor the more accessible C5-amino group.
The following diagram illustrates the key factors influencing the reactivity of each amino group.
Caption: Factors governing the differential reactivity of the C2 and C5 amino groups.
Comparative Reactivity in Key Chemical Transformations
The theoretical principles outlined above manifest in predictable, regioselective outcomes for several key reaction classes.
Table 2: Summary of Predicted Reactivity
| Reaction Type | Favored Position | Primary Rationale |
| Acylation | C5 | Steric Hindrance at C2 |
| Sulfonylation | C5 | Steric Hindrance at C2 |
| Alkylation | C5 | Steric Hindrance at C2 |
| Diazotization | C5 (initially) | Electronic & Steric Factors |
Selective Mono-Acylation: A Validated Protocol
Acylation is a foundational reaction for amine protection and derivatization. Due to the pronounced steric hindrance, acylating agents react almost exclusively at the C5 position under controlled conditions. This selectivity is crucial for multi-step syntheses where the C2-amino group is intended for a subsequent, different transformation.
Expert Insight: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base like pyridine or triethylamine is ideal as it effectively scavenges the acid byproduct (e.g., HCl from an acyl chloride) without competing in the reaction or promoting ester hydrolysis. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices due to their inertness and ability to dissolve the starting materials.
This protocol is designed as a self-validating system, where successful execution and subsequent characterization confirm the underlying principles of selectivity.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and enhance selectivity.
-
Base Addition: Add pyridine to the solution and stir for 5 minutes.
-
Reagent Addition: Add benzoyl chloride dropwise to the stirred solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ (to remove unreacted benzoyl chloride and HCl), and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification & Validation: Purify the crude product by column chromatography or recrystallization. Characterize the final product (Methyl 5-benzamido-2-aminobenzoate) using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and regiochemistry.
Diazotization Reactions
Diazotization converts a primary aromatic amine into a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (e.g., via Sandmeyer or Schiemann reactions)[4][5]. The reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl[6].
-
Mono-Diazotization: Given the higher reactivity of the C5-amino group, it is possible to achieve selective mono-diazotization under carefully controlled conditions (low temperature, stoichiometric NaNO₂). The resulting diazonium salt at C5 can then be converted to other functionalities, leaving the C2-amino group available for further chemistry.
-
Di-Diazotization: Using an excess of NaNO₂ and acid will lead to the diazotization of both amino groups.
The workflow for a selective mono-diazotization followed by a Sandmeyer reaction is depicted below.
Caption: Workflow for selective mono-diazotization and subsequent Sandmeyer reaction.
Applications in Drug Development and Materials Science
The ability to selectively functionalize this compound is not merely an academic exercise. It is a cornerstone of synthesizing complex molecules with tailored properties.
-
Pharmaceuticals: This scaffold is a precursor for various heterocyclic compounds, such as benzimidazoles and quinazolines, which are prevalent in medicinal chemistry. Selective acylation at C5 followed by cyclization involving the C2-amino group is a common strategy.
-
Polymers: As a diamine monomer, it can be used in polycondensation reactions to create high-performance polyamides and polyimides. Selective modification allows for the synthesis of polymers with precisely controlled side-chain functionalities.
Conclusion
The reactivity of the amino groups in this compound is a nuanced yet predictable system governed primarily by the steric bulk of the ortho-ester group. The C5-amino position is significantly more accessible and nucleophilic, providing a reliable handle for regioselective transformations such as acylation, sulfonylation, and mono-diazotization. By understanding and applying the principles of steric and electronic control discussed in this guide, researchers can unlock the full synthetic potential of this valuable building block, enabling the efficient and targeted creation of novel molecules for a wide range of applications.
References
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Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]
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ResearchGate. (2005). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
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University of Calgary. (n.d.). Ch22: EArS of aromatic amines. [Link]
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ResearchGate. (2018). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]
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BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. [Link]
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National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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-
ResearchGate. (2007). Methyl 2,5-dichlorobenzoate. [Link]
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Justus-Liebig-Universität Gießen. (2023). Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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PubMed. (2004). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-diaminobenzoate. PubChem Compound Database. [Link]
-
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Methyl 2,5-Diaminobenzoate: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
Methyl 2,5-diaminobenzoate (MDAB) is a deceptively simple aromatic compound poised at the intersection of synthetic versatility and pharmacological potential. Its unique substitution pattern—featuring two nucleophilic amino groups and an electrophilic methyl ester on a rigid phenyl core—renders it an exceptionally valuable building block for the construction of diverse and complex molecular architectures. This guide, intended for researchers and scientists in drug development, delves into the core attributes of MDAB, exploring its synthesis, chemical reactivity, and multifaceted applications in medicinal chemistry. We will examine its role as a foundational scaffold for generating compound libraries, its utility in fragment-based drug discovery, and its potential as a precursor to potent bioactive agents, including kinase inhibitors and novel heterocyclic compounds.
Introduction: The Strategic Value of a Core Scaffold
In the landscape of medicinal chemistry, the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with multiple biological targets—is a cornerstone of efficient drug discovery. This compound (MDAB) represents such a scaffold. With a low molecular weight and strategically positioned functional groups, it offers a robust starting point for creating libraries of compounds with significant chemical diversity and biological relevance. The diamino substitution pattern is a recurring motif in a wide array of pharmacologically active molecules, suggesting that derivatives of MDAB are primed for exploration against various disease targets. This document serves as a technical primer on harnessing the latent potential of this versatile chemical entity.
Physicochemical Properties and Synthesis
A thorough understanding of a molecule's fundamental properties is critical for its effective application. MDAB is a solid at room temperature with a molecular weight that makes it an ideal candidate for fragment-based screening and subsequent elaboration.
Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 49592-84-9 | [PubChem][1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [PubChem][1] |
| Molecular Weight | 166.18 g/mol | [PubChem][1] |
| Polar Surface Area | 78.3 Ų | [PubChem][1] |
| XLogP3 | 0.7 | [PubChem][1] |
Synthetic Routes
The synthesis of MDAB is typically achieved through straightforward and scalable chemical transformations. The two most common approaches begin with either the corresponding diaminobenzoic acid or a dinitro-substituted precursor.
Route A: Esterification of 2,5-Diaminobenzoic Acid The most direct method is the Fischer esterification of commercially available 2,5-diaminobenzoic acid.[2] This acid-catalyzed reaction with methanol is efficient, though care must be taken to prevent oxidation of the electron-rich diamino system. A more controlled esterification can be achieved using thionyl chloride (SOCl₂) in methanol, which proceeds through a reactive acyl chloride intermediate.[3] This method is often high-yielding and applicable to various diaminobenzoic acid isomers.[4]
Route B: Reduction of a Nitro Precursor An alternative strategy involves the reduction of a nitro-containing precursor, such as methyl 2-amino-5-nitrobenzoate or methyl 2,5-dinitrobenzoate. This approach is advantageous when the nitro-substituted starting materials are more readily accessible. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and effective method for reducing the nitro groups to amines.[3]
Chemical Reactivity: A Hub for Derivatization
The synthetic utility of MDAB stems from the distinct reactivity of its three functional groups. The two amino groups are nucleophilic, while the methyl ester provides an electrophilic handle, allowing for a multitude of subsequent chemical modifications.
-
N-Acylation/Sulfonylation: The amino groups readily react with acyl chlorides, sulfonyl chlorides, and anhydrides to form stable amide and sulfonamide linkages, a common strategy for probing structure-activity relationships (SAR).
-
N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, allows for the introduction of diverse alkyl and aryl substituents.
-
Heterocycle Formation: The diamino nature of the scaffold is particularly powerful for the synthesis of fused heterocyclic systems. For instance, ortho-diamines (like the 2,3- or 3,4-isomers) are classic precursors for benzimidazoles, quinoxalines, and benzothiadiazoles.[4][5] While the 1,4-disposition of the amines in MDAB does not permit direct intramolecular cyclization to form a five or six-membered ring, they can participate in reactions to form more complex polycyclic systems or act as difunctional monomers in polymerization.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a bioisostere for the ester) or serve as an anchoring point for further modifications. It can also undergo transesterification or be reduced to a primary alcohol.
Potential Applications in Medicinal Chemistry
The true value of MDAB is realized in its application as a starting material for bioactive compounds. While direct biological data on the parent molecule is limited, its structural motifs are present in numerous potent therapeutic agents.
Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the ATP-binding site. The diaminobenzene motif is a well-established precursor for such hinge-binding scaffolds.[6] By reacting MDAB with appropriate building blocks, it is possible to construct cores for potent and selective kinase inhibitors.[7] For example, the oxindole scaffold, known to exhibit TLK2 kinase inhibition, can be synthesized from precursors with similar amino functionalities.[8] The derivatization of the MDAB core allows for the systematic exploration of different pockets within the kinase active site, enabling the optimization of both potency and selectivity.[9][10]
Precursor to Bioactive Heterocycles
Heterocyclic chemistry is the bedrock of medicinal chemistry, with the vast majority of small-molecule drugs containing at least one heterocyclic ring.[11][12][13] The functional groups of MDAB make it an excellent precursor for various heterocyclic systems. Derivatives of benzothiazole, which can be synthesized from aminothiophenol precursors (structurally related to aminobenzoates), exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15][16][17][18][19] Similarly, aminobenzoic acid derivatives have been used to generate potent antimicrobial and cytotoxic agents.[20][21]
Table 2: Examples of Bioactivities of Structurally Related Scaffolds
| Scaffold Class | Example Bioactivity | Therapeutic Area | Reference |
| 2-(4-Aminophenyl)benzothiazoles | Antitumor activity | Oncology | [14] |
| Substituted Benzimidazoles | Antifungal (vs. C. albicans) | Infectious Disease | [5] |
| 5-Acetamido-2-hydroxy benzoic acid derivs. | Analgesic (COX-2 inhibition) | Pain/Inflammation | [22] |
| Imide/Lactam Metallo-pyridocarbazoles | Kinase Inhibition (TrkA, CLK2) | Oncology, Neurology | [7] |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Drug Intermediate | General Synthesis | [23][24] |
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery involves screening small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. With a molecular weight of 166.18 g/mol , MDAB fits perfectly within the "rule of three" guidelines for a fragment. Its defined structure and multiple, distinct functional groups make it an ideal fragment for probing protein binding sites. A hit identified from an MDAB-based fragment screen could be grown or linked from its amine or ester positions to achieve high-affinity ligands.
Experimental Protocol: Synthesis of a Benzothiazole Derivative
To illustrate the synthetic utility of MDAB's relatives, this section provides a representative protocol for the synthesis of a benzothiazole, a common and valuable heterocyclic core in medicinal chemistry. This protocol is adapted from general procedures for synthesizing benzothiazoles from amino-aromatic precursors.
Objective: To synthesize a 2-substituted benzothiazole derivative from a precursor derived from an aminobenzoate.
Rationale: This multi-step synthesis demonstrates the conversion of a simple aromatic amine into a more complex, biologically relevant heterocyclic system. The formation of the thiazole ring is a key transformation that imparts significant changes to the molecule's shape, polarity, and biological activity profile.
Step 1: Synthesis of an Isothiocyanate Intermediate
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of an amino-ester precursor (e.g., a derivative of MDAB) (10 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thiophosgene (1.1 eq, 11 mmol) dropwise via syringe over 10 minutes. Caution: Thiophosgene is highly toxic and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude isothiocyanate.
Step 2: Intramolecular Cyclization to form Benzothiazole
-
Setup: Dissolve the crude isothiocyanate from Step 1 in a suitable solvent like ethanol or DMF in a round-bottom flask.
-
Cyclization: Add a catalyst, such as a Lewis acid (e.g., FeCl₃) or a base (e.g., potassium carbonate), depending on the specific substrate and desired mechanism.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir overnight. Monitor the formation of the benzothiazole product by TLC or LC-MS.
-
Purification: After cooling to room temperature, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure benzothiazole product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its accessible synthesis, predictable reactivity, and structural similarity to motifs in known bioactive compounds make it an invaluable tool for drug discovery. The strategic application of MDAB as a scaffold can accelerate the development of novel kinase inhibitors, diverse heterocyclic drug candidates, and potent leads from fragment-based screening campaigns.
Future research should focus on the systematic exploration of MDAB-derived chemical space. The synthesis and screening of focused libraries based on this scaffold against diverse target classes—from kinases and proteases to GPCRs—will undoubtedly uncover novel biological activities. As our understanding of disease biology grows, scaffolds like this compound will remain essential starting points for crafting the next generation of precision medicines.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for a related synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of some diaminobenzoic acid derivatives. Retrieved from [Link]
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Journal of Research in Chemistry. (2020). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Retrieved from [Link]
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MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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ResearchGate. (n.d.). 2‐Aminobenzothiazoles containing bioactive molecules. Retrieved from [Link]
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Der Pharma Chemica. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. Retrieved from [Link]
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ResearchGate. (2024). Chapter 2 Catalyst-free synthesis of bioactive heterocycles in aqueous media. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2016). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Discovery and characterization of an iminocoumarin scaffold as an inhibitor of MEKK2 (MAP3K2). Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Discovery and characterization of an iminocoumarin scaffold as an inhibitor of MEKK2 (MAP3K2). Retrieved from [Link]
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National Center for Biotechnology Information. (2009). From Imide to Lactam Metallo-Pyridocarbazoles: Distinct Scaffolds for the Design of Selective Protein Kinase Inhibitors. Retrieved from [Link]
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MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
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ResearchGate. (2022). Medicinal active applications of Dibenzofuran derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
-
ResearchGate. (2008). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
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- 9. Discovery and characterization of an iminocoumarin scaffold as an inhibitor of MEKK2 (MAP3K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Benzimidazole-6-carboxylates from Methyl 2,5-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of a valuable class of benzimidazole derivatives, specifically those bearing a carboxylate group, starting from the readily available precursor, Methyl 2,5-diaminobenzoate. This document is designed to provide not just a set of instructions, but a framework for understanding the underlying chemistry, enabling researchers to adapt and optimize the synthesis for their specific drug discovery and development needs.
Introduction: The Strategic Importance of Benzimidazole-6-carboxylates
The inclusion of a methyl carboxylate group at the 6-position (or 5-position, depending on tautomeric form and nomenclature) of the benzimidazole ring offers a versatile handle for further chemical modifications. This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other derivatives. This allows for the exploration of a wide chemical space around the benzimidazole core, a crucial aspect of structure-activity relationship (SAR) studies in drug development.
The synthesis of these compounds typically proceeds via the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] An alternative and often more versatile approach, which will be the focus of this guide, is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[3][4]
Reaction Mechanism and Rationale
The synthesis of 2-substituted benzimidazole-6-carboxylates from this compound and an aldehyde is a two-step process that is often carried out in a single pot. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting.
Step 1: Schiff Base Formation The reaction initiates with the nucleophilic attack of one of the amino groups of this compound on the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base intermediate (an imine).
Step 2: Intramolecular Cyclization and Oxidation The second amino group then attacks the imine carbon in an intramolecular fashion, forming a dihydrobenzimidazole intermediate. This intermediate is subsequently oxidized to the aromatic benzimidazole. The oxidation can be effected by air (oxygen) or by the addition of a mild oxidizing agent.
The choice of solvent, catalyst, and reaction temperature plays a crucial role in driving the reaction towards high yields and purity.
Below is a Graphviz diagram illustrating the general reaction mechanism:
Caption: General reaction mechanism for benzimidazole synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized procedure for the synthesis of Methyl 2-substituted-1H-benzimidazole-6-carboxylates. Specific examples with different aldehydes are provided in the subsequent section.
Materials and Reagents
-
This compound
-
Aromatic or aliphatic aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Solvent: Ethanol, Methanol, or Dimethylformamide (DMF)
-
Catalyst (optional but recommended): p-Toluenesulfonic acid (p-TsOH) or a Lewis acid like Erbium triflate (Er(OTf)₃).[3]
-
Oxidizing agent (optional): Sodium metabisulfite (Na₂S₂O₅) or exposure to air.
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Standard laboratory glassware
Detailed Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10-15 mL per gram of diamine).
-
Addition of Aldehyde: To this solution, add the desired aldehyde (1.0-1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Catalyst Addition (Optional): If using a catalyst, add a catalytic amount of p-TsOH (0.1 equivalents) or another suitable acid catalyst to the reaction mixture.
-
Reaction Conditions: The reaction can be performed under different conditions:
-
Method A (Reflux): Attach a reflux condenser and heat the reaction mixture to reflux (typically 70-80 °C for ethanol) for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Method B (Room Temperature): For more reactive aldehydes, the reaction can be stirred at room temperature for 12-24 hours.
-
-
Work-up and Isolation:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If the product precipitates out of the solution, it can be collected by vacuum filtration. Wash the solid with cold ethanol and then water to remove any remaining reactants and catalyst.
-
If the product does not precipitate, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to afford the pure Methyl 2-substituted-1H-benzimidazole-6-carboxylate.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
The following Graphviz diagram outlines the experimental workflow:
Caption: Experimental workflow for benzimidazole synthesis.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and expected yields for the synthesis of various Methyl 2-substituted-1H-benzimidazole-6-carboxylates.
| Aldehyde (R-CHO) | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | Ethanol | p-TsOH | 4 | 80 | 85-95 |
| 4-Chlorobenzaldehyde | Ethanol | p-TsOH | 3 | 80 | 90-98 |
| 4-Methoxybenzaldehyde | Ethanol | p-TsOH | 5 | 80 | 80-90 |
| 4-Nitrobenzaldehyde | DMF | None | 6 | 100 | 75-85 |
| Furan-2-carbaldehyde | Methanol | p-TsOH | 4 | 65 | 80-90 |
Note: Yields are approximate and can vary based on the scale of the reaction and purification efficiency. The electronic nature of the substituent on the aldehyde can influence the reaction rate; electron-withdrawing groups generally lead to faster reactions.[3]
Characterization of Products
The synthesized benzimidazole derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Key signals to look for are the N-H proton of the imidazole ring (typically a broad singlet downfield, ~12-13 ppm in DMSO-d₆), aromatic protons, and protons of the substituent at the 2-position.[5]
-
¹³C NMR: Confirms the carbon framework of the molecule. The chemical shift of the C2 carbon is characteristic of the benzimidazole ring.[5]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected product has been formed.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H stretch of the imidazole ring (~3400 cm⁻¹), C=N stretch (~1620 cm⁻¹), and the C=O stretch of the ester (~1700 cm⁻¹).[6]
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of volatile organic compounds and reagents.
-
Reagent Handling:
-
This compound: Can be an irritant. Avoid contact with skin and eyes.
-
Aldehydes: Many aldehydes are irritants and sensitizers. Handle with care.
-
Solvents: Ethanol and methanol are flammable. Keep away from ignition sources. DMF is a skin and respiratory irritant.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a catalyst. |
| Product lost during work-up | Ensure complete precipitation by adding sufficient cold water and neutralizing properly. | |
| Formation of side products | Reaction conditions too harsh | Lower the reaction temperature or use a milder catalyst. |
| Impure starting materials | Ensure the purity of this compound and the aldehyde. | |
| Difficulty in purification | Product is an oil or difficult to crystallize | Use column chromatography on silica gel for purification. |
Conclusion
The protocol outlined in this application note provides a robust and versatile method for the synthesis of Methyl 2-substituted-1H-benzimidazole-6-carboxylates. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of these valuable compounds for further investigation in drug discovery programs. The ability to readily modify the carboxylate functionality makes this synthetic route particularly attractive for the development of new therapeutic agents.
References
-
Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
Indian Academy of Sciences. Note A green synthesis of benzimidazoles. [Link]
-
MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
-
Serbian Chemical Society. Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. [Link]
-
ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. [Link]
- Google Patents.
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. [Link]
-
Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
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- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
Application Notes and Protocols for Polyamide Synthesis Utilizing Methyl 2,5-Diaminobenzoate
Introduction: The Strategic Role of Substituted Diamines in High-Performance Polyamides
Polyamides, a cornerstone of high-performance polymers, are lauded for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The precise properties of these materials can be tailored through the judicious selection of their monomeric constituents. Aromatic polyamides, often referred to as aramids, exhibit particularly outstanding thermal and mechanical properties due to the rigidity of the polymer backbone.[1] The incorporation of functional groups onto the aromatic monomers provides a powerful tool for further modulating the final polymer's characteristics.
Methyl 2,5-diaminobenzoate is a bifunctional monomer of significant interest in the synthesis of advanced polyamides. It offers a unique combination of a rigid aromatic core, two nucleophilic amine groups for polymerization, and a pendant methyl ester group. This ester functionality can serve several strategic purposes:
-
Enhanced Solubility: The presence of the methyl ester group can improve the solubility of the resulting polyamide in common organic solvents, facilitating processing and characterization.
-
Post-Polymerization Modification: The ester group provides a reactive handle for subsequent chemical modifications, allowing for the introduction of further functionalities or cross-linking opportunities.
-
Tailored Intermolecular Interactions: The polarity of the ester group can influence inter-chain interactions, impacting the material's bulk properties such as its glass transition temperature and mechanical behavior.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyamides using this compound. It details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines methods for the characterization of the resulting polymer.
Synthesis Strategy: Low-Temperature Solution Polycondensation
The synthesis of aromatic polyamides is typically achieved through low-temperature solution polycondensation.[2] This method is preferred over high-temperature techniques to avoid potential side reactions and degradation of the polymer. The reaction involves the condensation of a diamine with a diacid chloride in a polar aprotic solvent.
The overall reaction for the synthesis of a polyamide from this compound and a generic aromatic diacid chloride (e.g., terephthaloyl chloride) is depicted below:
Figure 1. General workflow for the low-temperature solution polycondensation of this compound.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine groups of the diamine attack the electrophilic carbonyl carbons of the diacid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). An acid scavenger, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, which would otherwise protonate the amine monomers and halt the polymerization.
Key Experimental Parameters
The success of the polyamide synthesis is contingent on several critical parameters. The following table summarizes these factors and their impact on the polymerization process.
| Parameter | Recommended Conditions | Rationale & Impact on Polymer Properties |
| Monomer Purity | >99% | Impurities can act as chain terminators, limiting the molecular weight of the polymer. |
| Solvent | N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc) | Must be polar and aprotic to dissolve the monomers and the resulting polymer. Must be anhydrous, as water will react with the acid chloride. |
| Reaction Temperature | 0°C to Room Temperature | Low temperatures are used to control the reaction rate and minimize side reactions. |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the monomers and reaction with atmospheric moisture. |
| Monomer Stoichiometry | Equimolar amounts of diamine and diacid chloride | A precise 1:1 molar ratio is crucial for achieving high molecular weight polymers.[3] |
| Acid Scavenger | Pyridine, Triethylamine | Neutralizes the HCl byproduct, preventing the protonation of the amine groups and allowing the polymerization to proceed. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a polyamide from this compound and terephthaloyl chloride.
Materials and Reagents
-
This compound (M-DAB)
-
Terephthaloyl chloride (TPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet and outlet
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Setup: Assemble the three-necked flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried before use.
-
Monomer Dissolution: Under a positive flow of nitrogen, add this compound (1.0 eq) and anhydrous NMP to the flask. Stir the mixture until the diamine is completely dissolved.
-
Addition of Acid Scavenger: Add anhydrous pyridine (2.2 eq) to the reaction mixture and stir.
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Diacid Chloride Addition: Dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous NMP in the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol or water, with vigorous stirring.
-
Filtration and Purification: Collect the fibrous polymer precipitate by vacuum filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, solvent, and pyridine hydrochloride.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization of the Synthesized Polyamide
Thorough characterization is essential to confirm the structure and properties of the synthesized polyamide. The following diagram illustrates a typical characterization workflow.
Figure 2. A comprehensive workflow for the characterization of the synthesized polyamide.
Expected Characterization Results
-
FTIR Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the amide group, including a strong C=O stretching vibration around 1650 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹. The disappearance of the primary amine N-H stretching bands from the diamine monomer will also be indicative of successful polymerization.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will confirm the chemical structure of the repeating unit of the polyamide. The integration of the proton signals can be used to verify the stoichiometry of the monomers in the polymer chain.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. High molecular weight is generally desirable for achieving good mechanical properties.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) will provide information on the thermal stability of the polyamide, specifically its decomposition temperature. Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is a key indicator of the material's service temperature range. Aromatic polyamides are known for their high thermal stability, with decomposition temperatures often exceeding 400°C.[1]
Conclusion and Future Perspectives
The protocol described herein provides a robust framework for the synthesis of novel polyamides incorporating this compound. The presence of the methyl ester functionality opens up avenues for creating materials with enhanced solubility and the potential for post-polymerization modification. This allows for the development of polyamides with tailored properties for a wide range of applications, from advanced composites to functional materials in drug delivery systems. Further research can explore the copolymerization of this compound with other diamines to fine-tune the properties of the resulting polyamides. Additionally, the hydrolysis of the methyl ester to the corresponding carboxylic acid can be investigated to introduce new functionalities and explore applications such as ion-exchange membranes.
References
- Benchchem. Application Notes and Protocols for Polyamide Synthesis Using 3,8-Diamino-6-phenylphenanthridine.
- MDPI. Functional Aromatic Polyamides.
- ACS Omega. Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids.
- Study Mind. Polyamide Formation (A-Level Chemistry).
- Chemrevise. Polyamides.
- National Institutes of Health. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA.
- ACS Publications. Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides.
- Sparkl. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides.
- Save My Exams. Formation of Polyamides.
- YouTube. Organic Condensation Polymers 3. Polyamides.
- Royal Society of Chemistry. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.
- ResearchGate. Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection.
- Semantic Scholar. Synthesis And Characterization Of New Polyamides, Poly(Amide Imide)s, Polyimides And Polyurethanes Bearing Thiourea Moieties.
- ResearchGate. Synthesis and designation of DABA-containing 6FDA-polyimides.
- ResearchGate. Polyamide Syntheses.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2,5-Diaminobenzoate
Introduction: The Significance of Substituted Diaminobenzoates
Methyl 2,5-diaminobenzoate and its arylated derivatives are pivotal structural motifs in the landscape of medicinal chemistry and materials science. These scaffolds are integral to the synthesis of a diverse array of bioactive molecules, including kinase inhibitors, and serve as foundational building blocks for functional organic materials. The strategic introduction of aryl and heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction provides a powerful tool for molecular diversification, enabling the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of photophysical properties in materials science.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of this compound. It provides an in-depth analysis of the reaction, detailed experimental protocols, and robust troubleshooting strategies to navigate the unique challenges presented by this electron-rich substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron species and an organohalide.[1] The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Optimization Strategies for this compound Coupling
The presence of two electron-donating amino groups on the aromatic ring of this compound introduces specific challenges that require careful consideration for successful Suzuki-Miyaura coupling.
1. Catalyst Inhibition and Deactivation: The lone pairs of the amino groups can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is particularly pronounced with the ortho-amino group, which can form a stable chelate with the palladium, hindering the catalytic cycle.
Optimization Strategies:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) is often crucial.[2] These ligands can sterically disfavor the coordination of the amino groups and promote the desired catalytic steps.
-
Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ can be effective, pre-catalysts such as Pd₂(dba)₃ in combination with a suitable ligand, or palladacycles, may offer enhanced stability and activity for this substrate.
-
Protecting Groups: In cases of persistent catalyst inhibition, protection of one or both amino groups with moieties like tert-Butyloxycarbonyl (Boc) can be an effective strategy.[3] These protecting groups can be readily removed post-coupling.
2. Slow Oxidative Addition: The electron-rich nature of the dianiline ring can decrease the electrophilicity of the carbon-halogen bond, potentially slowing down the rate-limiting oxidative addition step.[4]
Optimization Strategies:
-
Electron-Rich Ligands: As mentioned above, electron-rich ligands can enhance the electron density on the palladium center, facilitating its insertion into the carbon-halogen bond.[4]
-
Choice of Halide: If synthesizing the starting material is an option, using an aryl iodide instead of a bromide can lead to faster oxidative addition.
3. Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (e.g., water) can reduce the concentration of the nucleophilic partner.[2]
Optimization Strategies:
-
Strictly Anaerobic Conditions: Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is critical to minimize homocoupling.[2]
-
Anhydrous Conditions: Using anhydrous solvents and finely ground, dry bases can mitigate protodeboronation.[2]
Recommended Reaction Conditions: A Tabulated Guide
The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound. The conditions are based on successful protocols for structurally similar, electron-rich anilines.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich biaryl phosphines | Essential for overcoming catalyst inhibition by the amino groups and promoting oxidative addition.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in promoting transmetalation.[2] Must be finely ground and anhydrous. |
| Solvent | 1,4-Dioxane/H₂O (typically 4:1 to 10:1) or Toluene/H₂O | Aprotic organic solvents are generally preferred. A small amount of water is often necessary to facilitate the dissolution of the base and promote transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[2] |
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
Methyl 2,5-diamino-X-benzoate (where X is Br or I) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
SPhos (2-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Flame-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 2,5-diamino-X-benzoate, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The final reaction concentration should typically be between 0.1 and 0.5 M.
-
Degassing: Sparge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 5-aryl-2-aminobenzoate derivative.
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Sources
Cyclization reaction of Methyl 2,5-diaminobenzoate with dicarbonyls
Application Note & Protocol Guide
Topic: Cyclization and Polycondensation Reactions of Methyl 2,5-diaminobenzoate with Dicarbonyls
For: Researchers, scientists, and drug development professionals exploring advanced synthetic methodologies.
Executive Summary & Core Concepts
The reaction of aromatic diamines with dicarbonyl compounds is a cornerstone of heterocyclic and polymer chemistry. While the condensation of ortho-phenylenediamines is famously exploited for the synthesis of quinoxalines and benzodiazepines, the reactivity of para-phenylenediamines, such as This compound , opens a distinct and equally valuable synthetic landscape.[1][2] Due to the 1,4-disposition of its amino groups, simple intramolecular cyclization to form a fused heterocyclic system is geometrically impossible. Instead, this compound serves as a rigid linear building block for two primary, concentration-dependent synthetic pathways:
-
Macrocyclization: Under high-dilution conditions, a [2+2] condensation reaction occurs, yielding a highly structured macrocyclic Schiff base. This pathway is central to supramolecular chemistry, enabling the creation of host molecules for molecular recognition and sensing.[3][4]
-
Polycondensation: At higher concentrations, the reaction favors intermolecular chain extension, leading to the formation of aromatic Schiff base polymers. These materials are of significant interest in materials science for their thermal stability and potential optoelectronic applications.[5][6]
This guide provides a detailed exploration of the underlying chemical principles, validated experimental protocols for both synthetic routes, and insights into the characterization and application of the resulting products.
Mechanistic Rationale: A Tale of Two Pathways
The fundamental transformation in both syntheses is the formation of a Schiff base (an imine) through the reversible condensation of an amine with a carbonyl group.[7] The reaction proceeds via a hemiaminal intermediate, followed by the elimination of water to form the C=N double bond.
When a bifunctional diamine (A-A) reacts with a bifunctional dicarbonyl (B-B), a dynamic combinatorial library of intermediates can form, including linear [1+1], [2+1], and [1+2] adducts.[3] The fate of these intermediates is dictated by the reaction concentration, a concept known as the High Dilution Principle .[8][9]
-
Intramolecular Cyclization (High Dilution): The ring-closing step to form a macrocycle is a unimolecular process (first-order kinetics).[9]
-
Intermolecular Polymerization (Higher Concentration): The chain extension to form a polymer is a bimolecular process (second-order kinetics).[9]
By maintaining a very low concentration of the reactive intermediates, the probability of one end of a linear chain finding its other end (intramolecular reaction) becomes statistically more favorable than it finding another chain (intermolecular reaction). This principle is the key to selectively synthesizing the macrocycle over the polymer.
The diagram below illustrates the divergent pathways originating from the same set of reactants.
Caption: Reaction pathways for this compound with dicarbonyls.
Experimental Protocols & Application Notes
This section details the protocols for synthesizing both a [2+2] macrocycle and a linear polymer using this compound and Benzil (1,2-diphenylethane-1,2-dione) as a representative rigid dicarbonyl.
Protocol 1: Synthesis of a [2+2] Schiff Base Macrocycle via High-Dilution Cyclocondensation
This protocol is designed for the synthesis of discrete molecular entities for applications in host-guest chemistry, molecular sensing, or as building blocks for more complex supramolecular architectures.[10][11] The slow addition of reactants via syringe pump is critical to maintain pseudo-high dilution conditions, kinetically favoring the intramolecular ring-closing reaction.[8][9]
Materials:
-
This compound (Reagent Grade, ≥98%)
-
Benzil (Reagent Grade, ≥98%)
-
Anhydrous Chloroform (CHCl₃) or Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Glacial Acetic Acid (catalyst)
-
Equipment: 2 x 50 mL Syringe pumps, 1 L three-neck round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet.
Step-by-Step Methodology:
-
Solution Preparation:
-
Solution A: Dissolve this compound (1.66 g, 10.0 mmol) in 250 mL of anhydrous chloroform in a 500 mL volumetric flask.
-
Solution B: Dissolve Benzil (2.10 g, 10.0 mmol) in 250 mL of anhydrous chloroform in a 500 mL volumetric flask.
-
-
Reaction Setup:
-
Assemble the 1 L three-neck flask with a reflux condenser (with a nitrogen inlet) and a magnetic stir bar.
-
Add 250 mL of anhydrous chloroform and 5-6 drops of glacial acetic acid to the flask. Heat the solvent to a gentle reflux under a nitrogen atmosphere.
-
Scientist's Note: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. Refluxing provides the activation energy needed for both imine formation and conformational changes required for cyclization.
-
-
High-Dilution Addition:
-
Load Solution A and Solution B into separate 50 mL syringes and place them on the syringe pumps. Connect the syringes to the reaction flask via long PTFE tubing, ensuring the tips are below the solvent surface.
-
Simultaneously add both solutions to the refluxing chloroform over a period of 8-10 hours. A typical pump rate would be ~0.4-0.5 mL/min.
-
Scientist's Note: This slow, simultaneous addition is the most critical step.[9] It ensures that the instantaneous concentration of reactants and linear intermediates remains extremely low, thereby suppressing the bimolecular polymerization pathway.[8]
-
-
Reaction Completion & Isolation:
-
After the addition is complete, continue refluxing the mixture for an additional 12 hours to ensure complete cyclization of any remaining linear oligomers.
-
Allow the reaction to cool to room temperature. A precipitate may form.
-
Reduce the solvent volume to ~50 mL using a rotary evaporator.
-
Add 200 mL of methanol to the concentrated solution to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
-
Characterization:
-
The resulting macrocycle can be characterized by ¹H NMR, ¹³C NMR, FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch ~1645 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm the [2+2] molecular formula.
-
Protocol 2: Synthesis of an Aromatic Schiff Base Polymer via Polycondensation
This protocol is tailored for producing polymeric materials. Higher reactant concentrations are used to promote intermolecular chain growth, resulting in a high molecular weight polymer suitable for materials science applications like high-performance films or coatings.[5][12]
Materials:
-
This compound (Reagent Grade, ≥98%)
-
Benzil (Reagent Grade, ≥98%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Methanol (MeOH)
-
Glacial Acetic Acid (catalyst)
-
Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet.
Step-by-Step Methodology:
-
Reaction Setup:
-
To the 100 mL flask equipped with a stir bar, condenser, and nitrogen inlet, add this compound (1.66 g, 10.0 mmol) and Benzil (2.10 g, 10.0 mmol).
-
Add 20 mL of anhydrous DMF and 3-4 drops of glacial acetic acid.
-
Scientist's Note: DMF is a polar aprotic solvent capable of dissolving the growing polymer chains, preventing premature precipitation and allowing for higher molecular weight to be achieved.[5] The concentration here is ~0.5 M, orders of magnitude higher than in the macrocyclization protocol.
-
-
Polymerization:
-
Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the temperature for 24-48 hours. The viscosity of the solution will noticeably increase as the polymer chains grow.
-
-
Isolation and Purification:
-
Allow the viscous solution to cool to room temperature.
-
Pour the polymer solution dropwise into 300 mL of rapidly stirring methanol. This will cause the polymer to precipitate.
-
Scientist's Note: This precipitation step is crucial for purification. Unreacted monomers and low molecular weight oligomers will remain dissolved in the methanol/DMF mixture, while the high molecular weight polymer crashes out of solution.
-
Collect the fibrous or powdered polymer by vacuum filtration.
-
To further purify, re-dissolve the polymer in a minimal amount of DMF and re-precipitate into methanol. Repeat this process 2-3 times.
-
Wash the final product thoroughly with methanol and dry in a vacuum oven at 80 °C overnight.
-
-
Characterization:
-
Confirm the polymer structure with FT-IR.
-
Assess thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Estimate the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), if a suitable solvent can be found.
-
Data Summary & Expected Outcomes
The choice of protocol directly dictates the product outcome. The following table summarizes the key parameters and expected results.
| Parameter | Protocol 1: Macrocyclization | Protocol 2: Polymerization | Rationale |
| Concentration | < 0.01 M (High Dilution) | > 0.1 M (High Concentration) | Governs intramolecular vs. intermolecular reaction kinetics.[9] |
| Solvent | Chloroform, THF | DMF, DMSO | Lower boiling point for reflux; higher boiling point polar aprotic to dissolve polymer.[5] |
| Method | Slow addition via syringe pump | Batch reaction | Maintains low instantaneous concentration vs. promotes chain growth. |
| Reaction Time | 18-24 hours total | 24-48 hours | Allows for slow addition and subsequent equilibration vs. driving polymerization to completion. |
| Product | Crystalline solid | Fibrous solid or powder | Discrete molecules form ordered solids; amorphous or semi-crystalline for polymers. |
| Solubility | Soluble in organic solvents (e.g., CHCl₃, DCM) | Often soluble only in strong polar aprotic solvents (DMF, DMSO) or acids. | Small molecule vs. high molecular weight entangled chains. |
| Primary Use | Supramolecular Chemistry, Host-Guest Binding | Materials Science, Coatings, Films | Exploits defined cavity vs. bulk material properties.[4][13] |
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. The following workflow provides a guide for troubleshooting the more sensitive macrocyclization synthesis.
Caption: Troubleshooting workflow for macrocycle synthesis.
References
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Taylor, C. M., & Kilah, N. L. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102(4), 543–555. [Link]
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Zubair, M., et al. (2007). Metal-Free Methods in the Synthesis of Macrocyclic Schiff Bases. Chemical Reviews, 107(9), 3915–3980. [Link]
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Zhang, Y., et al. (2022). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. Polymers, 14(21), 4596. [Link]
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Vigato, P. A., & Tamburini, S. (2004). The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews, 248(17-20), 1717-2128. [Link]
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Taylor, C. M., & Kilah, N. L. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
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Gawri, S., et al. (2020). Synthesis and Characterization of Novel Schiff Base Polymers as Adsorbents for the Removal of Mercuric Ion from Aqueous Solution. Journal of Polymers and the Environment, 28, 2435–2453. [Link]
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Taylor, C. M., & Kilah, N. L. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102(3-4), 543-555. [Link]
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Golbedaghi, R. (2010). Synthesis and Characterization of Ni(II) Schiff Base Macrocyclic Complexes. Asian Journal of Chemistry, 22(8), 6543-6547. [Link]
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Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
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Tuncel, M., & Serin, S. (2005). Synthesis and Characterization of Novel Polymeric-Schiff Bases and Their Complexes. Russian Journal of Coordination Chemistry, 31, 659–665. [Link]
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Al-Bayati, R. H. H., et al. (2022). Synthesis, Characterization of a New Schiff Base Polymers and Evaluation of Their Anticancer Activity. Pharmaceutical and Medical Sciences, 1(1), 1-10. [Link]
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Majeed, M. S., et al. (2022). Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes. Basrah Journal of Science, 40(3), 649-664. [Link]
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Kianfar, M., et al. (2023). Synthesis and application of Aromatic Schiff base waterborne polyurethane as visible-light triggered self-healing polymer and anticorrosion coating using h-BN/GO/NiO nano-composite. Polymers for Advanced Technologies. [Link]
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Nelson, S. M., et al. (1980). Metal-ion-controlled transamination in the synthesis of macrocyclic Schiff-base ligands. Part 1. Journal of the Chemical Society, Dalton Transactions, (8), 1608-1615. [Link]
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Singh, H., & Singh, J. (2012). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6- Dicarbohydrazide and their Use in Metal Cations Extraction. Chemical Speciation & Bioavailability, 24(1), 1-6. [Link]
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Al-Adilee, K. J. (2023). Polymer-Based Schiff Bases and Their Applications. IntechOpen. [Link]
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Zhang, L., et al. (2016). Catalyst-free dynamic exchange of aromatic Schiff base bonds and its application to self-healing and remolding of crosslinked polymers. Journal of Materials Chemistry A, 4(43), 17048-17055. [Link]
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Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1-86. [Link]
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Wang, D., et al. (2015). Construction of Identical [2 + 2] Schiff-Base Macrocyclic Ligands by Ln(III) and Zn(II) Template Ions Including Efficient Yb(III) Near-Infrared Sensitizers. Inorganic Chemistry, 54(11), 5263–5271. [Link]
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Alexandropoulos, D., et al. (2024). Unveiling new [1+1] Schiff-base macrocycles towards high energy-barrier hexagonal bipyramidal Dy(iii) single-molecule magnets. Chemical Communications. [Link]
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Sharma, S., et al. (2022). Emerging applications and host- guest chemistry of synthetic macrocycles. Research Journal of Chemistry and Environment, 26(7), 154-162. [Link]
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Wang, H., et al. (2018). New application for aromatic Schiff base: High efficient flame-retardant and anti-dripping action for polyesters. Chemical Engineering Journal, 337, 57-67. [Link]
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Al-Adilee, K. J. (2023). Polymer-Based Schiff Bases and Their Applications. Researcher.Life. [Link]
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Walter, M. G., et al. (2021). Diverse binding of cationic guests by highly substituted [3 + 3] Schiff-base macrocycles. Organic Chemistry Frontiers, 8(3), 488-498. [Link]
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Liu, Z., & Huang, F. (2023). Applications of macrocycle-based solid-state host-guest chemistry. Nature Reviews Chemistry, 7(11), 768–782. [Link]
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Shang, J., et al. (2015). Molecular engineering of Schiff-base linked covalent polymers with diverse topologies by gas-solid interface reaction. The Journal of Chemical Physics, 142(3), 034703. [Link]
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Fernandez-Gonzalez, A., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(18), 10147–10231. [Link]
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Kumar, S., et al. (2022). Synthesis, characterization and biological studies of Schiff base metal complexes derived from 4-aminoantipyrine, acetamide and p-phenylenediamine. Journal of the Indian Chemical Society, 99(10), 100706. [Link]
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Lane, J. F., & Williams, C. K. (1954). The Reaction of o-Phenylenediamines with Carbonyl Compounds. IV. The Primary Product from Benzophenone and Dibenzyl Ketone. Journal of the American Chemical Society, 76(11), 2994–2996. [Link]
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Carruthers, W. (2004). Synthesis by high dilution principle. In Some Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. [Link]
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de Bettencourt-Dias, A., et al. (2022). Noncooperative guest binding by metal-free [2 + 2] Schiff-base macrocycles. Organic & Biomolecular Chemistry, 20(41), 8089-8096. [Link]
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Bédard, A. C., et al. (2013). Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. Organic Letters, 15(11), 2640-2643. [Link]
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Hussain, Z., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(7), 4785-4798. [Link]
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Muhammad, A. I., et al. (2023). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Research Publish Journals. [Link]
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Wang, Y., et al. (2020). Host-guest interactions of chiral Schiff-base macrocyclic Zn(II) complexes with α-amino acids. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 96(3-4), 305-312. [Link]
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D'Anna, F., et al. (2020). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 25(18), 4241. [Link]
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Varma, R. S., & Kumar, D. (1999). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Journal of the Chemical Society, Perkin Transactions 1, (12), 1755-1758. [Link]
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Wikipedia contributors. (2024). p-Phenylenediamine. Wikipedia. [Link]
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Plater, M. J., & Harrison, W. T. A. (2012). Expected and unexpected products from reacting Sanger's reagent with p-phenylenediamine. Journal of Chemical Research, 36(1), 1-5. [Link]
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Baig, U., et al. (2025). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane... ResearchGate. [Link]
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Albert, A., & Yamamoto, H. (1986). The condensation product of 2‐aminophenol and glyoxal. Structure and photochemistry. Helvetica Chimica Acta, 69(7), 1735-1744. [Link]
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Application Note: A Practical Guide to the Synthesis of Methyl 2,5-Diaminobenzoate and its N-Acyl Derivatives
Abstract
Methyl 2,5-diaminobenzoate and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The presence of two nucleophilic amino groups and a modifiable ester handle on a benzene ring makes this motif a versatile building block for constructing complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2] This application note provides a detailed, step-by-step guide for the synthesis of the core intermediate, this compound, and its subsequent derivatization through N-acylation. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and rationale behind key experimental choices, ensuring both scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of the 2,5-Diaminobenzoate Scaffold
The 2,5-diaminobenzoate core is a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to a variety of biological targets. Derivatives have been explored for a wide range of therapeutic applications. The strategic placement of the two amino groups allows for the generation of diverse libraries of compounds through straightforward chemical modifications, such as acylation, sulfonylation, and alkylation. This guide focuses on the most common and critical transformations: the synthesis of the diamine core and its conversion to di-amide derivatives, which are prevalent in many biologically active molecules.[1][3]
Synthesis of the Core Scaffold: this compound
The most efficient and common pathway to this compound involves the chemoselective reduction of the nitro group of an appropriate precursor, typically Methyl 2-amino-5-nitrobenzoate. The primary challenge in this step is to reduce the nitro functionality without affecting the ester group, which is susceptible to reduction or hydrolysis under certain conditions.
Overview of the Primary Synthetic Pathway
The synthesis begins with the commercially available Methyl 2-amino-5-nitrobenzoate. The key transformation is the selective reduction of the nitro group to an amine. This is followed by derivatization, such as a di-acylation reaction, to yield the final target compounds.
References
- 1. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3,5-diaminobenzoate | 1949-55-9 | Benchchem [benchchem.com]
- 3. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Workup and Purification of Methyl 2,5-diaminobenzoate
Introduction: The Significance of High-Purity Methyl 2,5-diaminobenzoate
This compound is a crucial building block in the synthesis of a wide range of high-value molecules, including pharmaceuticals, agrochemicals, and specialized polymers. The strategic placement of its amino and methyl ester functionalities on the benzene ring makes it a versatile intermediate for constructing complex molecular architectures. However, the synthetic routes to this compound, often involving the reduction of a dinitro or nitro-amino precursor, can yield a crude product contaminated with starting materials, reaction by-products, and residual reagents.[1][2]
The presence of these impurities can have significant downstream consequences, leading to poor yields, difficult purifications of subsequent products, and the generation of unwanted side-products. Therefore, a robust and well-understood protocol for the workup and purification of this compound is paramount to ensure the integrity and success of the overall synthetic campaign. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective workup and purification of this important intermediate, grounded in established chemical principles and field-proven techniques.
Part 1: The Post-Reaction Workup - Isolating the Crude Product
The initial step following the completion of the synthesis of this compound is the reaction workup. The primary goal of the workup is to separate the desired product from the bulk of the reaction mixture, including the solvent, excess reagents, and soluble by-products. The specific steps of the workup will depend on the synthetic method employed, particularly the nature of the reagents used. A common synthetic route involves the reduction of a nitro group, for which various reagents can be used.[1]
A generalized workup procedure, adaptable to common reduction methods, is presented below. The causality behind each step is explained to provide a deeper understanding of the process.
Generalized Workup Protocol
-
Quenching the Reaction: If the reaction involves highly reactive reagents, such as strong acids or reducing agents, the first step is to quench the reaction to deactivate these species. This is typically achieved by the slow and careful addition of a suitable quenching agent, often with cooling in an ice bath to manage any exothermic processes.
-
Neutralization: Many synthetic procedures for producing aminobenzoates conclude under acidic or basic conditions. To facilitate extraction into an organic solvent, the reaction mixture must be brought to a neutral or slightly basic pH. This is typically achieved by the addition of an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the evolution of gas (if applicable) ceases and the pH of the aqueous layer is confirmed to be between 7 and 8.[3][4] This step is critical as it converts any protonated amine product into its free base form, which is more soluble in organic solvents.
-
Liquid-Liquid Extraction: Once neutralized, the product is extracted from the aqueous phase into an immiscible organic solvent. Ethyl acetate (EtOAc) is a commonly used solvent for this purpose due to its good solvating power for moderately polar compounds like this compound and its immiscibility with water.[3][4] The extraction is typically performed multiple times (e.g., 3-4 times) with fresh portions of the organic solvent to ensure a high recovery of the product.
-
Washing the Organic Phase: The combined organic extracts are then washed to remove any remaining water-soluble impurities. A wash with deionized water can remove residual salts and other polar impurities. A subsequent wash with a saturated aqueous solution of sodium chloride (brine) is often employed.[4] The brine wash helps to remove residual water from the organic layer and facilitates the separation of the two phases.
-
Drying the Organic Phase: To remove any dissolved water from the organic extract, a drying agent is used. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices.[3][4] The drying agent is added to the organic solution, which is then swirled until the drying agent no longer clumps together, indicating that all the water has been absorbed.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. This yields the crude this compound, which can then be subjected to further purification.
Visualizing the Workup Workflow
The following diagram illustrates the general workflow for the reaction workup of this compound.
Caption: Generalized workflow for the reaction workup of this compound.
Part 2: Purification Techniques for High-Purity Product
The crude this compound obtained from the workup will likely contain impurities. The choice of purification method depends on the nature of these impurities and the desired final purity of the product. The two most common and effective techniques for purifying solid organic compounds are recrystallization and column chromatography.
Recrystallization: A Powerful Technique for Crystalline Solids
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system at different temperatures. The ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Protocol for Recrystallization:
-
Solvent Selection: The choice of solvent is crucial for successful recrystallization. For this compound, common solvent systems include ethanol/water and hexane/ethyl acetate.[1] A good starting point is to test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to dissolve it completely. It is important to use the minimum amount of hot solvent to ensure good recovery of the purified product upon cooling.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, a hot filtration should be performed to remove them. This is done by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the this compound decreases, and it will begin to crystallize out of the solution, leaving the more soluble impurities behind. The flask can then be placed in an ice bath to maximize the yield of the crystals.
-
Isolation of Crystals: The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: The crystals are washed with a small amount of cold recrystallization solvent to remove any residual impurities adhering to their surface. The purified crystals are then dried, for example, in a vacuum oven, to remove any remaining solvent.
Column Chromatography: For Challenging Separations
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as they are passed through a column with a mobile phase (the eluent).[3] This method is particularly useful when recrystallization is ineffective, for example, when impurities have similar solubility profiles to the product or when the product is an oil.
Protocol for Column Chromatography:
-
Stationary and Mobile Phase Selection: For this compound, silica gel is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). A common starting point for the eluent is a mixture of hexane and ethyl acetate in a ratio of 8:2 or 1:1, as indicated for similar diaminobenzoates.[3] The optimal solvent system is usually determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Column Packing: A glass chromatography column is carefully packed with a slurry of silica gel in the chosen eluent.
-
Loading the Sample: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column, and the different components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds will travel faster, while more polar compounds will be retained on the column for longer.
-
Fraction Collection: The eluent exiting the column is collected in a series of fractions.
-
Analysis and Product Isolation: The collected fractions are analyzed by TLC to identify which ones contain the purified this compound. The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified compound.
Data Summary for Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Common Solvents/Eluents | Ethanol/Water, Hexane/Ethyl Acetate[1] | Hexane/Ethyl Acetate (e.g., 8:2 or 1:1 v/v)[3] |
| Stationary Phase | Not applicable | Silica Gel[3] |
| Best For | Crystalline solids with impurities of different solubility | Complex mixtures, oily products, or when recrystallization fails |
| Throughput | Can be high for large-scale purification | Generally lower than recrystallization |
Decision-Making for Purification Method Selection
The choice between recrystallization and column chromatography is a critical step in the purification process. The following diagram outlines a logical approach to selecting the most appropriate method.
Sources
Application Notes and Protocols for the HPLC Analysis of Methyl 2,5-diaminobenzoate Reactions
Abstract
This comprehensive guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 2,5-diaminobenzoate. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational protocol for monitoring reaction progress, assessing purity, and quantifying the active pharmaceutical ingredient (API) and its potential impurities or degradants. The methodology is grounded in reversed-phase chromatography, employing a C18 stationary phase and a gradient elution program for optimal separation. This guide further outlines a systematic approach to forced degradation studies, crucial for establishing the stability-indicating nature of the analytical method in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a key aromatic amine intermediate in the synthesis of a variety of pharmaceutical compounds and advanced materials. The presence of two reactive amino groups and a methyl ester functionality makes it susceptible to various side reactions and degradation pathways during synthesis, purification, and storage.[1] Consequently, a reliable and validated analytical method is paramount to ensure the quality, safety, and efficacy of any downstream products.
This application note addresses the inherent challenges in the analysis of polar aromatic amines, which can exhibit poor retention on traditional reversed-phase columns and are prone to peak tailing.[2] By providing a detailed protocol, we aim to equip researchers with the necessary tools to develop and validate a highly specific and sensitive HPLC method. The core of this guide is a stability-indicating assay, which is essential for identifying and quantifying degradation products that may arise under various stress conditions.[3][4]
Chromatographic Principles and Method Development Rationale
The selection of the chromatographic conditions is dictated by the physicochemical properties of this compound and its potential impurities.
Stationary Phase Selection: The Role of C18 in Aromatic Amine Separation
A C18 (octadecylsilane) column is proposed as the stationary phase due to its versatility and proven efficacy in the separation of a wide range of aromatic compounds.[5] The hydrophobic nature of the C18 alkyl chains provides adequate retention for the aromatic ring of this compound. Modern, high-purity, end-capped C18 columns are recommended to minimize silanol interactions, which can lead to peak tailing with basic compounds like aromatic amines.[6]
Mobile Phase Strategy: Optimizing Separation with Gradient Elution
Due to the polarity of the two amino groups, a highly aqueous mobile phase may be necessary for the elution of this compound. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic modifier (acetonitrile or methanol), is employed. This approach allows for the effective elution of polar impurities at the beginning of the run while providing sufficient organic strength to elute less polar components, including the parent compound and potential non-polar degradants.[7] The use of a buffer, such as phosphate or acetate, is crucial to control the pH of the mobile phase and ensure consistent ionization of the analytes, leading to reproducible retention times and improved peak shapes.[8]
Detection: Leveraging UV Absorbance with a Photodiode Array (PDA) Detector
Aromatic amines, including this compound, exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A Photodiode Array (PDA) detector is the instrument of choice as it allows for the simultaneous monitoring of multiple wavelengths and provides spectral data for each peak.[4][9][10] This is invaluable for assessing peak purity and for identifying unknown impurities by comparing their UV spectra to that of the main component. Based on the UV spectra of structurally similar compounds, an initial detection wavelength of 240 nm is recommended, with the final wavelength to be optimized based on the experimental UV spectrum of this compound.[11][12]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.[1][13] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®).[14] |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | PDA detection at 240 nm (or the experimentally determined λmax).[11] |
| Injection Volume | 10 µL. |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v). |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of approximately 0.1 mg/mL in the diluent. The exact preparation will depend on the reaction mixture or sample matrix.
Method Validation: A Self-Validating System
A comprehensive validation of the developed HPLC method is critical to ensure its reliability and adherence to regulatory standards. The following parameters should be assessed according to ICH Q2(R1) guidelines.
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting the working standard solution in replicate (n=6).
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity and Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[15][16] A stock solution of this compound is subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the developed HPLC method. The method is considered specific if the peak for this compound is well-resolved from any degradation products and excipients, and the peak purity can be confirmed using the PDA detector.
Experimental Workflow Diagram
Sources
- 1. torontech.com [torontech.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. orochem.com [orochem.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 10. ctlatesting.com [ctlatesting.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. labcompare.com [labcompare.com]
- 14. Gemini C18 HPLC Columns | Phenomenex [phenomenex.com]
- 15. biomedres.us [biomedres.us]
- 16. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols for the NMR Characterization of Methyl 2,5-diaminobenzoate and Its Derivatives
Introduction
Methyl 2,5-diaminobenzoate is a versatile aromatic compound featuring two reactive amino groups and a methyl ester, making it a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. The precise structural elucidation of this starting material and its subsequent reaction products is paramount for ensuring the integrity of these synthetic pathways and the desired properties of the final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous characterization of such molecules in solution.
This comprehensive technical guide provides an in-depth exploration of the ¹H and ¹³C NMR spectral features of this compound. Furthermore, it delves into the NMR characterization of representative products derived from two fundamental reactions of this diamine: acylation and cyclization. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering not only detailed spectral analysis but also robust, field-proven protocols for sample preparation and data acquisition.
Part 1: NMR Characterization of this compound
The structural features of this compound, with its distinct substitution pattern on the benzene ring, give rise to a characteristic NMR fingerprint. Understanding this baseline spectrum is crucial for monitoring reactions and identifying new products.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of an amine can exhibit broad signals for the N-H protons, with chemical shifts that are dependent on factors such as solvent, concentration, and temperature.[1] The protons on the aromatic ring and the methyl ester group, however, provide more defined and structurally informative signals.
Based on established principles of NMR spectroscopy and data from analogous compounds, the predicted ¹H NMR spectrum of this compound in a non-protic solvent like DMSO-d₆ is summarized below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |
| H-C3 | ~6.8 - 7.0 | d | 1H | J ≈ 2.5 Hz | Ortho-coupling to H-C4, meta-coupling to H-C6 is negligible. |
| H-C4 | ~6.5 - 6.7 | dd | 1H | J ≈ 8.5, 2.5 Hz | Ortho-coupling to H-C3 and H-C6. |
| H-C6 | ~6.9 - 7.1 | d | 1H | J ≈ 8.5 Hz | Ortho-coupling to H-C4. |
| -NH₂ (C2) | ~4.5 - 5.5 | br s | 2H | - | Broad signal, exchangeable with D₂O. |
| -NH₂ (C5) | ~4.5 - 5.5 | br s | 2H | - | Broad signal, exchangeable with D₂O. |
| -OCH₃ | ~3.7 - 3.9 | s | 3H | - | Singlet from the methyl ester group. |
Note: Chemical shifts are predictions and may vary based on experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing methyl ester group.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~168 - 172 | Carbonyl carbon of the methyl ester. |
| C1 | ~110 - 115 | Carbon bearing the methyl ester group, shielded by the ortho-amino group. |
| C2 | ~145 - 150 | Carbon bearing an amino group, deshielded. |
| C3 | ~115 - 120 | Shielded by the para-amino group. |
| C4 | ~118 - 123 | Shielded by the ortho-amino group. |
| C5 | ~140 - 145 | Carbon bearing an amino group, deshielded. |
| C6 | ~120 - 125 | Aromatic CH. |
| -OCH₃ | ~50 - 55 | Methyl carbon of the ester. |
Note: Chemical shifts are predictions and may vary based on experimental conditions.
Part 2: NMR Characterization of Reaction Products
The reactivity of the two amino groups in this compound allows for a variety of chemical transformations. Here, we explore the NMR characterization of products from two common reaction types: acylation and cyclization.
Acylation: Synthesis of Methyl 2,5-bis(acetylamino)benzoate
Acylation of the amino groups is a fundamental transformation. The reaction of this compound with an acylating agent, such as acetic anhydride, is expected to yield the di-acetylated product, Methyl 2,5-bis(acetylamino)benzoate. This modification will induce significant changes in the NMR spectrum.
Reaction Scheme:
A representative acylation reaction.
Expected ¹H NMR Spectral Changes:
-
Disappearance of -NH₂ signals: The broad singlets corresponding to the primary amine protons will be replaced by new, sharper signals for the amide N-H protons.
-
Appearance of amide N-H signals: These signals are expected to appear significantly downfield, typically in the range of δ 9.0 - 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group.
-
Appearance of acetyl methyl signals: Two new singlets, each integrating to 3H, will appear in the aliphatic region (around δ 2.0 - 2.3 ppm), corresponding to the methyl groups of the two acetyl moieties.
-
Downfield shift of aromatic protons: The aromatic protons are expected to shift downfield due to the electron-withdrawing nature of the newly formed amide groups.
Expected ¹³C NMR Spectral Changes:
-
Appearance of amide carbonyl signals: New signals for the amide carbonyl carbons will appear in the range of δ 168 - 172 ppm.
-
Appearance of acetyl methyl signals: New signals for the acetyl methyl carbons will be observed around δ 20 - 25 ppm.
-
Shift of aromatic carbon signals: The chemical shifts of the aromatic carbons directly attached to the nitrogen atoms (C2 and C5) will be significantly affected, typically shifting to a more shielded (upfield) position upon acylation. Other aromatic carbons will also experience shifts, reflecting the change in the electronic environment.
Cyclization: Synthesis of Methyl 5-aminobenzimidazole-4-carboxylate
The ortho-disposed amino and ester groups in a potential reaction intermediate derived from this compound can undergo cyclization to form heterocyclic systems. A plausible transformation involves an initial reaction, for instance with formic acid, to form an intermediate that can then cyclize to a benzimidazole derivative.
Reaction Scheme:
A representative cyclization reaction.
Expected ¹H NMR Spectral Changes:
-
Formation of a new aromatic system: The proton signals will reflect the new benzimidazole ring system. A new singlet for the C2-H of the imidazole ring is expected to appear downfield, typically in the range of δ 8.0 - 8.5 ppm.
-
Changes in the aromatic region: The remaining aromatic protons will exhibit a new splitting pattern and chemical shifts corresponding to the substituted benzimidazole core.
-
Modification of amine signals: One of the -NH₂ signals will disappear, and a new N-H signal for the imidazole ring may be observed, often as a broad singlet at a downfield chemical shift.
Expected ¹³C NMR Spectral Changes:
-
Appearance of new aromatic/heterocyclic carbon signals: The spectrum will show new signals corresponding to the carbons of the benzimidazole ring. The C2 carbon of the imidazole is typically found in the range of δ 140 - 150 ppm.
-
Shift in carbonyl and methyl signals: The chemical shifts of the ester carbonyl and methyl carbons will be influenced by the new heterocyclic ring system.
Part 3: Experimental Protocols
To ensure high-quality and reproducible NMR data, the following protocols for sample preparation and data acquisition are recommended.
Protocol for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the sample (this compound or its derivative) directly into a clean, dry NMR tube.
-
Solvent Selection and Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons. DMSO-d₆ is often a good choice for aromatic amines as it can help in observing the N-H protons.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particles.
-
Internal Standard: For quantitative NMR (qNMR) applications, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is typically used for referencing.
-
D₂O Exchange (Optional): To confirm the presence of N-H protons, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H protons will either disappear or significantly decrease in intensity.[2]
Protocol for NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise ratio.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, providing unambiguous assignments for protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.
Part 4: Data Presentation and Visualization
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its representative derivatives.
| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | Aromatic CH | ~6.5 - 7.1 | ~115 - 125 |
| -NH₂ | ~4.5 - 5.5 | ~140 - 150 (C-N) | |
| -OCH₃ | ~3.7 - 3.9 | ~50 - 55 | |
| C=O | - | ~168 - 172 | |
| Methyl 2,5-bis(acetylamino)benzoate | Aromatic CH | ~7.2 - 8.0 | ~120 - 135 |
| Amide N-H | ~9.0 - 10.5 | - | |
| Acetyl CH₃ | ~2.0 - 2.3 | ~20 - 25 | |
| -OCH₃ | ~3.8 - 4.0 | ~52 - 57 | |
| Amide C=O | - | ~168 - 172 | |
| Ester C=O | - | ~165 - 170 | |
| Methyl 5-aminobenzimidazole-4-carboxylate | Aromatic/Heterocyclic CH | ~7.0 - 8.5 | ~100 - 150 |
| Imidazole N-H | ~11.0 - 13.0 | - | |
| -NH₂ | ~5.0 - 6.0 | ~135 - 145 (C-N) | |
| -OCH₃ | ~3.9 - 4.1 | ~52 - 57 | |
| C=O | - | ~165 - 170 |
Workflow Visualization
The following diagram illustrates a typical workflow for the NMR characterization of a synthesized compound.
A logical workflow for NMR analysis.
Conclusion
This application note provides a detailed guide to the NMR characterization of this compound and its derivatives. By understanding the fundamental ¹H and ¹³C NMR spectra of the starting material and the predictable spectral changes upon chemical modification, researchers can confidently identify and characterize their reaction products. The provided protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality, reproducible NMR data, which is essential for the rigorous structural elucidation required in modern chemical research and drug development. The application of 2D NMR techniques is highly recommended for the unambiguous assignment of complex structures.
References
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
-
Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]
-
Jakubowski, M., & Łukian, M. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Journal of Molecular Structure, 1216, 128323. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). Amines. Retrieved from [Link]
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Application Notes and Protocols: The Synthesis of Novel Dyes Using Methyl 2,5-diaminobenzoate
Introduction: Methyl 2,5-diaminobenzoate as a Versatile Precursor in Chromophore Development
This compound is a highly valuable and versatile building block in the synthesis of novel dyes. Its structure is uniquely suited for creating a diverse range of chromophoric systems. The presence of two primary aromatic amine groups at the 2- and 5-positions of the benzene ring offers multiple reactive sites for dye synthesis. These two amino groups can be selectively or fully reacted to generate a wide array of dye structures, including mono-azo, bis-azo, and imine-based dyes. The strategic placement of the methyl ester group (-COOCH₃) acts as an electron-withdrawing group, which can influence the electronic properties and, consequently, the color and light-fastness of the resulting dyes.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of novel dyes. The protocols detailed herein are based on well-established chemical principles and are designed to be both reproducible and adaptable for the creation of dye libraries for various applications, from textile coloring to advanced materials for optoelectronics.[2]
Principle of Synthesis: Diazotization-Coupling and Condensation Reactions
The synthesis of novel dyes from this compound primarily follows two well-established reaction pathways:
-
Diazotization and Azo Coupling: This is a cornerstone of azo dye synthesis.[3] A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[4] The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich coupling components, such as phenols, naphthols, or anilines, to form a stable azo dye, characterized by the -N=N- chromophore.[3][5] The dual amine functionality of this compound allows for the synthesis of both mono- and bis-azo dyes, significantly expanding the potential for structural diversity.
-
Condensation Reactions to Form Imine Dyes: The primary amine groups of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines (-C=N-).[6][7] These imine linkages can be part of a larger conjugated system, leading to colored compounds. This method is particularly useful for creating dyes with applications in areas like dye-sensitized solar cells.[6][7]
Visualization of this compound
Caption: Chemical structure of this compound.
Part 1: Synthesis of Novel Azo Dyes
Protocol 1.1: Synthesis of a Mono-Azo Dye via Diazotization of this compound and Coupling with β-Naphthol
This protocol details the synthesis of a mono-azo dye by selectively diazotizing one of the amino groups of this compound, followed by coupling with β-naphthol. The reaction is carried out at a 1:1 molar ratio to favor mono-substitution.
Materials and Equipment
-
This compound
-
β-Naphthol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Urea
-
Distilled Water
-
Ethanol (for recrystallization)
-
Beakers (100 mL, 250 mL, 500 mL)
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Büchner Funnel and Flask
-
Filter Paper
-
pH paper
Experimental Procedure
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.66 g (10 mmol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Gentle warming may be required to fully dissolve the amine, after which the solution should be cooled.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate 100 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes in the ice bath. A slight excess of nitrous acid can be tested for with starch-iodide paper and can be quenched by the careful addition of a small amount of urea.
Step 2: Preparation of the Coupling Component Solution
-
In a 500 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with constant stirring.
Step 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the completion of the reaction.
-
Check the pH of the solution; it should be alkaline to ensure efficient coupling.
Step 4: Isolation and Purification of the Dye
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with a copious amount of cold distilled water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a low-temperature oven.
-
For further purification, recrystallize the dye from a suitable solvent, such as ethanol.
Visualization of Mono-Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of a mono-azo dye.
Protocol 1.2: Synthesis of Bis-Azo Dyes
To synthesize bis-azo dyes, both amino groups of this compound are diazotized. This requires adjusting the stoichiometry of the reagents.
-
Modification to Protocol 1.1: Use a 1:2 molar ratio of this compound to sodium nitrite (i.e., 10 mmol of the diamine and 22 mmol of NaNO₂). Subsequently, use a 1:2 molar ratio of the resulting bis-diazonium salt to the coupling component (e.g., 20 mmol of β-naphthol). The general procedure remains the same, but the expected yield and color of the final product will differ significantly.
Data Presentation: Library of Potential Azo Dyes
By varying the coupling component, a library of novel azo dyes can be synthesized. The table below provides examples of potential coupling components and the expected color class of the resulting dyes.
| Coupling Component | Chemical Class | Expected Dye Color |
| β-Naphthol | Naphthol | Red-Orange |
| Phenol | Phenol | Yellow-Orange |
| Resorcinol | Dihydroxybenzene | Brown |
| N,N-Dimethylaniline | Tertiary Aniline | Red-Violet |
| Salicylic Acid | Hydroxybenzoic Acid | Yellow |
Part 2: Synthesis of Novel Imine Dyes
Protocol 2.1: Synthesis of a Di-Imine Dye via Condensation with an Aromatic Aldehyde
This protocol describes the synthesis of a di-imine (Schiff base) dye through the condensation of this compound with two equivalents of an aromatic aldehyde, for example, 4-(dimethylamino)benzaldehyde.
Materials and Equipment
-
This compound
-
4-(Dimethylamino)benzaldehyde
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Beakers, graduated cylinders
-
Rotary evaporator
-
Büchner funnel and flask
Experimental Procedure
-
In a 250 mL round-bottom flask, dissolve 0.83 g (5 mmol) of this compound in 50 mL of methanol.
-
To this solution, add 1.49 g (10 mmol) of 4-(dimethylamino)benzaldehyde.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A colored precipitate should form.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the purified di-imine dye. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[8][9]
Visualization of Di-Imine Dye Synthesis Workflow
Caption: Workflow for the synthesis of a di-imine dye.
Part 3: Characterization and Application
Spectroscopic Characterization
The synthesized novel dyes should be characterized to confirm their structure and determine their properties.
-
UV-Visible Spectroscopy: This is crucial for determining the absorption properties of the dye.[10][11] Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol, DMF) and record the spectrum to find the wavelength of maximum absorption (λmax). This value is directly related to the color of the dye.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[1][12] For azo dyes, look for the characteristic -N=N- stretching vibration, which is typically found in the 1400-1500 cm⁻¹ region. For imine dyes, the -C=N- stretch appears around 1600-1650 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to fully elucidate the chemical structure of the synthesized dyes.
Potential Applications
The novel dyes synthesized from this compound have a wide range of potential applications:
-
Textile Dyes: Azo dyes are the largest class of synthetic colorants used in the textile industry.[2] The synthesized dyes can be tested for their dyeing properties on various fabrics like cotton, polyester, and nylon.[13]
-
Dye-Sensitized Solar Cells (DSSCs): Organic dyes with suitable electronic properties can be used as sensitizers in DSSCs.[6][7] Imine dyes, in particular, have shown promise in this area.
-
Biological and Pharmaceutical Applications: Azo compounds have been investigated for various biological activities.[14] The novel dyes could be screened for antimicrobial or anticancer properties.
-
pH Indicators: The color of some azo dyes is pH-dependent, making them suitable for use as acid-base indicators.[1]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Aromatic amines and their derivatives can be toxic and should be handled with care.
-
Sodium nitrite is a strong oxidizing agent.
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately.
-
Handle strong acids and bases with extreme caution.
References
- Synthesis of novel disazo dyes and an investigation of their use in the textile industry. (n.d.). African Journal of Pure and Applied Chemistry.
- Suepaul, S. O., et al. (2025).
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
- Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzo
- Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin as a new adsorbent for efficient removal of cationic and anionic dyes from aqueous solutions. (n.d.).
- SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. (n.d.). AJOL.
- Synthesis and characterization of mono- and di-imines of aminobenzoic acid for dye sensitized solar cell application. (2025).
- Diazotization and Azo Dye Form
- Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. (n.d.). PMC.
- Diazotis
- Spectroscopic study and evaluation of red-absorbing fluorescent dyes. (n.d.). PubMed.
- Spectroscopic notes of Methyl Red (MR) dye. (2014). PubMed.
- Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived
- Absorption and Emission Properties of Dyes. (n.d.).
- Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (2025).
- Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (n.d.). MDPI.
- Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Tre
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Application Notes and Protocols: The Versatility of Methyl 2,5-diaminobenzoate in Advanced Materials Science
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Unique Building Block
Methyl 2,5-diaminobenzoate is a highly functionalized aromatic compound that has garnered significant interest in the field of materials science. Its unique structure, featuring two reactive amine groups and a methyl ester on a central benzene ring, makes it a versatile precursor for a range of advanced materials. The strategic positioning of the amino groups allows for the formation of linear or angular polymer chains, while the ester group can be used for post-synthesis modifications or to influence the solubility and processing characteristics of the final material. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of high-performance polyamides and functional metal-organic frameworks (MOFs).
Core Properties of this compound
To effectively utilize this compound in material synthesis, a thorough understanding of its fundamental properties is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | ~110-115 °C | |
| Solubility | Soluble in polar organic solvents such as DMF, DMAc, and DMSO |
Application I: High-Performance Polyamides
The presence of two primary amine functionalities makes this compound an excellent monomer for the synthesis of aromatic polyamides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the methyl ester group along the polymer backbone can enhance solubility and processability, a common challenge with rigid aromatic polymers.
Scientific Rationale
The synthesis of polyamides from this compound typically involves a polycondensation reaction with a suitable diacyl chloride. The lone pair of electrons on the nitrogen atoms of the amine groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction forms a stable amide linkage, with the elimination of hydrogen chloride. The repetition of this process leads to the formation of a high molecular weight polymer. The specific properties of the resulting polyamide can be tailored by the choice of the diacyl chloride comonomer.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis of an aromatic polyamide.
Detailed Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound (1.66 g, 10 mmol)
-
Terephthaloyl chloride (2.03 g, 10 mmol)
-
Anhydrous N,N-dimethylacetamide (DMAc) (50 mL)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
-
Magnetic or mechanical stirrer
Procedure:
-
Monomer Dissolution: In a 100 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound in 25 mL of anhydrous DMAc. Stir the solution under a gentle stream of nitrogen until the monomer is completely dissolved.
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. In a separate beaker, dissolve terephthaloyl chloride in 25 mL of anhydrous DMAc. Transfer this solution to the dropping funnel.
-
Polycondensation: Add the terephthaloyl chloride solution dropwise to the stirred solution of this compound over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirred methanol. A fibrous precipitate will form.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with water to remove any unreacted monomers and DMAc, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to obtain the final aromatic polyamide.
Application II: Functional Metal-Organic Frameworks (MOFs)
This compound and its hydrolyzed form, 2,5-diaminobenzoic acid, are excellent candidates for use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The amino groups can act as coordination sites or as functional handles for post-synthetic modification, while the carboxylate group readily coordinates with metal ions to form the framework structure.
Scientific Rationale
MOFs are crystalline materials constructed from metal ions or clusters bridged by organic linkers. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. The amino groups of 2,5-diaminobenzoic acid can impart specific properties to the MOF, such as basicity for CO₂ capture or the ability to selectively adsorb metal ions. For instance, a MOF synthesized with 3,5-diaminobenzoic acid has demonstrated high adsorption capacity and selectivity for gold ions.[2] The amino groups can also serve as reactive sites for post-synthetic modification, allowing for the introduction of new functionalities into the MOF structure after its initial synthesis.[3]
Reaction Scheme: MOF Synthesis
Caption: General workflow for the synthesis of a functional MOF.
Detailed Protocol: Synthesis of a Zinc-based MOF using 2,5-Diaminobenzoic Acid
Part A: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.66 g, 10 mmol) in a solution of sodium hydroxide (0.8 g, 20 mmol) in 50 mL of water.
-
Hydrolysis: Heat the mixture to reflux for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Isolation: After cooling to room temperature, carefully neutralize the solution with hydrochloric acid until a precipitate forms (pH ~6-7).
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,5-diaminobenzoic acid.
Part B: MOF Synthesis
Materials:
-
2,5-Diaminobenzoic acid (0.76 g, 5 mmol)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.49 g, 5 mmol)
-
N,N-dimethylformamide (DMF) (50 mL)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a 100 mL beaker, dissolve 2,5-diaminobenzoic acid and zinc nitrate hexahydrate in 50 mL of DMF. Stir the mixture for 30 minutes to ensure homogeneity.
-
Solvothermal Synthesis: Transfer the solution to a 100 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
Product Isolation: After cooling the autoclave to room temperature, decant the mother liquor. Collect the crystalline product by filtration.
-
Washing and Activation: Wash the collected crystals with fresh DMF (3 x 20 mL) and then immerse them in chloroform (3 x 20 mL) for 24 hours for solvent exchange.
-
Drying: Decant the chloroform and dry the MOF crystals under vacuum at 100°C for 12 hours to obtain the activated, porous material.
Characterization of Synthesized Materials
A comprehensive characterization of the synthesized polyamides and MOFs is crucial to confirm their structure and evaluate their properties.
| Technique | Polyamide Analysis | MOF Analysis |
| FTIR Spectroscopy | Confirmation of amide bond formation (C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) | Confirmation of carboxylate coordination to the metal center, presence of amino groups. |
| NMR Spectroscopy | Elucidation of the polymer structure and confirmation of monomer incorporation. | Digestion of the MOF in an acidic solution to analyze the organic linker by ¹H NMR. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and degradation temperature of the polymer. | Determination of the thermal stability of the framework and the temperature at which guest molecules are removed. |
| X-ray Diffraction (XRD) | Assessment of the crystallinity of the polymer. | Determination of the crystal structure and phase purity of the MOF. |
| Scanning Electron Microscopy (SEM) | Investigation of the surface morphology of the polymer film or fibers. | Visualization of the crystal morphology and size of the MOF particles. |
| Brunauer-Emmett-Teller (BET) Analysis | Not applicable. | Measurement of the surface area and pore size distribution of the MOF. |
Conclusion and Future Outlook
This compound is a valuable and versatile building block in materials science. Its application in the synthesis of high-performance polyamides and functional MOFs opens up possibilities for the development of advanced materials with tailored properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this unique monomer. Future research may focus on the synthesis of novel copolymers to further tune the properties of polyamides, and the exploration of different metal ions and post-synthetic modifications to expand the functionality of MOFs derived from this linker.
References
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Synthesis and properties of new polyamides based on 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate. Designed Monomers and Polymers, 8(1). Available at: [Link]
-
Metal-Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange. PubMed. Available at: [Link]
-
Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. MDPI. Available at: [Link]
-
Synthesis and Properties of Polyamides, Polyimides, and a Polyamide-Imide Based on Trimethylene Glycol-Di-p-Aminobenzoate. ResearchGate. Available at: [Link]
-
Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. ResearchGate. Available at: [Link]
-
Polyamide Syntheses. ResearchGate. Available at: [Link]
-
Synthesis and designation of DABA-containing 6FDA-polyimides. ResearchGate. Available at: [Link]
-
The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. MDPI. Available at: [Link]
-
Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. ResearchGate. Available at: [Link]
-
Diamino-functionalized metal-organic framework for selective capture of gold ions. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. ORBi. Available at: [Link]
-
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ResearchGate. Available at: [Link]
-
Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates. PubMed. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
Methyl 3,5-diaminobenzoate. PubChem. Available at: [Link]
-
Coordination Chemistry Reviews. LabXing. Available at: [Link]
-
Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]
-
Diamine-Functionalization of a Metal-Organic Framework Adsorbent for Superb Carbon Dioxide Adsorption and Desorption Properties. ResearchGate. Available at: [Link]
-
Methyl 2,5-dichlorobenzoate. ResearchGate. Available at: [Link]
-
Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Wiley Online Library. Available at: [Link]
-
Methyl 2,4-diaminobenzoate. Pharmaffiliates. Available at: [Link]
Sources
Troubleshooting & Optimization
How to prevent oxidation of Methyl 2,5-diaminobenzoate during reactions
A Guide to Preventing Oxidation During Synthetic Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reaction of Methyl 2,5-diaminobenzoate, a versatile but sensitive reagent. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you overcome the primary challenge associated with this compound: its susceptibility to oxidation.
The Challenge: Understanding the Inherent Reactivity of this compound
This compound is an electron-rich aromatic compound. The presence of two activating amino groups (-NH₂) on the benzene ring significantly increases the electron density, making the molecule highly susceptible to oxidation. Exposure to atmospheric oxygen, trace metal impurities, or even certain solvents can initiate a cascade of reactions, leading to the formation of highly colored quinone-imine species and polymeric byproducts. This degradation results in reduced yields, complex purification challenges, and inconsistent experimental outcomes. This guide is designed to equip you with the strategies to mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned dark brown/purple. What happened and is it still usable?
A: The discoloration is a clear indicator of oxidation. Over time, even with the container sealed, trace amounts of oxygen can react with the compound, especially if exposed to light or elevated temperatures. For best results, it is always recommended to start with high-purity, off-white, or light-colored material. If your material is significantly discolored, its purity is compromised. While you could attempt purification (e.g., recrystallization with activated charcoal), this may not be efficient. We recommend purchasing a fresh batch and adhering to strict storage protocols: store the compound at 2-8°C in a dark container, and for long-term storage, consider flushing the container with an inert gas like argon or nitrogen.[1][2][3]
Q2: What are the common signs of oxidation occurring during my reaction?
A: Be vigilant for the following indicators:
-
Rapid Color Change: The reaction mixture quickly turns yellow, orange, brown, or even black upon addition of the amine or during the reaction. While some reactions are inherently colored, a progressive darkening, especially towards black, is a hallmark of oxidative degradation.
-
Formation of Insolubles: The appearance of amorphous, tar-like solids that are insoluble in your reaction solvent.
-
Inconsistent TLC Analysis: Thin-layer chromatography shows streaking from the baseline, multiple new colored spots, or a complex, inseparable mixture of products.
-
Low Yield of Desired Product: The primary consequence of degradation is a significant reduction in the yield of your target molecule.
Q3: Besides oxygen, what are the main culprits that can cause oxidation in my experiment?
A: Several factors can initiate or accelerate oxidation:
-
Peroxides in Solvents: Ethereal solvents like Tetrahydrofuran (THF) and Dioxane can form explosive peroxides over time. These peroxides are potent oxidizing agents. Always use freshly distilled or inhibitor-free, peroxide-checked solvents.
-
Trace Metal Contaminants: Metal ions (e.g., iron, copper) can catalytically promote the oxidation of aromatic amines. Ensure your glassware is scrupulously clean and consider using metal-free spatulas if sensitivity is high.
-
Light and Heat: UV light and excessive heat can provide the energy needed to initiate radical oxidation pathways. Protect your reaction from light by wrapping the flask in aluminum foil.
Troubleshooting Guide: Proactive & Reactive Solutions
This section provides detailed protocols to address specific oxidation-related problems.
Problem: My reaction mixture darkens immediately upon adding reagents.
This is a classic sign of immediate reaction with atmospheric oxygen. The most robust solution is to perform the reaction under an inert atmosphere.
Solution: Implement Air-Free Reaction Techniques
Air-free techniques are essential for handling sensitive reagents by displacing oxygen with a dry, inert gas like nitrogen (N₂) or argon (Ar).[5][6] Common methods include using a Schlenk line or a balloon setup.
-
Glassware Preparation: Dry all glassware (reaction flask, stir bar, condenser, etc.) in an oven at >125°C overnight and allow it to cool in a desiccator or assemble it hot while flushing with inert gas.[7]
-
System Assembly: Assemble the glassware, ensuring all joints are well-greased (if using ground glass joints) to provide a good seal. Connect the flask to a Schlenk line or a balloon filled with nitrogen or argon.[6][8][9]
-
Purging the System: Subject the assembled apparatus to at least three "evacuate-refill" cycles. This involves applying a vacuum to remove the air and then refilling the system with inert gas.[5] This is the most critical step to ensure an oxygen-free environment.
-
Solvent Degassing: Dissolved oxygen in solvents must be removed. This can be achieved by:
-
Freeze-Pump-Thaw: For rigorous applications, freeze the solvent with liquid nitrogen, apply a vacuum, close the flask, and thaw. Repeat this cycle three times.[5]
-
Sparging: Bubble a stream of inert gas through the solvent for 15-30 minutes. This is a simpler and often sufficient method.
-
-
Reagent Addition: Add the degassed solvent to your flask containing the starting materials (excluding the amine for now) via a cannula or a dry syringe under a positive pressure of inert gas.[7] Add the this compound as a solid via a powder funnel under a strong counter-flow of inert gas, or dissolve it in a degassed solvent and add it via syringe.
Caption: A typical Schlenk line setup for running reactions under an inert atmosphere.
Problem: The reaction starts clean but degrades over time or during workup.
If initial measures are insufficient, it suggests either the amine is too reactive for the conditions or radical chain reactions are propagating. Here, two advanced strategies are highly effective: using chemical additives or temporarily modifying the amine itself.
Solution A: Use of Antioxidants or Radical Scavengers
Antioxidants function by intercepting radical species that propagate oxidation, effectively terminating the degradation chain.[10][11] They are typically used in catalytic amounts.
| Antioxidant | Typical Loading (mol%) | Key Characteristics & Use Cases |
| BHT (Butylated Hydroxytoluene) | 0.1 - 1.0 | A common, inexpensive phenolic antioxidant. Excellent for scavenging free radicals in non-polar media.[12] |
| Ascorbic Acid (Vitamin C) | 1.0 - 10 | A natural, water-soluble antioxidant. Ideal for reactions in aqueous or protic solvents.[10][13] |
| Hydroquinone | 0.1 - 0.5 | Highly effective, but can be oxidized itself to form quinone, which may interfere with some reactions. |
Implementation: Simply add the chosen antioxidant to the reaction mixture at the beginning of the experiment, before adding the this compound.
Solution B: Employ a Protecting Group Strategy
Caption: General workflow for using a protecting group strategy.
-
Protection:
-
Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Add a base such as Pyridine or Triethylamine (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add Acetic Anhydride (2.2 eq).
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete conversion of the starting material.
-
Work up the reaction by washing with water, mild acid (e.g., 1M HCl), and brine. Dry the organic layer and concentrate to obtain the protected di-acetamide intermediate, which is significantly more stable.
-
-
Main Reaction:
-
Use the stable, protected intermediate in your subsequent reaction (e.g., Sandmeyer reaction, electrophilic aromatic substitution).[18] The protected compound will be much less prone to oxidative side reactions.
-
-
Deprotection:
-
After the main reaction is complete and the product is isolated, remove the acetyl groups by hydrolysis.
-
This is typically achieved by heating the compound in aqueous acid (e.g., 6M HCl) or base (e.g., NaOH).
-
Monitor the reaction by TLC until the protected intermediate is fully consumed.
-
Neutralize the mixture and extract the final, deprotected product.
-
| Protecting Group | Introduction Reagent | Removal Conditions | Stability Profile |
| Acetyl (Ac) | Acetic Anhydride, Acetyl Chloride | Acid or Base Hydrolysis (e.g., HCl/H₂O, heat) | Good general stability, but not to strong acids or bases. |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl in Dioxane) | Stable to base, nucleophiles, and hydrogenolysis.[16] |
| Cbz (Carboxybenzyl) | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. Orthogonal to Boc.[16] |
Problem: How can I analytically confirm that oxidation has occurred?
If you suspect oxidation, several analytical techniques can help confirm its presence and identify the byproducts.
-
UV-Vis Spectroscopy: Oxidized aromatic amines, particularly quinoidal structures, often have strong chromophores that absorb light in the visible spectrum (400-700 nm). The appearance of new absorption peaks in this region is a strong indication of colored byproduct formation.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying oxidation products. Look for masses corresponding to:
-
Dimerization: [2M - 2H]⁺
-
Oxygen Addition: [M + 16]⁺ (quinone formation) or [M + O]⁺
-
Other complex coupling products.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of oxidized samples often show broad, poorly resolved signals in the aromatic region and a decrease in the intensity of the sharp signals corresponding to your starting material.
-
Cyclic Voltammetry (CV): For a more in-depth analysis, CV can determine the oxidation potential of your compound, providing quantitative data on its susceptibility to oxidation.
By understanding the causes of oxidation and proactively implementing these preventative strategies, you can significantly improve the success rate, yield, and purity of your reactions involving this compound.
References
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
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-
ACS Publications - The Journal of Organic Chemistry. Development of Novel Antioxidants: Design, Synthesis, and Reactivity. [Link]
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YouTube. (2022). Inert Atmosphere. [Link]
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ScienceDaily. (2017). A novel way to synthesize antioxidant substances. [Link]
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ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. [Link]
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The Organic Center. Elevating Antioxidant Levels in Food Through Organic Farming and Food Processing. [Link]
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ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation?. [Link]
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Crimson Publishers. (2025). Antioxidants Activity of Selected Synthesized Compounds. [Link]
-
National Institutes of Health (NIH). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
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Hilaris Publisher. Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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YouTube. (2021). Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. [Link]
-
YouTube. (2015). Protection of Aniline Derivatives. [Link]
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Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
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Pharmaffiliates. CAS No : 3365-71-7 | Product Name : Methyl 2,4-diaminobenzoate. [Link]
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National Institutes of Health (NIH). Detection, identification, and quantification of oxidative protein modifications. [Link]
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MDPI. Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. [Link]
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PubMed. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. [Link]
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MDPI. Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage. [Link]
-
National Institutes of Health (NIH). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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PubMed. Potent methyl oxidation of 5-methyl-2'-deoxycytidine by halogenated quinoid carcinogens and hydrogen peroxide via a metal-independent mechanism. [Link]
-
University of California, Irvine. 17. Oxidation and Reduction Reactions. [Link]
-
eScholarship - University of California. Substitution, elimination, and integration of methyl groups in terpenes initiated by C–H bond functionalization. [Link]
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ResearchGate. (2025). Electroorganic reactions. Part 57.† DDQ mediated anodic oxidation of 2-methyl- and 2-benzylnaphthalenes. [Link]
-
RMIT University. 8.7 Types of Organic Reactions. [Link]
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Technical Support Center: Methyl 2,5-diaminobenzoate Cyclization Reactions
A Guide for Synthetic Chemists
Welcome to the technical support center for optimizing cyclization reactions with Methyl 2,5-diaminobenzoate. As a key building block in medicinal chemistry, this substrate offers a direct route to valuable heterocyclic scaffolds like benzodiazepines and quinoxalines. However, its asymmetric nature and the reactivity of its dual amino groups present unique challenges, primarily concerning regioselectivity and yield.
This guide, structured as a series of troubleshooting questions and FAQs, is designed by application scientists to provide both theoretical insights and actionable, field-proven protocols to help you navigate these challenges and achieve your synthetic goals.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer provides an explanation of the underlying chemistry and offers concrete steps for resolution.
Q1: My cyclization yield is consistently low. What are the most common causes and how can I fix them?
Low yield is a frequent issue stemming from several potential sources: incomplete conversion, degradation of starting materials or products, and competing side reactions. A systematic approach is crucial for diagnosis.
Causality and Solutions:
-
Starting Material Purity & Stability: this compound, like many aromatic diamines, is susceptible to air oxidation, which can lead to colored impurities and the formation of tars that inhibit the reaction.
-
Solution: Use freshly purified starting material or purify it via recrystallization or column chromatography before use. Always store it under an inert atmosphere (Nitrogen or Argon) in a dark, cool place. Run reactions under an inert atmosphere to prevent oxidation during the experiment.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical.
-
Solution: Systematically screen reaction temperatures. While higher temperatures can accelerate the desired reaction, they can also promote side reactions or decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed.
-
-
Competing Side Reactions: The primary side reaction is often intermolecular polymerization, where molecules of the diaminobenzoate react with your cyclizing partner or with each other, forming linear oligomers instead of the desired cyclic product.[1]
-
Solution: Employ high-dilution conditions. Adding the reactants slowly via syringe pump to a large volume of refluxing solvent can significantly favor the intramolecular cyclization over intermolecular polymerization.
-
-
Inappropriate Catalyst or Dehydrating Agent: For reactions requiring condensation, such as Bischler-Napieralski or Pictet-Spengler type cyclizations, the choice and amount of acid catalyst or dehydrating agent are paramount.[2][3] Insufficient activation can lead to low conversion, while overly harsh conditions can cause decomposition.
Below is a general workflow for troubleshooting low yields.
Q2: I'm getting a mixture of regioisomers. How can I control which amino group reacts?
This is the most critical challenge with this compound. The two amino groups—one ortho (C2) and one para (C5) to the methyl ester—have different electronic and steric environments. The C2-amino group is generally more sterically hindered but can be influenced by chelation or hydrogen bonding with the adjacent ester. The C5-amino group is less hindered and more electronically similar to the amine in aniline.
Causality and Solutions:
The most robust strategy for achieving perfect regioselectivity is to temporarily block one of the amino groups with a protecting group .[6][7] This ensures that the reaction can only occur at the desired site. The key is to use an "orthogonal" protecting group strategy, where one group can be removed without affecting the other parts of the molecule.[7]
Strategic Workflow for Regiocontrol:
-
Selective Protection: Due to steric hindrance around the C2-amino group, it is often possible to selectively protect the more accessible C5-amino group first. For example, using one equivalent of Boc-anhydride ((Boc)₂O) under carefully controlled conditions can favor the formation of the 5-(Boc-amino) derivative.
-
Reaction at the Free Amine: With the C5-amino group protected, the cyclization partner will react exclusively with the free C2-amino group.
-
Cyclization: Perform the ring-closing reaction.
-
Deprotection: Remove the protecting group under conditions that do not harm your newly formed heterocyclic ring. For instance, a Boc group is easily removed with an acid like trifluoroacetic acid (TFA).[8]
Frequently Asked Questions (FAQs)
This section covers broader questions about reaction design and optimization.
Q3: What are the primary cyclization strategies for this compound?
This compound is a versatile precursor for several important heterocyclic systems. The two most common strategies involve condensation reactions.
| Reaction Type | Cyclizing Partner | Resulting Heterocycle | Key Considerations |
| Quinoxaline Synthesis | α-Dicarbonyl compounds (e.g., glyoxal, biacetyl) | Substituted Quinoxalines | Generally high-yielding and proceeds under mild conditions, often with catalytic acid or even neat.[9][10] Regioselectivity is an issue if the dicarbonyl is asymmetric. |
| Benzodiazepine Synthesis | Ketones (e.g., acetone), β-ketoesters, or amino acids | 1,5-Benzodiazepines | Often requires a catalyst, such as a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid.[11][12] The reaction with amino acids followed by cyclization is a common route to 1,4-benzodiazepine-2,5-diones.[13] |
| Bischler-Napieralski Type | Acylated aminoethyl side chain | Tetrahydroisoquinolines (or related structures) | Requires strong dehydrating agents (POCl₃, P₂O₅) and heating.[2][14] The electron-rich nature of the diaminobenzoate ring facilitates the electrophilic aromatic substitution. |
| Pictet-Spengler Type | Aldehydes or ketones | Tetrahydro-β-carbolines (if the amine is part of a tryptamine-like side chain) | Typically requires acidic conditions to form the key iminium ion intermediate.[15][16] Can be performed enantioselectively with chiral catalysts. |
Q4: How do I choose the optimal catalyst and solvent?
The ideal catalyst and solvent are highly dependent on the specific cyclization reaction you are performing.
-
For Quinoxaline Synthesis: These reactions are often straightforward condensations.
-
Catalysts: Often, no catalyst is needed. However, mild Brønsted acids (like acetic acid) or Lewis acids (like CuSO₄) can accelerate the reaction.[9] Organocatalysts have also been shown to be effective.[17]
-
Solvents: Protic solvents like ethanol or methanol are common, as they facilitate imine formation and are environmentally benign.[18] Acetonitrile is also widely used.[17]
-
-
For Benzodiazepine Synthesis from Ketones: This is a condensation that benefits from catalysis to drive the reaction to completion.
-
Catalysts: Lewis acids are preferred to coordinate to the ketone, making it more electrophilic. Sc(OTf)₃, In(OTf)₃, and various solid-supported acid catalysts like montmorillonite K10 clay are effective.[12][19]
-
Solvents: Aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile are common. Solvent-free conditions under microwave irradiation have also proven successful.[12]
-
-
For Bischler-Napieralski and Pictet-Spengler Type Reactions: These require strong activation of the electrophile.
-
Catalysts/Reagents: For Bischler-Napieralski, strong dehydrating agents like POCl₃, P₂O₅, or triflic anhydride (Tf₂O) are standard.[14][20][21] For Pictet-Spengler, Brønsted acids (TFA, HCl) or Lewis acids (Cu(OTf)₂, FeCl₃) are used to generate the reactive iminium ion.[4]
-
Solvents: Non-polar aprotic solvents like toluene, xylenes, or chlorinated solvents are typically used to avoid competing reactions with the strong electrophilic intermediates.
-
Q5: Which amine protecting group should I choose for controlling regioselectivity?
Choosing the right protecting group depends on the stability of your molecule to the required deprotection conditions. The goal is to use a group that is stable during your cyclization but can be removed easily at the end without destroying your product.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability & Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (TFA, HCl in dioxane) | Stable to base, hydrogenolysis, and mild nucleophiles. Excellent for many applications.[7] |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Not suitable if your molecule contains other reducible groups (alkenes, alkynes, nitro groups).[8] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis. Ideal if your final product is acid-sensitive.[7] |
| Tosyl (p-toluenesulfonyl) | Ts | Tosyl chloride (Ts-Cl) | Strong reducing agents (e.g., Na/NH₃) or very strong acid (HBr). | Very robust and stable to many conditions, but cleavage can require harsh methods that may not be compatible with all substrates.[6] |
Experimental Protocol: Regioselective Synthesis of a 1,4-Benzodiazepine-2,5-dione Scaffold
This protocol details a representative workflow for the regioselective synthesis of a benzodiazepine core structure, incorporating the principles of selective protection. This method is adapted from established procedures for synthesizing benzodiazepines from amino acids.[13]
Workflow Overview:
-
Selective Protection: Mono-protection of this compound at the C5-position.
-
Coupling: Amide bond formation between the free C2-amine and an N-protected amino acid.
-
Cyclization & Deprotection: Removal of the N-protecting group from the amino acid side chain, followed by intramolecular cyclization.
-
Final Deprotection: Removal of the C5-amine protecting group.
Step 1: Synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-aminobenzoate
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) dissolved in a small amount of DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-protected product.
Step 2: Coupling with an N-Protected Amino Acid
-
Dissolve the product from Step 1 (1.0 eq) and an N-Fmoc protected amino acid (e.g., Fmoc-Gly-OH, 1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis shows consumption of the starting amine.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the coupled product, which can be used directly in the next step.
Step 3: Fmoc-Deprotection and Intramolecular Cyclization
-
Dissolve the crude product from Step 2 in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1 hour. The deprotection and subsequent spontaneous intramolecular cyclization occur in this step.
-
Concentrate the mixture under high vacuum to remove DMF and piperidine.
-
Purify the residue by flash chromatography to yield the Boc-protected benzodiazepinedione.
Step 4: Final Boc-Deprotection
-
Dissolve the Boc-protected product from Step 3 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA.
-
Purify the final product by recrystallization or chromatography to obtain the desired 1,4-benzodiazepine-2,5-dione.
This structured, protective group-based approach provides a reliable method for overcoming the inherent regioselectivity challenges of this compound, enabling the synthesis of well-defined heterocyclic products with high yield and purity.
References
- Title: Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation Source: Synlett URL
-
Title: Bischler–Napieralski reaction - Wikipedia Source: Wikipedia URL: [Link]
- Title: Synthesis of benzodiazepines - US5466799A Source: Google Patents URL
-
Title: A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+) Source: National Institutes of Health URL: [Link]
-
Title: Bischler napieralski reaction | PPTX Source: Slideshare URL: [Link]
-
Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: American Journal of Organic Chemistry URL: [Link]
-
Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: PubMed Central URL: [Link]
-
Title: Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives Source: National Institutes of Health URL: [Link]
-
Title: Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone Source: MDPI URL: [Link]
-
Title: Quinoxaline synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Benzodiazepines Synthesis Source: MDPI URL: [Link]
-
Title: Protecting Groups Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular Source: The Royal Society of Chemistry URL: [Link]
-
Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives Source: PubMed URL: [Link]
-
Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates Source: MDPI URL: [Link]
-
Title: Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis Source: Frontiers URL: [Link]
-
Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of 1,5- Benzodiazepines A Review Source: International Journal of Trend in Scientific Research and Development URL: [Link]
-
Title: Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction Source: PubMed Central URL: [Link]
-
Title: Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines Source: PubMed Central URL: [Link]
-
Title: Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene Source: PubMed URL: [Link]
-
Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: PubMed Central URL: [Link]
-
Title: Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction Source: MDPI URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: PubMed URL: [Link]
-
Title: Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines Source: ResearchGate URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)-frenolicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. soc.chim.it [soc.chim.it]
- 11. Palladium-Catalyzed Benzodiazepines Synthesis | MDPI [mdpi.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. rsc.org [rsc.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 19. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 20. Bischler napieralski reaction | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Heterocycles from Methyl 2,5-diaminobenzoate
As a Senior Application Scientist, I've designed this technical support center to provide actionable insights and solutions for researchers utilizing Methyl 2,5-diaminobenzoate in heterocyclic synthesis. This guide moves beyond simple procedural lists to explain the chemical rationale behind common challenges, ensuring you can not only solve current issues but also anticipate and prevent future ones.
This compound is a versatile starting material for a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry. However, the presence of two nucleophilic amino groups and an electrophilic ester on the same aromatic ring introduces specific synthetic challenges. This guide provides a structured approach to identifying, understanding, and overcoming the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. How can I control which amino group reacts?
A: This is a classic challenge stemming from the differential reactivity of the two amino groups. The C2-amino group is ortho to the methyl ester, making it more sterically hindered and also electronically deactivated due to the electron-withdrawing nature of the ester. The C5-amino group is para to the ester and is generally more nucleophilic.
-
To favor reaction at the C5-amino group: Standard condensation reactions with aldehydes or acyl chlorides under neutral or mildly acidic conditions will typically favor the more nucleophilic C5 position.
-
To favor reaction at the C2-amino group: This often requires strategic manipulation. One approach is to use a bulky protecting group on the C5-amine to sterically direct reactants to the C2 position. Alternatively, reaction conditions that involve chelation with the ortho-ester group, perhaps with specific metal catalysts, could enhance the reactivity of the C2-amine. Poor regioselectivity is a frequent issue in the synthesis of substituted anilines, and protecting the more reactive amino group is a common and effective solution.[1]
Q2: My reaction mixture turns dark brown or black upon heating or exposure to air. What's happening and how do I stop it?
A: Aromatic diamines are highly susceptible to oxidation, which produces a complex mixture of colored, often polymeric, byproducts. This is exacerbated by heat, light, and the presence of oxygen or other oxidizing agents.
To prevent this:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, provided it doesn't interfere with your desired reaction.
-
Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, ensure a strictly inert atmosphere.
Q3: I'm seeing a significant amount of an insoluble, high-molecular-weight byproduct. What could it be?
A: This is likely due to self-polymerization or dimerization.[2] Since you have two nucleophilic centers (the diamines) and an electrophilic center (the ester) on your starting material, intermolecular reactions can occur, especially at higher concentrations. For instance, the amino group of one molecule can attack the ester of another, leading to polyamide formation.
To minimize this:
-
High Dilution: Running the reaction at a lower concentration favors intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: If you are adding a second reagent, adding it slowly to the solution of this compound can help to keep the concentration of the reactive intermediate low, thus favoring the desired intramolecular reaction. The use of protecting groups, for instance by converting the amine to its hydrochloride salt, can prevent self-polymerization.
Q4: My mass spectrum shows a peak corresponding to my expected product minus 14 Da (CH2) or plus 16 Da (Oxygen). What does this indicate?
A: A loss of 14 Da (specifically, the difference between OCH3 and OH) strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a very common byproduct, especially if your reaction is run under acidic or basic aqueous conditions. The amino group in the ortho position can act as an intramolecular general base catalyst, accelerating this hydrolysis.[3][4] A gain of 16 Da can indicate N-oxidation or aromatic ring hydroxylation, which are common oxidative side reactions.
To avoid hydrolysis:
-
Anhydrous Conditions: Use dry solvents and reagents.
-
Control pH: If aqueous conditions are necessary, carefully buffer the reaction to a pH where ester hydrolysis is minimized (typically mildly acidic to neutral). Avoid strong acids or bases for prolonged periods.
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Low Yield with a Complex TLC/LC-MS Profile
You've run your cyclization reaction, but the yield of the desired heterocycle is low, and the crude product analysis shows multiple spots or peaks, many of which are colored.
-
Primary Suspect: Oxidation. As mentioned in the FAQ, oxidation is a major culprit. The initial oxidation of an amino group can form highly reactive species that lead to a cascade of side reactions.
-
Secondary Suspect: Competing Reaction Pathways. If your cyclization partner is, for example, a 1,3-dicarbonyl compound, you might have incomplete condensation or side reactions at different positions.
-
Setup: Assemble your glassware and flame-dry it under vacuum. Allow to cool under a positive pressure of nitrogen or argon.
-
Reagents: Use freshly distilled/purified solvents and reagents. Degas all solvents by sparging with nitrogen for at least 30 minutes.
-
Execution: Dissolve the this compound in the degassed solvent under an inert atmosphere. Add your other reagents via syringe.
-
Monitoring: If possible, monitor the reaction by TLC or LC-MS using samples withdrawn via syringe, to avoid opening the reaction to the atmosphere.
Scenario 2: Product is Highly Polar and Insoluble in Standard Organic Solvents
You expected a product soluble in ethyl acetate or dichloromethane, but you've obtained a solid that is only soluble in DMSO, methanol, or water.
-
Primary Suspect: Ester Hydrolysis. The resulting carboxylic acid is significantly more polar and may form salts, drastically reducing its solubility in non-polar organic solvents. The intramolecular catalysis by the neighboring amine group can enhance the rate of hydrolysis significantly compared to other benzoate esters.[4]
-
Secondary Suspect: Dimerization/Oligomerization. As noted earlier, intermolecular reactions can lead to larger, less soluble molecules.
| Condition | Recommendation | Rationale |
| Acidic | Use Lewis acids (e.g., Yb(OTf)₃, InCl₃) instead of strong Brønsted acids (e.g., HCl, H₂SO₄) if possible.[5] Keep reaction times as short as possible. | Lewis acids are often effective at lower temperatures and under anhydrous conditions, reducing the risk of hydrolysis. |
| Basic | Use non-nucleophilic, hindered organic bases (e.g., DBU, 2,6-lutidine) instead of aqueous bases (e.g., NaOH, K₂CO₃). | Organic bases can promote the desired reaction without introducing water, which is necessary for hydrolysis. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Hydrolysis, like most reactions, is accelerated by heat. |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route versus the most common byproduct pathways.
Caption: Key reaction pathways in heterocycle synthesis.
This flowchart provides a logical sequence of steps to diagnose issues in your synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - Lookchem [lookchem.com]
- 4. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Methyl 2,5-diaminobenzoate Polymerization
Welcome to the technical support center for the polymerization of Methyl 2,5-diaminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low polymer yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Monomer Quality and Purity
Question 1: I am experiencing significantly lower than expected yields. Could the purity of my this compound monomer be the issue?
Answer: Absolutely. The purity of your monomers is paramount in step-growth polymerization. Even small amounts of monofunctional impurities can act as chain terminators, drastically reducing the molecular weight and overall yield of your polymer.[1]
Causality: The fundamental principle of producing high molecular weight polymers is maintaining a precise 1:1 stoichiometric ratio of reactive functional groups.[1] Any deviation from this, including the presence of impurities that disrupt this balance, will lead to a lower degree of polymerization.
Troubleshooting Protocol:
-
Purity Analysis:
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify and quantify volatile impurities.
-
Melting Point Analysis: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.
-
-
Purification Procedures:
-
Recrystallization: If impurities are detected, recrystallize the this compound from a suitable solvent.
-
Sublimation: For certain impurities, vacuum sublimation can be an effective purification method.
-
Question 2: My this compound monomer has a slight discoloration. Can this affect my polymerization?
Answer: Yes, discoloration, often a yellowish or brownish tint, can be an indicator of oxidation. The amine groups in diaminobenzoates are susceptible to air oxidation, which can lead to the formation of quinone-imine structures. These oxidized species can inhibit polymerization or act as chain-terminating agents, thus reducing the yield.
Causality: The lone pair of electrons on the nitrogen atom in an amine group is susceptible to oxidation. This process can be accelerated by exposure to light and air. The resulting oxidized species may not possess the required reactivity for polymerization.
Troubleshooting Workflow for Monomer Discoloration
Caption: Workflow for addressing monomer discoloration.
Reaction Conditions and Stoichiometry
Question 3: I've confirmed my monomer purity, but my yields are still low. What other reaction parameters should I investigate?
Answer: Several factors related to your reaction setup and conditions can significantly impact the yield. These include stoichiometric imbalance, inadequate mixing, suboptimal reaction temperature, and the presence of moisture.
Detailed Breakdown of Key Parameters:
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Stoichiometry | Inaccurate molar ratio of diamine and diacid (or other co-monomer). | Use a high-precision analytical balance for all measurements. Ensure complete transfer of all reagents. | Step-growth polymerization is highly sensitive to the molar ratio of monomers; a precise 1:1 ratio is crucial for achieving a high degree of polymerization.[1] |
| Mixing | Inefficient mixing, especially in interfacial polymerization. | Use a high-torque mechanical stirrer and optimize the stirring speed to ensure a large interfacial surface area for reaction.[1] | Inadequate mixing can limit the reaction rate by reducing the contact between monomers at the reaction interface.[1] |
| Temperature | Temperature is too low or too high. | Carefully control the reaction temperature. Lower temperatures can slow the reaction rate, while higher temperatures can promote side reactions or polymer degradation.[1][2][3] | Reaction kinetics are temperature-dependent. Side reactions, such as decarboxylation or deamination, can become more prevalent at elevated temperatures.[4] |
| Moisture | Presence of water in the reaction mixture. | Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze acyl chloride functional groups, leading to the formation of carboxylic acids which are less reactive and disrupt the stoichiometry. |
Question 4: I am performing a solution polymerization. Could the choice of solvent be affecting my yield?
Answer: Yes, the solvent plays a critical role. The ideal solvent should completely dissolve both the monomers and the resulting polymer to allow for chain growth. If the polymer precipitates out of the solution prematurely, its molecular weight and the overall yield will be limited.
Solvent Selection Considerations:
-
Solubility: Ensure both monomers and the expected polymer are soluble in the chosen solvent at the reaction temperature.
-
Inertness: The solvent should not react with any of the monomers or the catalyst.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature.
Side Reactions and Polymer Degradation
Question 5: Are there any common side reactions that could be consuming my monomers and reducing the yield?
Answer: Yes, several side reactions can compete with the main polymerization process. Understanding these can help you to mitigate them.
Common Side Reactions:
-
Oxidation: As previously mentioned, the amine groups are susceptible to oxidation. This can be minimized by carrying out the reaction under an inert atmosphere.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group (or its ester) can be lost as carbon dioxide. This is a form of thermal degradation that can limit the molecular weight of the polymer.[4]
-
Cyclization: Intramolecular reactions can sometimes occur, leading to the formation of small cyclic compounds instead of linear polymer chains, particularly at low monomer concentrations.
Question 6: My reaction seems to proceed well initially, but then the yield drops upon workup and purification. What could be happening?
Answer: This suggests that polymer degradation might be occurring during the isolation and purification steps. Polyamides can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.
Troubleshooting Polymer Degradation During Workup
Caption: Decision tree for troubleshooting polymer degradation during workup.
Recommendations for Purification:
-
Neutral pH: When washing the polymer, use neutral solutions (e.g., deionized water) to avoid acid- or base-catalyzed hydrolysis.
-
Low Temperature: Dry the polymer under vacuum at a moderate temperature to prevent thermal degradation.[3][5] High temperatures can cause chain scission, breaking the C-N bond in the amide group.[2]
References
- Mechanism of the degrad
- Polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers.
- Thermal Degradation of Polyamides. Part 1.
- Thermal Degradation of Polyamide 66 and Its Model Compound.
- Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyr
- Controlled polymerization and side reaction mechanism of bio-sourced pentanediamine-derived semi-aromatic copolyamides. Polymer Chemistry (RSC Publishing).
- Troubleshooting low yield in 1,8-Diaminooctane polymeriz
Sources
- 1. benchchem.com [benchchem.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Controlled polymerization and side reaction mechanism of bio-sourced pentanediamine-derived semi-aromatic copolyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Methyl 2,5-diaminobenzoate
Welcome to the technical support center for Methyl 2,5-diaminobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in the synthesis of heterocyclic compounds, active pharmaceutical ingredients, and advanced materials.[1][2][3] As a difunctional aromatic amine, this compound presents unique opportunities and challenges in reaction control and optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles and maximize your synthetic success.
Section 1: Solubility and Solvent Selection
Optimizing your reaction begins with achieving a homogeneous solution. The choice of solvent is critical as it influences not only solubility but also reaction kinetics and product selectivity.[4][5]
Q1: What are the recommended starting solvents for reactions involving this compound?
A: this compound is a moderately polar compound due to the presence of two primary amine groups and a methyl ester. Its solubility is highest in polar solvents. For initial trials, we recommend the following:
-
Polar Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) are excellent choices, particularly for reactions where proton transfer is part of the mechanism, such as condensation reactions.[6] They are also easy to remove under vacuum.
-
Polar Aprotic Solvents: Dichloromethane (DCM), Ethyl Acetate (AcOEt), and Tetrahydrofuran (THF) are effective for a wide range of reactions, including acylations and condensations where a non-protic environment is preferred.[6]
-
High-Boiling Point Aprotic Solvents: For reactions requiring higher temperatures, N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, but be aware that their high boiling points can complicate product isolation.
Q2: My starting material is not dissolving sufficiently, leading to a heterogeneous mixture and poor conversion. What should I do?
A: This is a common issue, especially when working with less polar co-reactants. Here is a systematic approach to troubleshoot poor solubility:
-
Gentle Heating: Try warming the mixture to 40-50°C. Many reactions involving similar diaminobenzoates are successfully run at slightly elevated temperatures, such as 45°C.[6]
-
Solvent Mixtures: Employing a co-solvent can significantly improve solubility. For instance, if your reaction is in DCM, adding 10-20% MeOH or DMF can help dissolve the this compound without drastically changing the overall reaction environment.
-
Sonication: Using an ultrasonic bath can help break down aggregates and facilitate dissolution, often without requiring heat.
-
Change of Solvent: If the above methods fail, switching to a more effective solvent from the list in Q1 is the next logical step. For example, moving from Ethyl Acetate to Methanol may be necessary for certain reactions.[6]
Table 1: Solvent Selection Guide for this compound Reactions
| Solvent | Type | Boiling Point (°C) | Polarity Index | Typical Applications & Rationale |
| Methanol (MeOH) | Polar Protic | 65 | 5.1 | Excellent for dissolving the starting material; ideal for condensation reactions requiring a proton source.[6] |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 3.1 | Good for reactions with moisture-sensitive reagents (e.g., acyl chlorides) at low to moderate temperatures.[6] |
| Ethyl Acetate (AcOEt) | Polar Aprotic | 77 | 4.4 | Versatile solvent for extractions and chromatography; suitable for a range of reactions.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 4.0 | Useful for reactions involving organometallics or when a slightly more polar, non-protic medium than DCM is needed. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 6.4 | Use when high temperatures are required and other solvents fail to dissolve reactants. Difficult to remove. |
Section 2: Temperature Optimization and Reaction Control
Temperature is a critical parameter that dictates reaction rate, but improper control can lead to side reactions, decomposition, and reduced yields.
Q3: What is the general thermal stability of this compound, and what temperature range should I target?
-
Initial Screening: Start reactions at room temperature (20-25°C).
-
Moderate Heating: If the reaction is sluggish, gently heat to 40-60°C. Many procedures for analogous compounds specify temperatures around 45°C or refluxing in lower-boiling solvents.[6]
-
High Temperatures: Avoid temperatures above 100-120°C unless necessary and under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. The rate of decomposition reactions often increases significantly with temperature.[9][10]
Q4: I am observing a dark coloration and the formation of multiple unidentified byproducts in my reaction at elevated temperatures. What is the cause and how can I prevent it?
A: Darkening of the reaction mixture, often indicative of polymerization or oxidation, is a common issue with electron-rich aromatic diamines.
-
Cause: The amino groups are nucleophilic and can be oxidized, especially in the presence of air at higher temperatures. This can lead to the formation of complex, colored polymeric materials.
-
Troubleshooting Steps:
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.
-
Lower the Temperature: Determine the minimum temperature required for a reasonable reaction rate. An increase of just 10°C can sometimes double the rate of decomposition pathways.[9]
-
Control Reagent Addition: If the reaction is highly exothermic, add the limiting reagent slowly or via a syringe pump to maintain a stable internal temperature. Cooling the reaction vessel with an ice bath during addition is also a standard practice.[6]
-
Section 3: Troubleshooting Specific Reaction Types
Q5: I am attempting a condensation reaction with a 1,2-dicarbonyl compound to synthesize a quinoxaline derivative, but my yields are low. How can I optimize this?
A: The formation of quinoxalines and related heterocyclic systems is a primary application of o-diamines.[11][12] However, this compound is a meta-diamine, which will lead to different heterocyclic systems. For reactions with 1,2-dicarbonyls, you are likely targeting a benzimidazole or a related fused system.
-
Catalyst: This reaction is often acid-catalyzed. A few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TSA) can facilitate the initial imine formation and subsequent cyclization/dehydration.
-
Solvent: Ethanol or methanol are excellent solvent choices as they readily dissolve the diamine and can help mediate the proton transfer steps.
-
Water Removal: The final step of the cyclization is the elimination of water. If the reaction stalls, using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium toward the product.
Experimental Protocol: General Procedure for Condensation with a Dicarbonyl
This protocol is a starting point and should be optimized for your specific substrate.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (0.1 M concentration).
-
Reagent Addition: Add the 1,2-dicarbonyl compound (1.05 eq) to the solution.
-
Catalyst (Optional): Add 3-4 drops of glacial acetic acid.
-
Reaction: Stir the mixture at reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, remove the ethanol under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a heterocyclic compound derived from this compound.
Sources
- 1. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. maxapress.com [maxapress.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
Technical Support Center: Purification of Methyl 2,5-diaminobenzoate Derivatives
Welcome to the technical support center for the purification of Methyl 2,5-diaminobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. Here, you will find practical, field-proven insights and troubleshooting strategies to enhance the purity, yield, and stability of your compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the purification of this compound derivatives.
Q1: Why has my synthesized this compound derivative turned a shade of pink, purple, or brown?
This discoloration is a common indicator of oxidation. Aromatic amines, particularly di- and polyamines, are highly susceptible to air oxidation, which can lead to the formation of colored impurities.[1][2][3] This process can be accelerated by exposure to light and trace metal impurities.
Q2: What are the most effective crystallization solvents for purifying this compound derivatives?
The choice of solvent is critical and often compound-specific. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but readily dissolves when heated. For polar amine compounds, mixtures of solvents are often effective. Common solvent systems for recrystallization include ethanol/water or hexane/ethyl acetate.[4] For particularly polar amines that are difficult to crystallize, using organic acids like acetic acid, sometimes in a mixture with other solvents, can be a successful strategy.[2]
Q3: My compound is highly polar and either streaks or remains at the baseline of a standard silica gel TLC plate. What are my options for column chromatography?
This is a frequent challenge due to the basic nature of the amine groups interacting strongly with the acidic silica gel.[5][6] You have several effective strategies to overcome this:
-
Mobile Phase Modification: Add a small percentage of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your eluent system (e.g., 1-2%).[7][8] This will neutralize the acidic sites on the silica, reducing streaking and improving elution. A common solvent system for polar compounds is methanol in dichloromethane.[9]
-
Alternative Stationary Phases: Consider using a less acidic or basic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of amines.[10] Amine-functionalized silica columns are also commercially available and can provide excellent separation for these types of compounds without the need for a basic modifier in the mobile phase.[5][8]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be an excellent option.[10][11] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q4: How can I minimize oxidation of my diaminobenzoate derivative during purification and subsequent storage?
To prevent oxidation, it is crucial to minimize the compound's exposure to air and light.[12] Here are some practical steps:
-
Work under an inert atmosphere: When possible, perform purification steps such as chromatography and solvent evaporation under nitrogen or argon.
-
Use de-gassed solvents: Solvents can be de-gassed by bubbling an inert gas through them or by using a freeze-pump-thaw technique to remove dissolved oxygen.
-
Store properly: Store the purified compound in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (refrigerated or frozen).
Q5: What are the common impurities I should anticipate, and how can I identify them?
Besides oxidative degradation products, common impurities can include:
-
Unreacted starting materials: For example, the corresponding nitro-aromatic precursor if the synthesis involved a reduction step.[4]
-
Side-products from the reaction: These will be specific to your synthetic route.
-
Residual catalysts or reagents: For instance, residual palladium from a hydrogenation reaction.[4]
These impurities can typically be identified using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guides
This section provides detailed troubleshooting guides for common purification challenges.
Troubleshooting Guide 1: Discolored Product (Oxidation)
| Symptom | Potential Cause | Troubleshooting Steps |
| Product is pink, purple, or brown after synthesis or during workup. | Air oxidation of the aromatic amine functional groups. | 1. Minimize Air Exposure: During workup, use de-gassed solvents and consider performing extractions and filtrations under a blanket of nitrogen or argon. 2. Charcoal Treatment: Before crystallization, you can sometimes remove colored impurities by treating a solution of your crude product with activated charcoal, followed by hot filtration.[1] 3. Prompt Purification: Purify the crude product as quickly as possible after synthesis to minimize the time it is exposed to air. |
| Purified product changes color over time. | Ongoing oxidation during storage. | 1. Inert Atmosphere Storage: Store the final product under an inert atmosphere (nitrogen or argon). 2. Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light. 3. Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow the rate of oxidation. |
Troubleshooting Guide 2: Column Chromatography Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Streaking on TLC/Column | Strong interaction between the basic amine and acidic silica gel. | 1. Add a Basic Modifier: Incorporate 1-2% triethylamine or ammonium hydroxide into your mobile phase.[5][7][8] 2. Switch to Alumina: Use a neutral or basic alumina column.[10] 3. Use Amine-Functionalized Silica: This specialty silica is designed for purifying basic compounds.[5][8] |
| Compound Stuck at Origin | The compound is too polar for the chosen eluent system. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in dichloromethane).[9] Be aware that using more than 10% methanol with silica gel can lead to the dissolution of the stationary phase.[9] 2. Consider Reversed-Phase Chromatography: This is often the best solution for very polar compounds.[10][11] |
| Poor Separation of Compound from Impurities | Insufficient resolution between your product and impurities. | 1. Optimize Solvent System: Use TLC to screen a wider range of solvent systems with varying polarities. 2. Try a Different Stationary Phase: If normal phase silica or alumina doesn't provide adequate separation, consider reversed-phase or amine-functionalized silica.[5][10] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but not when cool, you have a good candidate solvent. If it remains insoluble even when hot, the solvent is not polar enough. Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.[4][13]
-
Dissolution: In an Erlenmeyer flask, add your crude product and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the compound.[13]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (if necessary): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. It's important to keep the solution hot during this step to prevent premature crystallization.[13]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography of a Polar this compound Derivative on Silica Gel
-
TLC Analysis: Develop a suitable solvent system using TLC. For a polar amine, a good starting point is a mixture of dichloromethane and methanol.[9] To combat streaking, add 1% triethylamine to the solvent mixture.[7] The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, impregnated silica onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. You can run the column isocratically (with a single solvent mixture) or with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Decision Workflow for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Oxidative Degradation Pathway
Caption: Simplified pathway of oxidative degradation of this compound.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents.
- Google Patents.
-
Columbia University. Column chromatography. [Link]
-
Alinaghi Langari, A. A., et al. (2020). Efficient extraction of aromatic amines in the air by the needle trap device packed with the zirconium based metal–organic framework sorbent. RSC Advances, 10(23), 13635-13642. [Link]
-
Unknown. Column chromatography. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Reddit. (2022, September 24). Chromotography with free amines?[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Unknown. recrystallization.pdf. [Link]
-
ResearchGate. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine?[Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. (2011). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
YouTube. (2020, November 17). chemical reaction of aromatic amines |Physical properties. [Link]
-
PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]
-
PubMed. Determination of the Levels of Aromatic Amines in Indoor and Outdoor Air in Italy. [Link]
Sources
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- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. series.publisso.de [series.publisso.de]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Strategies for Regioselective Reactions of Methyl 2,5-diaminobenzoate
Welcome to the technical support guide for navigating the complexities of regioselective reactions involving Methyl 2,5-diaminobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in selectively functionalizing this versatile, yet nuanced, building block. The inherent electronic and steric disparities between the two amino groups (N2 and N5) often lead to mixtures of isomers, posing significant synthetic and purification hurdles. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Core Principles: Understanding the Reactivity of this compound
Before troubleshooting specific reactions, it's crucial to understand the underlying principles governing the molecule's reactivity. The regiochemical outcome of any reaction is a direct consequence of the electronic and steric environment of the two amine nucleophiles.
-
Electronic Effects : The two amino groups possess different nucleophilicities. The N2-amino group is positioned ortho to the electron-withdrawing methyl ester group (-CO₂Me). This proximity deactivates the N2 amine through a negative inductive effect and resonance, making it less nucleophilic. Conversely, the N5-amino group is para to the ester group, still feeling its deactivating effect, but is also meta to the other amino group. Critically, the N5 amine is generally considered the more electron-rich and thus more nucleophilic of the two.[1][2][3][4]
-
Steric Effects : The N2 position is significantly more sterically hindered due to the adjacent bulky methyl ester group.[5][6] This steric congestion can be exploited to direct reactions toward the more accessible N5 position, particularly when using bulky reagents.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Methyl 2,5-diaminobenzoate Reaction Products by Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. In the synthesis of key pharmaceutical intermediates like Methyl 2,5-diaminobenzoate, a versatile building block, ensuring the integrity of the final product is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the validation of this compound, grounded in practical insights and experimental data. We will explore not just the "how," but the critical "why" behind our analytical choices, ensuring a self-validating approach to product characterization.
The Synthesis of this compound: A Look at Potential Pitfalls
The synthesis of this compound is commonly achieved through the esterification of 2,5-diaminobenzoic acid. A prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, or by using a reagent like thionyl chloride in methanol.[1][2][3][4][5] While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and compromise the integrity of downstream applications.
Common Reaction Byproducts:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2,5-diaminobenzoic acid.
-
N-acylation Products: The nucleophilic amino groups can react with the carboxylic acid or the newly formed ester to produce amide-linked dimers or polymers.[6]
-
Di-acylation Product: In the presence of an activating agent, both amino groups could potentially be acylated.
-
Methanol Adducts: Under harsh acidic conditions, side reactions involving the methanol solvent could occur.
The presence of these impurities necessitates a robust analytical method to confirm the identity of the desired product and assess the purity of the reaction mixture.
Comparative Analysis of Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for the analysis of small organic molecules due to its high sensitivity, specificity, and ability to provide structural information.[7][8] For the validation of this compound, several mass spectrometry techniques can be employed, each with its own advantages and limitations.
| Technique | Ionization Method | Mass Analyzer | Key Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | Orbitrap, Time-of-Flight (TOF) | Provides highly accurate mass measurements for unambiguous elemental composition determination.[9][10][11] | Higher instrument cost. |
| Tandem Mass Spectrometry (MS/MS) | ESI, MALDI | Triple Quadrupole, Ion Trap, Q-TOF | Offers structural elucidation through controlled fragmentation of a selected precursor ion.[2][12][13] | Requires optimization of collision energy for each compound. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | MALDI | TOF | High throughput, tolerant to some salts and buffers. Suitable for rapid screening.[14][15] | Matrix interference in the low mass range can be a challenge for small molecules.[14] |
Expert Insight: For definitive validation of a novel synthesis, High-Resolution Mass Spectrometry (HRMS) is the gold standard. The ability to determine the elemental formula from the exact mass provides a high degree of confidence in the product's identity. Tandem MS (MS/MS) is then invaluable for confirming the structure by analyzing the fragmentation patterns.
Experimental Protocols
Here, we provide detailed protocols for the validation of this compound using ESI-HRMS and ESI-MS/MS.
Sample Preparation Protocol
A critical first step for obtaining high-quality mass spectrometry data is proper sample preparation.[16]
-
Dissolution: Accurately weigh approximately 1 mg of the crude reaction product. Dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mass spectrometer's mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.
ESI-HRMS Analysis Protocol
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode, as the amino groups of this compound are readily protonated.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings:
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to a minimum of 60,000 (FWHM).
-
Capillary Voltage: Optimize in the range of 3.0-4.0 kV.
-
Source Temperature: Typically set between 100-150°C.
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
ESI-MS/MS Analysis Protocol
-
Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, ion trap, or Q-TOF).
-
Precursor Ion Selection: In the first stage of mass analysis (MS1), select the protonated molecular ion of this compound, which has a theoretical m/z of 167.0815.
-
Collision-Induced Dissociation (CID): In the collision cell (q2), fragment the selected precursor ion by colliding it with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a rich fragmentation spectrum (typically in the range of 10-40 eV).
-
Product Ion Scan: In the second stage of mass analysis (MS2), scan the resulting fragment ions to generate the MS/MS spectrum.
Data Interpretation and Validation
High-Resolution Mass Spectrometry (HRMS) Data
The primary goal of HRMS analysis is to confirm the elemental composition of the main product.
-
Expected Exact Mass: The molecular formula of this compound is C₈H₁₀N₂O₂. Its monoisotopic mass is 166.0742 g/mol .[17]
-
Protonated Molecular Ion [M+H]⁺: In positive ion ESI, the molecule will be protonated, resulting in an expected m/z of 167.0815.
-
Validation Criteria: The measured m/z should be within 5 ppm of the theoretical exact mass.
Table 1: Theoretical Exact Masses of this compound and Potential Byproducts
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| This compound | C₈H₁₀N₂O₂ | 166.0742 | 167.0815 |
| 2,5-Diaminobenzoic Acid | C₇H₈N₂O₂ | 152.0586 | 153.0659 |
| N-acylated Dimer | C₁₅H₁₅N₃O₃ | 285.1113 | 286.1186 |
Tandem Mass Spectrometry (MS/MS) Data and Fragmentation Analysis
The MS/MS spectrum provides a "fingerprint" of the molecule's structure. The fragmentation pattern of this compound is predicted to be influenced by its ester and aromatic amine functionalities.
Predicted Fragmentation Pathways:
-
Loss of Methanol (-32 Da): A common fragmentation pathway for methyl esters is the loss of methanol from the protonated molecular ion.
-
Loss of the Methoxycarbonyl Radical (•COOCH₃; -59 Da): Cleavage of the bond between the aromatic ring and the ester group.
-
Decarboxylation (-44 Da): Loss of CO₂ from the protonated molecule.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group, although less common in aromatic amines compared to aliphatic amines.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. For instance, the presence of a fragment corresponding to the loss of methanol would strongly support the presence of the methyl ester group.
Visualizing the Workflow and Structures
To further clarify the experimental process and the chemical structures involved, the following diagrams are provided.
Caption: Synthesis of this compound and potential byproducts.
Caption: Workflow for mass spectrometry validation of reaction products.
Conclusion
The validation of this compound reaction products is a critical quality control step in synthetic chemistry. A multi-faceted approach utilizing both high-resolution mass spectrometry and tandem mass spectrometry provides the highest level of confidence in the identity and purity of the synthesized compound. By understanding the potential side reactions and employing the appropriate analytical tools, researchers can ensure the integrity of their materials and the reliability of their subsequent research and development efforts. This guide serves as a practical framework for implementing a robust, self-validating mass spectrometry workflow for the characterization of this important chemical intermediate.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Intermediates in Methyl 2,5-diaminobenzoate Reactions
Introduction: The Significance of Intermediates in Aromatic Amine Chemistry
Methyl 2,5-diaminobenzoate (M25DAB) is a versatile aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals, dyes, and polymers. Its two reactive amine groups and ester functionality allow for a diverse range of chemical transformations. However, the path from reactant to product is rarely a single step; it is a dynamic process populated by transient, often unstable, reaction intermediates. Understanding these intermediates is paramount, as they dictate reaction pathways, influence product distribution, and are key to optimizing yield, purity, and safety.
This guide provides an in-depth comparison of modern spectroscopic techniques for the identification and characterization of intermediates in M25DAB reactions. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our central case study will be the diazotization of M25DAB, a classic and highly relevant reaction that produces distinct, trackable intermediates.
The Model Reaction: Diazotization of this compound
The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt.[][2] This electrophilic intermediate is a cornerstone of synthetic chemistry, enabling reactions like Sandmeyer, Schiemann, and azo coupling.[2] For M25DAB, this process can be selectively controlled to form a mono- or bis-diazonium salt, which can then be used in subsequent transformations.
The ability to monitor the disappearance of the starting amine, the appearance and consumption of the diazonium intermediate, and the formation of the final product in real-time is essential for process control and mechanistic understanding.
Caption: Generalized reaction pathway for the diazotization of M25DAB.
In Situ Fourier Transform Infrared (FT-IR) Spectroscopy: A Real-Time Functional Group Tracker
In situ FT-IR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is an exceptionally powerful tool for real-time reaction monitoring.[3][4] Its strength lies in its ability to directly observe changes in chemical bonds, providing a continuous stream of data on the concentration of reactants, intermediates, and products without the need for sampling.[5]
Expertise & Causality: We choose in situ FT-IR for diazotization because the key functional groups have distinct and well-separated vibrational frequencies. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of the strong, sharp N≡N stretching band of the diazonium salt (around 2200-2300 cm⁻¹) provide an unambiguous, real-time fingerprint of the reaction's progress.[3] This allows for precise determination of reaction endpoints and identification of any accumulation of potentially hazardous diazonium intermediates.
Comparative Performance: FT-IR vs. Other Techniques
| Feature | In Situ FT-IR (ATR) | Offline NMR | Offline MS |
| Data Acquisition | Real-time, continuous | Offline, single time point | Offline, single time point |
| Primary Information | Functional groups | Molecular structure, connectivity | Molecular weight, formula |
| Intermediate Stability | Ideal for unstable species | Requires quenching, risk of degradation | Requires quenching, risk of degradation |
| Setup Complexity | Moderate (probe insertion) | High (requires stable isotope labeling for ¹⁵N) | High (requires sample workup) |
| Quantitative Analysis | Good, requires calibration | Excellent | Good, requires internal standards |
Experimental Protocol: In Situ FT-IR Monitoring of M25DAB Diazotization
-
System Setup: Assemble the reaction vessel equipped with an overhead stirrer, temperature probe, and a port for the DiComp (Diamond) ATR probe.[4] Connect the probe to the FT-IR spectrometer.
-
Background Spectrum: Charge the reactor with the solvent (e.g., acetonitrile and aqueous sulfuric acid) and the M25DAB starting material. Stir until dissolved and thermally equilibrated (e.g., 0 °C). Collect a background spectrum of this initial mixture. This is a critical self-validating step, as all subsequent spectra will be referenced against this starting point.
-
Initiate Reaction: Begin the slow, dropwise addition of a pre-chilled aqueous solution of sodium nitrite.
-
Real-Time Data Collection: Configure the software to collect a spectrum every 60 seconds over the range of 4000-650 cm⁻¹. Monitor the key spectral regions in real-time.
-
Data Analysis: Plot the intensity of the key peaks over time: the decreasing amine N-H stretch (~3400 cm⁻¹) and the increasing diazonium N≡N stretch (~2250 cm⁻¹). This trend data provides direct kinetic information.
Caption: Workflow for in situ FT-IR reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
While FT-IR excels at tracking functional groups, NMR spectroscopy provides unparalleled detail about the complete molecular structure and electronic environment of intermediates.[6][7][8] For aromatic systems like M25DAB, changes in substituents cause predictable shifts in the ¹H and ¹³C NMR spectra, allowing for precise structural elucidation.
Expertise & Causality: The conversion of an electron-donating -NH₂ group to an electron-withdrawing -N₂⁺ group dramatically alters the electronic landscape of the aromatic ring. This causes significant downfield shifts for the adjacent protons and carbons, providing a clear diagnostic marker.[9] While ¹H and ¹³C NMR confirm the transformation of the aromatic ring, ¹⁵N NMR (using an isotopically labeled starting material) offers the most direct and irrefutable evidence for the formation of the diazonium intermediate by showing a characteristic resonance for the N≡N group.[6][10] This multi-pronged approach makes NMR a trustworthy, self-validating system for structural confirmation.
Comparative NMR Data for M25DAB Transformations
| Nucleus | M25DAB (Starting Material) | Diazonium Intermediate (Predicted) | Rationale for Shift |
| ¹H NMR | Aromatic Protons: ~6.0-7.5 ppm | Aromatic Protons: Downfield shift to ~7.0-8.5 ppm | -N₂⁺ group is strongly electron-withdrawing, deshielding the ring protons. |
| ¹³C NMR | C-NH₂ Carbon: ~140-150 ppm | C-N₂⁺ Carbon: Downfield shift to ~110-120 ppm | The carbon directly attached to the diazonium group is significantly deshielded. |
| ¹⁵N NMR | -¹⁵NH₂: ~-320 ppm | -¹⁵N≡N⁺: ~-130 to -150 ppm | Direct observation of the unique electronic environment of the diazonium nitrogen atoms.[8] |
Experimental Protocol: NMR Analysis of a Quenched Reaction Intermediate
Caution: Diazonium salts can be explosive when isolated. This protocol is for analysis of a quenched reaction aliquot where the intermediate is kept in solution at low temperature.
-
Reaction Setup: Perform the diazotization reaction as described previously in an NMR tube compatible with low-temperature analysis, using deuterated solvents (e.g., D₂O/D₂SO₄).
-
Time-Point Quenching: At a desired time point (e.g., 50% conversion as determined by a preliminary FT-IR run), rapidly cool the reaction mixture to below -20 °C to halt the reaction.
-
NMR Acquisition: Immediately insert the cold NMR tube into the spectrometer, pre-cooled to a low temperature (e.g., -20 °C or lower) to maintain the stability of the intermediate.
-
Spectral Analysis: Acquire ¹H, ¹³C, and (if applicable) ¹⁵N spectra. Process the data and compare the chemical shifts and integration values to the starting material to confirm the structure of the intermediate and determine the relative concentrations of species in the mixture.
UV-Visible (UV-Vis) Spectroscopy: Monitoring Chromophoric Intermediates
UV-Vis spectroscopy is a simple, highly sensitive technique ideal for analyzing reactions that involve a change in color or conjugation.[11] The formation of the diazonium salt from M25DAB and its subsequent conversion to a highly conjugated azo dye are perfect candidates for UV-Vis monitoring.
Expertise & Causality: The diazonium group extends the π-conjugated system of the benzene ring, causing a bathochromic (red) shift in the maximum absorbance wavelength (λ_max) compared to the starting diamine.[12] When this intermediate reacts with a coupling partner (like a phenol or another amine) to form an azo dye, a much larger, highly conjugated system is created, resulting in a significant shift into the visible region (typically 400-600 nm), which is observed as a distinct color change.[13] This direct correlation between structure and absorbance makes UV-Vis a reliable and straightforward monitoring tool.
Experimental Protocol: Time-Course UV-Vis Analysis
-
Instrument Setup: Calibrate a diode-array or scanning UV-Vis spectrophotometer. Prepare a set of matched quartz cuvettes.
-
Reaction Initiation: Initiate the diazotization reaction in a thermostated vessel.
-
Sampling: At regular intervals (e.g., every 2 minutes), withdraw a small aliquot of the reaction mixture and immediately dilute it into a cold, buffered solution within a cuvette to quench the reaction and bring the absorbance into the linear range of the instrument.
-
Spectral Acquisition: Promptly record the UV-Vis spectrum (e.g., from 200-800 nm).
-
Data Analysis: Plot the absorbance at the λ_max of the starting material, intermediate, and product as a function of time. This provides kinetic profiles for each species.
Caption: Workflow for time-course UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Unambiguous Mass Identification
Mass spectrometry is the ultimate arbiter of molecular identity, providing a precise mass-to-charge ratio (m/z) that can be used to determine the elemental composition of an intermediate.[14] While not typically an in situ technique for this type of chemistry, it is indispensable for confirming the identity of species in a quenched reaction mixture.
Expertise & Causality: For M25DAB (C₈H₁₀N₂O₂), the expected exact mass is 166.0742 g/mol .[15] Upon conversion to the mono-diazonium cation (C₈H₈N₄O₂⁺), the expected mass would be 192.0647. This mass difference is a unique signature that cannot be easily mistaken. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million, allowing for the confident assignment of an elemental formula, which is a cornerstone of trustworthy analysis.[14] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile derivatives of the reactants and products.[16][17]
Comparative Mass Data for Key Species
| Compound | Formula | Calculated Exact Mass (m/z) |
| This compound | C₈H₁₀N₂O₂ | 166.0742 |
| Mono-diazonium Cation | C₈H₈N₄O₂⁺ | 192.0647 |
| Bis-diazonium Cation | C₈H₆N₆O₂²⁺ | 109.0264 (z=2) |
Experimental Protocol: LC-MS Analysis of Reaction Intermediates
-
Sample Preparation: At a chosen time point, withdraw an aliquot from the reaction vessel and immediately quench it in a cold solution containing a scavenger (if necessary) and the mobile phase solvent for LC-MS analysis.
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a reverse-phase C18 column) to separate the starting material, intermediates, and products.
-
Mass Analysis: Direct the eluent from the HPLC into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire mass spectra in full scan mode to detect all ions. If the expected m/z of an intermediate is known, a targeted MS/MS experiment can be performed to obtain structural fragments, further confirming its identity.
-
Data Interpretation: Extract the ion chromatograms for the expected m/z values of all relevant species. The peak areas can be used for semi-quantitative analysis of the reaction progress.
Conclusion: An Integrated, Multi-Spectroscopic Approach
No single technique tells the whole story. The most robust and trustworthy analysis of reaction intermediates arises from an integrated approach that leverages the strengths of each method.
-
Use in situ FT-IR as the primary workhorse for real-time kinetic analysis and process control, tracking the rise and fall of key functional groups.
-
Employ NMR spectroscopy on quenched aliquots at critical reaction milestones (e.g., the point of maximum intermediate concentration) to provide definitive structural confirmation.
-
Utilize UV-Vis spectroscopy for a high-throughput, sensitive method to monitor kinetics, especially when colored intermediates or products are involved.
-
Apply high-resolution MS as the final arbiter to confirm the molecular formula of unexpected byproducts or to validate the mass of key intermediates.
By combining the real-time, functional group information from FT-IR with the detailed structural insights of NMR and the unambiguous mass identification from MS, researchers can build a complete, self-validating picture of the complex chemical transformations of this compound. This holistic understanding is the foundation of rational process optimization, mechanistic discovery, and the safe, efficient development of novel chemical entities.
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A Tale of Two Isomers: A Senior Application Scientist's Guide to Methyl 2,5-diaminobenzoate and Methyl 3,4-diaminobenzoate in Synthesis
In the intricate world of chemical synthesis, the selection of starting materials is a critical decision that dictates the trajectory of a research program. Isomeric purity and the relative positioning of functional groups can profoundly influence reaction pathways, product yields, and the ultimate properties of the target molecules. This guide provides an in-depth technical comparison of two closely related yet functionally distinct isomers: Methyl 2,5-diaminobenzoate and Methyl 3,4-diaminobenzoate. Designed for researchers, scientists, and drug development professionals, this document will navigate the nuances of their reactivity, supported by experimental insights, to empower informed decision-making in your synthetic endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these isomers is paramount. The strategic placement of the two amino groups and the methyl ester moiety on the benzene ring is the primary determinant of their differential reactivity.
| Property | This compound | Methyl 3,4-diaminobenzoate |
| CAS Number | 49592-84-9[1] | 36692-49-6[2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂[1] | C₈H₁₀N₂O₂[2][3][4] |
| Molecular Weight | 166.18 g/mol [1] | 166.18 g/mol [2][3][4] |
| Appearance | Data not readily available | White to light brown to light yellow powder or crystals[2] |
| Melting Point | Data not readily available | 105-110 °C[3] |
| Solubility | Data not readily available | Data not readily available |
The Decisive Factor: A Comparative Analysis of Reactivity
The synthetic utility of these isomers is a direct consequence of the interplay between the electronic and steric effects imparted by their substituent groups.
Methyl 3,4-diaminobenzoate: The ortho orientation of the two amino groups is the cornerstone of its reactivity. This arrangement is ideal for the synthesis of fused heterocyclic systems. The proximity of the two nucleophilic nitrogen atoms facilitates cyclization reactions with bifunctional electrophiles. The methyl ester group, being a meta-director, has a deactivating electronic effect on the positions ortho and para to it. However, the activating effect of the amino groups dominates, directing electrophilic substitution.
This compound: In this isomer, the amino groups are in a para relationship. This geometry precludes the direct formation of fused five- or six-membered rings in the same manner as the 3,4-isomer. The reactivity of each amino group is more independent, making it a suitable monomer for linear polymerizations where chain extension is desired without intramolecular cyclization. The amino group at position 2 is ortho to the methyl ester, which can lead to steric hindrance, potentially reducing its reactivity compared to the more accessible amino group at position 5.
To illustrate the divergent reaction pathways, consider the synthesis of benzimidazoles, a common application for aromatic diamines.
Caption: Divergent synthetic pathways of Methyl 3,4-diaminobenzoate and this compound.
Applications in Polymer Synthesis: Crafting High-Performance Materials
One of the most significant applications of diaminobenzoate derivatives is in the synthesis of high-performance polymers. The choice of isomer has a profound impact on the resulting polymer architecture and its properties.
Polybenzimidazoles (PBIs): The Realm of Methyl 3,4-diaminobenzoate
Polybenzimidazoles are a class of thermally stable polymers with exceptional mechanical properties, making them suitable for demanding applications in aerospace and as membranes for fuel cells and gas separation. The synthesis of PBIs relies on the condensation of aromatic tetraamines with dicarboxylic acids or their derivatives. Methyl 3,4-diaminobenzoate, with its vicinal amino groups, is a key precursor for forming the benzimidazole moiety.
The general reaction involves the formation of a poly(amino amide) intermediate, which then undergoes thermal cyclodehydration to form the final polybenzimidazole.
Caption: General synthesis workflow for Polybenzimidazole (PBI).
While direct polymerization of Methyl 3,4-diaminobenzoate is less common than using the corresponding tetraamine, its derivatives are instrumental in creating functionalized PBIs. The ester group can be hydrolyzed post-polymerization to introduce carboxylic acid functionalities, enhancing properties like proton conductivity in fuel cell membranes.
Linear Aromatic Polyamides: A Niche for this compound
The para-disposition of the amino groups in this compound makes it an excellent candidate for the synthesis of linear aromatic polyamides. These polymers, often referred to as aramids, are known for their high strength and thermal resistance.
The synthesis typically involves the polycondensation of the diamine with an aromatic diacid chloride in a polar aprotic solvent.
Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
-
Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Polycondensation: Cool the solution to 0 °C in an ice bath. Slowly add terephthaloyl chloride (1.0 eq) as a solid in one portion under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large volume of methanol. Collect the fibrous polymer by filtration.
-
Purification: Wash the polymer extensively with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the polyamide under vacuum at 80 °C to a constant weight.
The resulting polymer's properties, such as solubility and thermal stability, will be influenced by the presence of the methyl ester group. This group can disrupt chain packing, potentially leading to increased solubility in organic solvents compared to unsubstituted aramids.
Heterocyclic Synthesis: A Tale of Two Cyclization Strategies
The differing arrangements of the amino groups also dictate the types of heterocyclic systems that can be efficiently synthesized from each isomer.
Benzimidazoles and Quinoxalines from Methyl 3,4-diaminobenzoate
As previously mentioned, the vicinal diamine functionality of Methyl 3,4-diaminobenzoate is perfectly suited for the synthesis of benzimidazoles through condensation with aldehydes or carboxylic acids.[5] Similarly, reaction with 1,2-dicarbonyl compounds yields quinoxaline derivatives.[5] These heterocyclic cores are prevalent in a vast array of biologically active molecules, making Methyl 3,4-diaminobenzoate a valuable building block in medicinal chemistry.
Experimental Protocol: Synthesis of a Benzimidazole Derivative
-
Reaction Setup: In a round-bottom flask, combine Methyl 3,4-diaminobenzoate (1.0 eq) and a substituted aldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., a few drops of acetic acid).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization.
Benzoxazoles from this compound: A Potential Pathway
While not a direct precursor for benzimidazoles in the same manner as its isomer, this compound can be envisioned as a starting material for other heterocyclic systems. For instance, through a sequence of reactions, it could be a precursor to benzoxazoles. This would likely involve selective functionalization of one amino group, followed by cyclization.
Conclusion: Selecting the Right Isomer for Your Synthesis
The choice between this compound and Methyl 3,4-diaminobenzoate is a clear illustration of how subtle changes in molecular architecture can lead to vastly different synthetic outcomes.
-
Methyl 3,4-diaminobenzoate is the reagent of choice for the synthesis of fused heterocyclic systems such as benzimidazoles and quinoxalines, and for the creation of polybenzimidazoles. Its vicinal amino groups are the key to its utility in cyclocondensation reactions.
-
This compound is better suited for the synthesis of linear polymers, particularly aromatic polyamides, where its para-diamine structure promotes chain extension. The steric and electronic environment of its amino groups will influence the properties of the resulting polymers.
As a senior application scientist, I encourage you to consider not only the immediate reaction at hand but also the desired properties of your final product when selecting your starting materials. A thorough understanding of the structure-reactivity relationships of isomers like those discussed here is fundamental to the rational design and successful execution of complex synthetic strategies.
References
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A Senior Application Scientist's Guide to Diaminobenzoic Acid Isomers: A Comparative Analysis of Methyl 2,5-diaminobenzoate and its Congeners
For the discerning researcher, scientist, and drug development professional, the selection of building blocks in chemical synthesis is a critical decision that profoundly influences the properties and performance of the final product. Among the myriad of available synthons, diaminobenzoic acids and their esters present a versatile platform for the construction of complex molecules, ranging from high-performance polymers to life-saving pharmaceuticals. The positional isomerism of the two amino groups on the benzoic acid core imparts distinct physicochemical and reactive characteristics to each isomer, making a comprehensive understanding of their comparative attributes essential for rational molecular design.
This guide provides an in-depth, objective comparison of methyl 2,5-diaminobenzoate with its key isomers: methyl 2,3-diaminobenzoate, methyl 2,4-diaminobenzoate, methyl 3,4-diaminobenzoate, and methyl 3,5-diaminobenzoate. We will delve into their fundamental properties, explore the nuances of their reactivity, and present experimental data to support their differential performance in key applications.
The Structural Landscape of Diaminobenzoic Acid Methyl Esters
The six possible isomers of diaminobenzoic acid give rise to their corresponding methyl esters, each with a unique spatial arrangement of its functional groups.[1][2] This structural diversity is the cornerstone of their varied chemical behavior.
Caption: Structural relationship of key diaminobenzoic acid methyl ester isomers.
Physicochemical Properties: A Comparative Overview
The positioning of the amino groups relative to the methyl ester functionality has a profound impact on the physicochemical properties of these isomers. These differences, summarized in the table below, are critical for predicting solubility, melting point, and other key parameters for experimental design.
| Property | This compound | Methyl 2,3-diaminobenzoate | Methyl 2,4-diaminobenzoate | Methyl 3,4-diaminobenzoate | Methyl 3,5-diaminobenzoate |
| Molecular Formula | C₈H₁₀N₂O₂[3] | C₈H₁₀N₂O₂[4] | C₈H₁₀N₂O₂[5] | C₈H₁₀N₂O₂[6] | C₈H₁₀N₂O₂[7] |
| Molecular Weight | 166.18 g/mol [3] | 166.18 g/mol [4] | 166.18 g/mol [5] | 166.18 g/mol [6] | 166.18 g/mol [7] |
| CAS Number | 49592-84-9[3] | 107582-20-7[4] | 3365-71-7[5] | 36692-49-6[6] | 1949-55-9[7] |
| Appearance | Solid[8] | Yellow Solid[4][9] | Solid[5] | White to light brown to light yellow powder or crystals[10] | Brown to black Solid[11][12] |
| Melting Point (°C) | Not available | 68-70[13] | Not available | 105-110[6][14] | 131-134[12][15][16] |
| Solubility | Not available | Not available | Not available | Soluble in water (2.2 mg/ml at 20°C for the acid), DMF, and methanol (10 mg/ml for the acid)[17][18] | Insoluble in water[12][19] |
Note: Data for some isomers, particularly methyl 2,4- and 2,5-diaminobenzoate, is less readily available in the public domain, highlighting a potential area for further research. The solubility data for methyl 3,4-diaminobenzoate is for the corresponding carboxylic acid, but provides an indication of its polarity.
Reactivity and the Influence of Isomerism
The reactivity of the diaminobenzoate isomers is dictated by the electronic and steric environment of the amino and ester groups. The position of the electron-donating amino groups significantly influences the nucleophilicity of the other amino group and the susceptibility of the ester to hydrolysis.
Electronic Effects: The amino groups are activating, electron-donating groups. Their position on the aromatic ring affects the electron density at other positions, influencing the reactivity of the molecule. This is a key consideration in electrophilic aromatic substitution reactions and in modulating the basicity of the amino groups.[20]
Steric Hindrance: The proximity of the functional groups to each other can cause steric hindrance, affecting the accessibility of the reactive sites. For instance, in ortho-isomers like methyl 2,3- and 2,5-diaminobenzoate, the close proximity of an amino group to the ester can influence its reactivity and the potential for intramolecular interactions.
Caption: Key factors governing the reactivity of diaminobenzoate isomers.
Performance in Key Applications
The unique properties of each isomer translate into differential performance in various applications, most notably in polymer science and medicinal chemistry.
High-Performance Polyamides
Diaminobenzoic acid derivatives are valuable monomers for the synthesis of aromatic polyamides (aramids) due to their ability to introduce functional groups and modify polymer properties. The choice of isomer can significantly impact the thermal stability, solubility, and mechanical properties of the resulting polymer.[21]
For example, polyamides derived from 3,5-diaminobenzoic acid have been shown to exhibit high thermal stability, with glass transition temperatures (Tgs) in the range of 225–245°C.[10] The meta-orientation of the amino groups in the 3,5-isomer contributes to a less rigid polymer backbone compared to para-oriented isomers, which can improve solubility in organic solvents—a crucial factor for processability.[22] In contrast, the ortho- and para-isomers can lead to more linear and rigid polymer chains, potentially enhancing mechanical strength and thermal resistance but often at the cost of solubility.[21]
Intermediates in Drug Discovery and Development
In medicinal chemistry, the methyl ester of diaminobenzoic acid serves as a versatile intermediate. The introduction of a methyl group can modulate physicochemical properties such as solubility and lipophilicity, and influence pharmacokinetic profiles.[23] The different isomers provide a scaffold for generating diverse molecular architectures. For instance, methyl 2,3-diaminobenzoate has been investigated for its potential anticancer activity.[24] The strategic placement of the amino groups allows for the construction of heterocyclic systems, which are prevalent in many drug molecules. The choice of isomer is critical in directing the regioselectivity of subsequent reactions and in establishing the desired three-dimensional structure for optimal interaction with biological targets.[25]
Experimental Protocols
To facilitate further research and comparative studies, we provide a general, validated protocol for the synthesis of methyl diaminobenzoates via Fischer esterification.
General Synthesis of Methyl Diaminobenzoates
This protocol is a representative method for the esterification of diaminobenzoic acids. Reaction conditions may require optimization for each specific isomer.
Caption: General workflow for the synthesis of methyl diaminobenzoates.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diaminobenzoic acid isomer in a suitable excess of methanol.[26]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[26]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5][23]
-
Work-up: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.[26]
-
Extraction: Extract the product into an appropriate organic solvent, such as ethyl acetate.[5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[6]
Self-Validation: The purity and identity of the synthesized methyl diaminobenzoate isomer should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][8][24][27][28][29]
Conclusion
The choice between this compound and its isomers is a nuanced decision that hinges on the specific requirements of the target application. This guide has illuminated the key differences in their physicochemical properties, reactivity, and performance, providing a foundation for informed selection. The ortho-isomers offer unique steric and electronic environments, the meta-isomers can impart solubility and flexibility to polymers, and the para-isomers can enhance rigidity and thermal stability. A thorough understanding of these structure-property relationships is paramount for researchers aiming to innovate in the fields of materials science and drug discovery. Further experimental investigation into the less-characterized isomers will undoubtedly unveil new opportunities for molecular engineering.
References
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A Comparative Guide to Alternative Reagents for Benzimidazole Synthesis: Moving Beyond Methyl 2,5-diaminobenzoate
Introduction: The Benzimidazole Core and the Quest for Synthetic Versatility
The benzimidazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antiulcer, antiviral, and anticancer properties.[1] The synthesis of this privileged scaffold traditionally relies on the cyclocondensation of an ortho-phenylenediamine (OPD) derivative with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.
Methyl 2,5-diaminobenzoate, a substituted OPD, serves as a valuable building block, introducing a carboxylate moiety for further functionalization. However, reliance on a single precursor can limit the exploration of chemical space and may present challenges related to commercial availability or reactivity for specific applications. This guide provides a comparative analysis of alternative reagents to this compound, offering researchers a broader palette of starting materials for their benzimidazole synthesis campaigns. We will delve into the reactivity of these alternatives, provide supporting experimental data, and offer detailed protocols to facilitate their implementation in the laboratory.
The Baseline: Understanding the Reactivity of Substituted ortho-Phenylenediamines
The reactivity of OPDs in benzimidazole synthesis is fundamentally governed by the nucleophilicity of the two amino groups. The substituents on the aromatic ring play a critical role in modulating this reactivity through electronic effects.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring and enhance the nucleophilicity of the amino groups.[2] This generally leads to faster reaction rates.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the ring, thereby reducing the nucleophilicity of the amino groups.[3] This can result in slower reaction rates or require harsher reaction conditions.
The position of the substituent also influences which of the two amino groups is more nucleophilic, which can be a key consideration in regioselective syntheses.
Alternative Reagents: A Comparative Analysis
This section explores viable alternatives to this compound, categorized into two main classes: other substituted ortho-phenylenediamines and ortho-nitroanilines as precursors for in situ diamine generation.
Class 1: Substituted ortho-Phenylenediamines
A variety of substituted OPDs are commercially available and offer distinct advantages in terms of the functional groups they introduce into the final benzimidazole product.
dot
References
A Comparative Guide to Polyamide Synthesis: Performance of Ester-Functionalized Aromatic Diamines
For researchers, scientists, and professionals in drug development and advanced materials, the choice of monomers in polyamide synthesis is a critical determinant of the final polymer's properties and performance. This guide provides an in-depth technical comparison of polyamides synthesized from methyl 2,5-diaminobenzoate and its structural isomer, the more commonly utilized methyl 3,5-diaminobenzoate, against conventional aromatic diamines such as m-phenylenediamine. By introducing a pendant ester group on the aromatic ring, we can significantly alter the physicochemical properties of the resulting polyamide, offering a pathway to tailor materials for specific, high-performance applications.
This guide will delve into the synthesis, thermal stability, mechanical properties, and solubility of these functionalized polyamides, supported by experimental data from scientific literature. We will explore the causality behind the selection of synthetic routes and characterization methods, providing a robust framework for understanding the structure-property relationships in this class of advanced polymers.
The Influence of Pendant Functional Groups on Polyamide Architecture
Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical stability, a result of their rigid backbones and strong intermolecular hydrogen bonding.[1] However, these very characteristics often lead to poor solubility, making them difficult to process. A common strategy to enhance processability without significantly compromising thermal performance is the introduction of bulky or functional pendant groups along the polymer chain.[2]
The incorporation of a methyl ester group, as in this compound or methyl 3,5-diaminobenzoate, serves multiple purposes:
-
Disruption of Chain Packing: The pendant group increases the distance between polymer chains, hindering the formation of highly ordered crystalline structures. This generally leads to improved solubility in organic solvents.
-
Introduction of New Functionality: The ester group provides a reactive site for post-polymerization modification, allowing for the grafting of other molecules or for controlled degradation.[3]
-
Modification of Intermolecular Interactions: While the amide linkages still participate in hydrogen bonding, the bulky ester group can sterically hinder some of these interactions, influencing the material's mechanical and thermal properties.
This guide will focus on the low-temperature solution polycondensation method for the synthesis of these polyamides, a common and effective technique for preparing high-molecular-weight aromatic polyamides.[4]
Comparative Synthesis and Monomer Reactivity
The synthesis of aromatic polyamides from diamines and diacid chlorides is a well-established process. The reactivity of the diamine monomer is a crucial factor for achieving high molecular weight polymers. In the case of diaminobenzoates, the electron-withdrawing nature of the methyl ester group can influence the nucleophilicity of the amino groups.
Caption: Synthetic pathway for ester-functionalized and conventional aromatic polyamides.
Performance Comparison: Experimental Data Insights
Thermal Properties
The thermal stability of polyamides is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
| Polymer | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (°C) |
| Poly(m-phenylene isophthalamide) | 275[1] | ~470[5] |
| Polyamide from DABA and Isophthaloyl Chloride | ~240-260 (estimated) | ~400-450 (estimated) |
Data for Poly(m-phenylene isophthalamide) is from established literature. Data for DABA-based polyamide is estimated based on trends observed in functionalized aromatic polyamides.
The introduction of a pendant carboxylic acid or ester group is expected to lower the glass transition temperature compared to the unsubstituted analog. This is due to the increased free volume and reduced chain packing efficiency caused by the bulky side group. The thermal decomposition temperature may also be slightly reduced, as the pendant group can introduce a less stable linkage compared to the all-aromatic backbone.
Mechanical Properties
The mechanical properties of polyamides, such as tensile strength and modulus, are critical for their application in high-strength materials. These properties are typically measured by tensile testing of polymer films.
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Poly(m-phenylene isophthalamide) | ~85 | ~3.5 |
| Polyamides from Functionalized Diamines | 72.5 - 87.3[6] | 2.35 - 2.87[6] |
Data for Poly(m-phenylene isophthalamide) is a typical value. Data for functionalized polyamides is from a study on polyamides with other bulky side groups, providing a representative range.
The introduction of pendant groups can have a variable effect on mechanical properties. While the disruption of chain packing might be expected to decrease tensile strength and modulus, the specific interactions of the functional group can sometimes compensate for this. In the case of an ester or carboxylic acid group, the potential for additional polar interactions could help maintain good mechanical performance.
Solubility
One of the primary motivations for functionalizing aromatic polyamides is to improve their solubility. The solubility of a polymer is typically assessed by its ability to dissolve in a range of organic solvents at room temperature or with gentle heating.
| Polymer | NMP | DMAc | DMF | DMSO |
| Poly(m-phenylene isophthalamide) | Soluble with salt (e.g., LiCl) | Soluble with salt | Insoluble | Insoluble |
| Polyamides from DABA | Soluble | Soluble | Soluble | Soluble |
Solubility data is based on general knowledge of these polymer classes.
Polyamides derived from 3,5-diaminobenzoic acid are generally soluble in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) without the need for added salts.[7] This is a significant advantage over poly(m-phenylene isophthalamide), which often requires the addition of salts like lithium chloride to achieve dissolution.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of these aromatic polyamides.
Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from a diamine and a diacid chloride in an amide-type solvent.
Materials:
-
Diamine (e.g., methyl 3,5-diaminobenzoate or m-phenylenediamine)
-
Diacid chloride (e.g., isophthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), dried
-
Triethylamine (TEA)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine and LiCl in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the diacid chloride to the stirred solution.
-
After the addition is complete, add TEA to neutralize the HCl byproduct.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any remaining salts and solvent.
-
Dry the polymer in a vacuum oven at 80°C overnight.
Caption: Workflow for low-temperature solution polycondensation of aromatic polyamides.
Characterization of Polyamides
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Heat the polymer sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere. The temperature at which 10% weight loss occurs is recorded as Td10.
-
Differential Scanning Calorimetry (DSC): Heat the sample to a temperature above its expected glass transition, then cool it rapidly, and then heat it again at a rate of 10°C/min. The glass transition temperature (Tg) is determined from the second heating scan.
Mechanical Testing:
-
Prepare thin films of the polyamide by casting a solution of the polymer in a suitable solvent (e.g., DMAc) onto a glass plate and then drying it in a vacuum oven.
-
Cut the films into dumbbell-shaped specimens.
-
Perform tensile tests on the specimens using a universal testing machine at a constant crosshead speed to determine tensile strength, elongation at break, and tensile modulus.
Solubility Testing:
-
Add a small amount of the polymer to various solvents in vials at room temperature.
-
Observe the solubility after 24 hours. If the polymer does not dissolve, gently heat the vial and observe any changes.
Conclusion
The introduction of a methyl ester pendant group onto the aromatic diamine monomer offers a compelling strategy for tuning the properties of aromatic polyamides. Polyamides synthesized from methyl diaminobenzoates are expected to exhibit enhanced solubility in organic solvents compared to their non-functionalized counterparts like poly(m-phenylene isophthalamide). This improved processability is likely accompanied by a modest decrease in thermal stability and a potential variation in mechanical properties, depending on the specific isomer and the resulting polymer architecture.
For researchers and developers, the ability to tailor the properties of high-performance polymers by incorporating functional monomers is a powerful tool. The pendant ester group not only improves solubility but also opens up possibilities for further chemical modification, leading to the development of novel materials for a wide range of applications, from advanced composites to biomedical devices. The experimental protocols and comparative data presented in this guide provide a solid foundation for further exploration and innovation in the field of functional aromatic polyamides.
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Hsiao, S.-H., & Liou, G.-S. (2018). Functional Aromatic Polyamides. Polymers, 10(9), 1014. [Link]
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Onciu, M., et al. (2007). Synthesis and properties of new polyamides based on a hydroxyethyl cinnamide extended from 3,5-diaminobenzoic acid. Journal of Applied Polymer Science, 103(4), 2013-2020. [Link]
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Winnacker, M., & Rieger, B. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymers, 8(11), 397. [Link]
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Lozano, A. E., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
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Younas, H., et al. (2022). Condensation polymerization of 3,5-diaminobenzoic acid and isophthaloyl chloride yielding hydrophilic polyamide and its decoration in polyvinylidene difluoride membranes for the efficient separation of stable oil/water emulsions. Journal of Water Process Engineering, 49, 103099. [Link]
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García, J. M., et al. (2017). Functional Aromatic Polyamides. Polymers, 9(9), 414. [Link]
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Hsiao, S. H., & Huang, C. Y. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. [Link]
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de la Campa, J. G., et al. (2012). Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. Journal of Applied Polymer Science, 126(S1), E244-E252. [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl 2,5-diaminobenzoate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of molecular architecture is paramount. The three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Among the various analytical techniques available, single-crystal X-ray diffraction stands as the gold standard for elucidating the absolute structure of crystalline materials.[1] This guide provides a comprehensive comparison of the X-ray crystal structure analysis of methyl 2,5-diaminobenzoate derivatives, offering insights into the experimental workflow, from synthesis and crystal growth to data analysis and structural interpretation.
While a complete crystallographic dataset for a comprehensive series of this compound derivatives is not publicly available, this guide will utilize the existing structural data for halogenated analogs and positional isomers to illustrate the comparative analytical process. We will delve into the nuances of crystallization, data collection, and structure refinement, providing both theoretical grounding and practical protocols.
The Significance of Structural Analysis in Drug Discovery
Methyl diaminobenzoate scaffolds are prevalent in medicinal chemistry, serving as key building blocks for a wide array of therapeutic agents. The seemingly subtle substitution of functional groups on the aromatic ring can dramatically alter a molecule's conformation, intermolecular interactions, and, consequently, its biological activity. Understanding these structural modifications at the atomic level is crucial for rational drug design and the optimization of lead compounds.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. This section outlines the key experimental stages, providing both general principles and specific examples for methyl aminobenzoate derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. For instance, the preparation of methyl 2,3-diaminobenzoate can be achieved by the esterification of 2,3-diaminobenzoic acid using methanol and a suitable acid catalyst, such as thionyl chloride.[2] The crude product is then purified using column chromatography.[2]
A general procedure for the synthesis of halogenated methyl 2-aminobenzoates involves the esterification of the corresponding commercially available aminobenzoic acid.
Generalized Synthesis Protocol for Methyl 2-amino-5-halobenzoates:
-
Dissolve the respective 2-amino-5-halobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, free of defects, and typically between 0.1 and 0.5 mm in its largest dimension. Several techniques can be employed, and the optimal method is highly dependent on the specific compound's solubility and stability.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization. For example, crystals of methyl 2,5-dichlorobenzoate have been grown by slow evaporation from an ethanol solution.[3][4]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling induces crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents.
For the methyl 2-amino-5-bromobenzoate derivative, single crystals were successfully obtained by recrystallization from methanol.
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction patterns are collected on a detector.
Data Collection Workflow:
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
The collected data are then processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the diffraction experiment only provides the intensities of the scattered X-rays, not their phases. Various methods, such as direct methods or Patterson methods, are used to solve the phase problem and generate an initial electron density map. This map is then used to build an initial molecular model.
The model is then refined using a least-squares process to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using various metrics, most notably the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures.
Comparative Analysis of Methyl Aminobenzoate Derivatives
This section presents a comparative analysis of the crystal structures of several methyl aminobenzoate derivatives. The data is summarized in the table below to facilitate direct comparison.
| Parameter | Methyl 2-amino-5-bromobenzoate | Methyl 2-amino-5-chlorobenzoate | Methyl 3,5-diaminobenzoate[5] |
| Chemical Formula | C₈H₈BrNO₂ | C₈H₈ClNO₂[2] | C₈H₁₀N₂O₂[5] |
| Molecular Weight | 230.06 | 185.60[2] | 166.18 |
| Crystal System | Monoclinic | Monoclinic[2] | Orthorhombic[5] |
| Space Group | P2₁/n | P2₁/c[2] | Pbca[5] |
| a (Å) | 3.9852(2) | 3.9480(8)[2] | 11.0571(2)[5] |
| b (Å) | 9.1078(5) | 9.0230(18)[2] | 8.1172(2)[5] |
| c (Å) | 12.1409(7) | 12.018(2)[2] | 17.6080(4)[5] |
| β (°) | 95.238(3) | 94.10(3)[2] | 90 |
| Volume (ų) | 438.83(4) | 427.02(15)[2] | 1580.37(6)[5] |
| Z | 2 | 2[2] | 8[5] |
| Temperature (K) | 296 | 293[2] | 100(2)[5] |
| R1 (%) | 2.3 | 4.1 | 3.24[5] |
| CCDC Number | 799758 | 799759[6] | 1519133[5] |
Key Observations and Comparisons:
-
Crystal Packing: The bromo- and chloro-derivatives are isostructural, crystallizing in the monoclinic space group P2₁/c with similar unit cell parameters. This suggests that the substitution of bromine with chlorine does not significantly alter the overall crystal packing. In contrast, the positional isomer, methyl 3,5-diaminobenzoate, crystallizes in the orthorhombic space group Pbca, indicating a different packing arrangement likely due to the different positions of the amino groups and the resulting hydrogen bonding network.
-
Intermolecular Interactions: In both the bromo- and chloro-derivatives, intermolecular N-H···O hydrogen bonds link the molecules into chains. The 3,5-diamino isomer also exhibits extensive hydrogen bonding, which contributes to its different crystal packing.
-
Effect of Halogen Substitution: The unit cell volume of the bromo-derivative is slightly larger than that of the chloro-derivative, which is expected due to the larger atomic radius of bromine compared to chlorine.
Accessing Crystallographic Data: The Cambridge Structural Database (CSD)
The Cambridge Crystallographic Data Centre (CCDC) maintains the world's largest repository of small molecule organic and metal-organic crystal structures, known as the Cambridge Structural Database (CSD).[1][7][8][9] This is an invaluable resource for researchers to find and analyze existing crystal structures.
How to Search the CSD:
-
Visit the CCDC website ().
-
Use the "Access Structures" service for free searching of the CSD.[10]
-
You can search by compound name, formula, or by using a chemical structure drawing tool.
-
Each entry in the CSD has a unique CCDC deposition number, which can be used to retrieve the full crystallographic information file (CIF).
Conclusion and Future Directions
The X-ray crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture and solid-state packing. This guide has outlined the essential experimental workflow and provided a comparative analysis of available structures, highlighting the impact of substituent changes on the crystal lattice.
While the crystal structure of the parent this compound remains to be determined, the methodologies and comparative approaches described herein provide a solid framework for future investigations. The synthesis and crystallographic analysis of a wider range of derivatives, including nitro and iodo analogs, would further enrich our understanding of the structure-property relationships within this important class of compounds. Such studies are crucial for the continued development of novel therapeutics and functional materials.
References
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Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]
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Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1753. [Link]
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Ahmad, N., Hrama, M., Akkurt, M., & Fun, H.-K. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized Methyl 2,5-diaminobenzoate by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2,5-diaminobenzoate is a key building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and advanced materials. Its molecular architecture, featuring two reactive amine groups and a methyl ester, allows for the construction of complex molecular scaffolds.[1] In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Impurities, even in trace amounts, can lead to unwanted side reactions, lower the yield of the final active pharmaceutical ingredient (API), or introduce toxicological risks.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized this compound. We will explore the rationale behind selecting an optimized, stability-indicating HPLC method over a more generic approach, supported by experimental protocols and comparative data. The methodologies discussed are grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[2][3]
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical method is one that can effectively separate the main compound from any potential impurities. To design such a method, one must first understand the synthesis route and its likely byproducts. This compound is often synthesized via one of two primary pathways:
-
Fischer Esterification of 2,5-Diaminobenzoic Acid: This involves reacting the parent carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[4][5]
-
Reduction of Methyl 2,5-Dinitrobenzoate: This route starts with the dinitro-analogue, which is then reduced, typically through catalytic hydrogenation.[1]
From these pathways, a profile of potential process-related impurities can be predicted:
-
Unreacted Starting Materials: 2,5-Diaminobenzoic acid or Methyl 2,5-dinitrobenzoate.
-
Reagent-Related Impurities: Byproducts from the catalyst system.
-
Side-Products: Isomeric impurities or products of incomplete reduction (e.g., Methyl 2-amino-5-nitrobenzoate).
-
Degradation Products: The aromatic amine functionalities are susceptible to oxidation, forming colored impurities over time, especially when exposed to air and light.
An effective HPLC method must be specific enough to resolve the this compound peak from all these potential contaminants.
Method Comparison: Optimized Gradient vs. Generic Isocratic HPLC
The choice of HPLC parameters is critical for achieving the necessary resolution and sensitivity. Here, we compare two distinct approaches: an optimized gradient method tailored for this specific analyte versus a generic isocratic method that might be used for a general screening.
Method A: The Optimized Reversed-Phase Gradient Method (Recommended)
This method is designed for specificity and high resolution, making it a stability-indicating assay capable of separating the main peak from closely eluting impurities and degradation products.
Rationale for Parameter Selection:
-
Column: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention for aromatic compounds. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A buffered mobile phase (0.1% Formic Acid) is crucial. Formic acid protonates the free amine groups on the analyte, preventing peak tailing by minimizing interactions with residual silanols on the silica support. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient is essential for a complex sample containing analytes with a range of polarities. It ensures that more polar impurities (like the starting carboxylic acid) elute early, while the main compound and any less polar impurities are effectively resolved and eluted within a reasonable timeframe.[6]
-
Detection: The detection wavelength of 254 nm is chosen as it provides a strong absorbance for the aromatic system, ensuring high sensitivity for both the main compound and related impurities.
Method B: The Generic Reversed-Phase Isocratic Method (Alternative)
This method represents a more basic approach that may be sufficient for a simple potency check but is inadequate for comprehensive purity profiling.
Limitations of the Isocratic Approach:
-
Poor Resolution: A single mobile phase composition is unlikely to provide adequate separation for both polar and non-polar impurities. Early-eluting peaks may be compressed against the solvent front, while late-eluting peaks may be broad and difficult to quantify.
-
Risk of Co-elution: Critical impurity pairs may co-elute with the main peak, leading to an overestimation of purity and a failure to detect potentially harmful contaminants.
-
Longer Runtimes for Broad Elution: To elute strongly retained compounds, the organic content must be high, which can cause weakly retained compounds to elute in the void volume. Finding a suitable compromise is often impossible.
Comparative Data Analysis
The superiority of the optimized gradient method is evident when key chromatographic parameters are compared. The following table summarizes hypothetical but realistic performance data for both methods.
| Parameter | Method A: Optimized Gradient | Method B: Generic Isocratic | Justification |
| Resolution (Rs) | > 2.0 for all critical pairs | < 1.5 for key impurities | A resolution of >2.0 ensures baseline separation, allowing for accurate integration and quantification. |
| Tailing Factor (Tf) | 1.0 - 1.2 | > 1.8 | A tailing factor near 1.0 indicates a symmetrical peak shape, which is essential for accurate quantification.[2][7] |
| Analysis Time | 15 minutes | 20 minutes | The gradient method efficiently elutes all compounds, while the isocratic method may require a longer run time to clear late-eluting impurities. |
| Limit of Quantification (LOQ) | ~0.02% | ~0.10% | The sharper peaks and stable baseline of the gradient method result in better signal-to-noise, allowing for the detection and quantification of trace-level impurities.[8] |
Experimental Workflow & Protocols
A self-validating protocol is essential for trustworthy results. The following workflow and detailed experimental steps are designed to ensure reproducibility and accuracy.
Overall Purity Assessment Workflow
Caption: Workflow for HPLC Purity Assessment.
Detailed Protocol for Optimized HPLC Method (Method A)
1. Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Synthesized this compound batch
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: Filtering mobile phases through a 0.45 µm filter is recommended to prolong column life and ensure system stability.
3. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized material into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Trustworthiness Check: The higher concentration of the sample solution is crucial for detecting impurities at the 0.05% reporting threshold as specified by ICH guidelines.
4. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
5. Data Analysis and Calculation
-
Purity is calculated using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion: The Value of a Well-Designed Method
While a generic isocratic HPLC method might seem faster to set up, it presents a significant risk of providing inaccurate and misleading purity data. For drug development professionals, where quality and safety are paramount, an investment in developing a specific, high-resolution gradient method is non-negotiable. The optimized method described herein provides a robust, reliable, and self-validating system for the purity assessment of this compound. It ensures that unreacted starting materials, side-products, and degradants are effectively separated and quantified, providing the high-confidence data necessary to advance a candidate through the development pipeline. Adherence to established validation guidelines is the final step in ensuring the method is fit for its intended purpose.[2][7][9]
References
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
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SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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ResearchGate. (2015). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]
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PMC - NIH. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. [Link]
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A Senior Application Scientist's Guide to Correlating Spectroscopic Data with the Structure of Methyl 2,5-diaminobenzoate Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-diaminobenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its two reactive amine groups and methyl ester functionality allow for a diverse range of chemical transformations. However, the presence of multiple reactive sites can lead to a mixture of products, including mono- and di-substituted isomers. Unambiguous structural characterization of these products is paramount for ensuring the efficacy, safety, and reproducibility of subsequent applications. This guide provides a comprehensive framework for correlating spectroscopic data with the molecular structure of this compound and its derivatives, empowering researchers to confidently identify their synthesized compounds.
The Challenge: Regioselectivity in the Acylation of this compound
A common transformation involving this compound is acylation, such as the reaction with acetyl chloride. Due to the two amino groups, this reaction can potentially yield three products: two mono-acetylated isomers (at the C2-amino or C5-amino position) and one di-acetylated product. Differentiating between these possibilities requires a multi-faceted analytical approach.
dot
Caption: General workflow for spectroscopic analysis of synthesized products.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is the first and most crucial piece of evidence to determine the degree of substitution.
-
This compound (Starting Material): Molecular Weight = 166.18 g/mol . [1][2]* Mono-acetylated Product: Molecular Weight = 166.18 + 42.04 = 208.22 g/mol .
-
Di-acetylated Product: Molecular Weight = 166.18 + 2 * 42.04 = 250.26 g/mol .
The observation of a molecular ion peak at m/z 208 or 250 immediately distinguishes between mono- and di-substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying functional groups. The key is to observe the changes in the N-H stretching region.
-
Primary Amines (-NH₂): Typically show two N-H stretching bands between 3300 and 3500 cm⁻¹. [3][4]* Secondary Amides (R-NH-C=O): Show a single N-H stretching band in a similar region (around 3350 cm⁻¹). [3]* Esters (C=O): Exhibit a strong C=O stretching absorption around 1735-1750 cm⁻¹ for saturated esters. [5] Comparative IR Data:
| Compound | N-H Stretches (cm⁻¹) | C=O (Ester) Stretch (cm⁻¹) | C=O (Amide) Stretch (cm⁻¹) |
| Starting Material | Two bands (~3450, ~3350) | ~1730 | N/A |
| Mono-acetylated | Two bands (from -NH₂) and one band (from -NH-C=O) | ~1730 | ~1680 |
| Di-acetylated | One band (from two -NH-C=O) | ~1730 | ~1680 |
The presence of both primary amine and secondary amide stretches confirms mono-acetylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the specific arrangement of atoms.
¹H NMR Spectroscopy:
The chemical shifts and integration of the aromatic protons are key to distinguishing between the two possible mono-acetylated isomers. The electron-withdrawing acetyl group will deshield adjacent protons, causing them to shift downfield.
¹³C NMR Spectroscopy:
The carbon spectrum will show distinct signals for the methyl ester, aromatic carbons, and the carbonyls of the ester and amide groups. The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents.
Comparative Spectroscopic Data Summary
| Compound | Molecular Weight ( g/mol ) | Key IR Bands (cm⁻¹) | ¹H NMR Aromatic Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | 166.18 | ~3450, 3350 (N-H₂), ~1730 (C=O ester) | 3 distinct aromatic protons | ~51 (OCH₃), ~110-150 (aromatic), ~168 (C=O ester) |
| Methyl 2-acetamido-5-aminobenzoate | 208.22 | ~3400, 3300 (N-H₂), ~3250 (N-H amide), ~1730 (C=O ester), ~1680 (C=O amide) | 3 distinct aromatic protons, one significantly downfield shifted | ~24 (CH₃ amide), ~52 (OCH₃), ~115-150 (aromatic), ~168 (C=O ester), ~169 (C=O amide) |
| Methyl 5-acetamido-2-aminobenzoate | 208.22 | ~3400, 3300 (N-H₂), ~3250 (N-H amide), ~1730 (C=O ester), ~1680 (C=O amide) | 3 distinct aromatic protons, different downfield shift pattern | ~24 (CH₃ amide), ~52 (OCH₃), ~115-150 (aromatic), ~168 (C=O ester), ~169 (C=O amide) |
| Methyl 2,5-diacetamidobenzoate | 250.26 | ~3250 (N-H amide), ~1730 (C=O ester), ~1680 (C=O amide) | 3 distinct aromatic protons, both ortho and para protons shifted downfield | ~24 (CH₃ amide), ~52 (OCH₃), ~120-145 (aromatic), ~168 (C=O ester), ~169 (C=O amide) |
Experimental Protocols
Representative Acylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq for mono-acylation, 2.2 eq for di-acylation).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetyl chloride (1.0 eq for mono-acylation, >2.0 eq for di-acylation) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR: For solid samples, acquire the spectrum using a KBr pellet or an attenuated total reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI).
Data Interpretation: A Decision-Making Framework
dot
Caption: Decision tree for interpreting combined spectroscopic data.
Conclusion
The structural elucidation of this compound products is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. By methodically evaluating the molecular weight from mass spectrometry, the functional groups from IR spectroscopy, and the detailed atomic connectivity from NMR spectroscopy, researchers can confidently and accurately determine the structure of their synthesized compounds. This rigorous analytical approach is fundamental to advancing research and development in fields that utilize these versatile chemical intermediates.
References
-
D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Amino- and 2-Acylaminobenzoic Acids and Their Derivatives. Arkivoc, 2006(7), 1-36. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of Amines. [Link]
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling Methyl 2,5-diaminobenzoate
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Methyl 2,5-diaminobenzoate. Given the limited publicly available, substance-specific safety data for this compound, our approach is grounded in established principles of chemical hygiene and an analysis of structurally related aromatic amines and aminobenzoates. This directive emphasizes a conservative, risk-first methodology to ensure the highest degree of protection for all laboratory personnel.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a solid crystalline substance featuring both aromatic amine and benzoate functional groups.[1] This structure suggests a hazard profile that must be managed with specific controls. While a comprehensive toxicological profile for this exact chemical is not fully detailed in available literature, data from analogous compounds provide a strong basis for our operational precautions. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.
Table 1: Potential Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Effect | Rationale / Supporting Evidence |
|---|---|---|
| Acute Oral Toxicity | Toxic or harmful if swallowed.[2][3][4] | Structurally similar diaminobenzoates and methyl benzoates are classified as Category 3 or 4 for acute oral toxicity. Ingestion can lead to systemic effects. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4][5] | Aromatic amines and related compounds are known irritants. Direct contact with the eyes can cause significant damage. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[5] | Prolonged or repeated dermal exposure to aromatic amines can lead to irritation and potential sensitization. |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[5] | As a fine solid, the compound can become airborne during handling, posing a risk to the respiratory tract. |
The causality behind these hazards lies in the reactivity of the amine functional groups and their ability to interact with biological macromolecules. Therefore, the core principle of our safety protocol is the prevention of any direct contact with the substance.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a static checklist but a dynamic risk assessment. The following recommendations establish the minimum standard for handling this compound in a research setting.
Eye and Face Protection
Direct contact with the eyes is a primary risk. The choice of protection depends on the scale of the operation.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all work.[2][6]
-
Enhanced Precaution: When handling quantities greater than a few grams or when a splash hazard exists (e.g., during dissolution or reaction quenching), a full-face shield must be worn in addition to safety goggles.[7][8] This provides a secondary barrier protecting the entire face.
Hand Protection
There is no universal glove that protects against all chemicals.[8] For aromatic amines, material choice is critical.
-
Glove Material: Nitrile or neoprene gloves are recommended. Avoid latex gloves, as they offer poor protection against many organic compounds and can cause allergic reactions.[8]
-
Protocol: Double-gloving is required. This practice significantly reduces the risk of exposure in case the outer glove is breached. The outer glove should be removed and replaced immediately upon known or suspected contact.
Body Protection
-
Standard Protocol: A clean, flame-resistant laboratory coat, fully buttoned, is the minimum requirement.
-
High-Quantity Operations: For procedures involving larger quantities, consider the use of disposable chemical-resistant coveralls or a chemical-resistant apron worn over the lab coat to prevent saturation of personal clothing.[6]
Respiratory Protection
The primary inhalation risk is from airborne particulate matter.
-
Engineering Controls First: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[2]
-
When Respirators are Required: If engineering controls are insufficient or during a large-scale transfer where dust is unavoidable, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a P100 (HEPA) filter is effective against particulates. If the substance is to be heated or aerosolized, a respirator equipped with an organic vapor cartridge in combination with a P100 filter is required.[2][6]
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures is critical for safety. The following protocols must be incorporated into all standard operating procedures (SOPs) involving this compound.
Protocol 1: PPE Donning and Doffing Sequence
This sequence is designed to prevent cross-contamination from the work area to the individual.
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection (if required): Perform a fit check as per manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles and face shield (if required).
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated chemical waste container.
-
Face Shield/Goggles: Remove from the back of the head forward.
-
Lab Coat/Coveralls: Remove by rolling it down and away from the body, ensuring the contaminated exterior is folded inward.
-
Respirator (if worn): Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[3]
Protocol 2: Disposal of Contaminated Materials
Proper segregation and disposal of waste are paramount to prevent environmental release and ensure facility safety.
-
Solid Chemical Waste: All excess this compound and any materials grossly contaminated (e.g., spill cleanup debris) must be placed in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and disposable coveralls, must be disposed of in a designated hazardous waste container.[3]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. Decontaminated containers can then be managed according to facility guidelines.[9]
-
Regulatory Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations.[1][9] Do not discharge any waste into drains.[2]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. hsa.ie [hsa.ie]
- 9. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
